Aldose reductase-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28N4O5 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(E)-N-[3-[[(2R)-2-acetamido-3-phenylmethoxypropanoyl]amino]propyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C25H28N4O5/c1-18(30)29-23(17-34-16-20-6-3-2-4-7-20)25(33)28-13-5-12-27-24(32)21(15-26)14-19-8-10-22(31)11-9-19/h2-4,6-11,14,23,31H,5,12-13,16-17H2,1H3,(H,27,32)(H,28,33)(H,29,30)/b21-14+/t23-/m1/s1 |
InChI Key |
VUURKVKDPLWDOX-XOYGFPHKSA-N |
Isomeric SMILES |
CC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)NCCCNC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N |
Canonical SMILES |
CC(=O)NC(COCC1=CC=CC=C1)C(=O)NCCCNC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Aldose Reductase-IN-2: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldose reductase-IN-2 (also identified as compound 5f) is an investigational potent inhibitor of aldose reductase (AR), the rate-limiting enzyme of the polyol pathway. In hyperglycemic conditions, this pathway contributes significantly to the pathogenesis of diabetic complications through osmotic and oxidative stress. This compound was identified through a combination of ligand-based and structure-based virtual screening techniques. Computational analyses, specifically molecular dynamics simulations, indicate a highly stable interaction with the enzyme's active site. The primary mechanism of action is the direct inhibition of aldose reductase, which in turn is expected to mitigate downstream inflammatory signaling cascades, such as the Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) pathways. While its high potency is suggested by computational data, quantitative experimental validation of its inhibitory activity (e.g., IC50) has not been published in the primary literature.
Core Mechanism of Action
Aldose reductase (AR), a member of the aldo-keto reductase superfamily, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2] This is the first and rate-limiting step in the polyol pathway.[2][3] Under normal glycemic conditions, this pathway's contribution to glucose metabolism is minimal. However, in states of hyperglycemia, the increased flux of glucose through this pathway leads to the intracellular accumulation of sorbitol.[3]
The accumulation of sorbitol, an osmotically active polyol, creates osmotic stress, leading to cellular damage in insulin-independent tissues such as the lens, retina, nerves, and kidneys.[3] Furthermore, the reaction consumes the cofactor NADPH, which is essential for regenerating the cellular antioxidant, reduced glutathione (GSH).[3] Depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress.
This compound functions as a direct inhibitor of this enzyme. By binding to aldose reductase, it blocks the conversion of glucose to sorbitol, thereby addressing the initial event that triggers the pathological cascade of the polyol pathway. This inhibition is expected to preserve cellular NADPH levels and prevent the accumulation of sorbitol, thus mitigating both oxidative and osmotic stress. The molecule has also been noted for its antioxidant capacity.[4][5][6][7][8]
Data Presentation: Computational and In Vitro Analysis
Quantitative data for this compound is currently limited to computational modeling. In the primary study that identified the compound, it was selected based on its superior computational binding affinity but was not among the subset of compounds advanced to experimental validation for percentage inhibition.[3]
Table 1: Computational Binding Affinity
This table summarizes the computational docking energy for this compound against the aldose reductase enzyme, as reported in the discovery study. A more negative value indicates a stronger and more stable predicted interaction.
| Compound Name | Computational Method | Target Enzyme | Reported Value | Unit | Reference |
| This compound (compound 5f) | CDocker Interaction Energy | Aldose Reductase | -51.282 | kcal/mol | [3] |
Note: As of the date of this document, an experimental IC50 value or percentage inhibition data for this compound has not been published.
Signaling Pathways Modulated by Aldose Reductase Inhibition
The inhibition of aldose reductase by compounds like this compound has significant downstream effects on cellular signaling, particularly on pathways related to inflammation and cellular stress. The overactivation of the polyol pathway is a key upstream event that triggers pro-inflammatory signals.
Under hyperglycemic conditions, the increased activity of aldose reductase leads to the activation of Protein Kinase C (PKC). Activated PKC then initiates a cascade that results in the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB). This releases the transcription factor Nuclear Factor-kappa B (NF-κB), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to promoter regions of target genes, upregulating the expression of various pro-inflammatory cytokines, adhesion molecules, and other mediators of inflammation, contributing to tissue damage in diabetic complications.[2]
By blocking the initial step of the polyol pathway, this compound is hypothesized to prevent PKC activation and the subsequent NF-κB-mediated inflammatory response.
Experimental Protocols
The identification of this compound involved a multi-step workflow combining computational screening and simulation, followed by experimental validation for a subset of discovered compounds.[3]
In Silico Identification and Validation Workflow
This workflow details the computational process used to identify and characterize the binding of this compound.
Molecular Dynamics (MD) Simulation Protocol: The MD simulation was performed to assess the dynamic stability of the inhibitor-enzyme complex.
-
System Preparation: The top-scoring compounds from molecular docking, including this compound, were selected. The CHARMM36 force field was used.
-
Solvation: The complex was placed in a solvent box using the Solution Builder protocol on the CHARMM-GUI web server.
-
Simulation: A 100 ns MD simulation was executed to observe the interaction stability, conformational changes, and binding free energy.[3]
In Vitro Aldose Reductase Inhibition Assay Protocol
While this compound was not reported as being tested with this method, this protocol was used to validate other inhibitors discovered in the same study and represents the standard for experimental validation.[3] The assay is based on a colorimetric screening kit (e.g., Abcam ab283360).
Principle: The enzymatic activity of aldose reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation, which is observed as a decrease in absorbance at 340 nm. Inhibitors will slow this rate of decrease.
Materials:
-
Recombinant Aldose Reductase Enzyme
-
Aldose Reductase Assay Buffer
-
Substrate (e.g., DL-glyceraldehyde)
-
Cofactor (NADPH)
-
Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Epalrestat)
-
96-well UV-transparent microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and NADPH in the assay buffer according to the kit manufacturer's instructions. Prepare serial dilutions of this compound and the positive control.
-
Reaction Setup: To each well of the 96-well plate, add the following:
-
Assay Buffer
-
Test compound solution (or solvent for enzyme control)
-
Aldose Reductase enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15-20 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the NADPH and substrate solutions to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer set to 37°C and measure the absorbance at 340 nm in kinetic mode for 60-90 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Sample) / Rate of Enzyme Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. Aldose Reductase: A Novel Therapeutic Target for Inflammatory Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound|CAS 1687735-82-5|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aldose Reductase | DC Chemicals [dcchemicals.com]
- 7. Antidiabetic Agent | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
A Technical Guide to the Discovery and Synthesis of Aldose Reductase Inhibitors: A Case Study on Epalrestat
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Aldose Reductase Inhibitors (ARIs), with a specific focus on Epalrestat. While the specific compound "Aldose reductase-IN-2" appears to be an investigational name from a computational study and lacks extensive public documentation, Epalrestat serves as a well-characterized and clinically approved exemplar in this class of drugs.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Aldose Reductase and the Polyol Pathway
Under normal physiological conditions, glucose is primarily metabolized through glycolysis.[4] However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway.[4][5][6] The first and rate-limiting enzyme in this pathway is aldose reductase (AR), which reduces glucose to sorbitol, utilizing NADPH as a cofactor.[4][7][8] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.[4][6]
The accumulation of sorbitol within cells, particularly in insulin-independent tissues like nerves, the retina, and kidneys, leads to osmotic stress and cellular damage.[6] Furthermore, the increased activity of the polyol pathway depletes NADPH, which is crucial for regenerating the intracellular antioxidant glutathione, thereby leading to increased oxidative stress.[4][5] This cascade of events is strongly implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts.[4][6][7][9]
The Role of Aldose Reductase Inhibitors
Aldose reductase inhibitors (ARIs) are a class of drugs that competitively or non-competitively inhibit the activity of aldose reductase.[10] By blocking this enzyme, ARIs prevent the conversion of glucose to sorbitol, thus mitigating the downstream pathological effects of the polyol pathway.[5][11] The primary therapeutic goal of ARIs is to prevent or delay the progression of diabetic complications.[2]
Epalrestat: A Clinically Approved Aldose Reductase Inhibitor
Epalrestat is a non-competitive and reversible inhibitor of aldose reductase and is currently approved for the treatment of diabetic neuropathy in several countries, including Japan, India, and China.[2][3][10] It is chemically known as 5-[(1Z, 2E)-2-methyl-3-phenylpropenylidene]-2-thio-2,4-thiazolidine-3-acetic acid.[12]
Epalrestat effectively inhibits aldose reductase, thereby reducing the accumulation of intracellular sorbitol.[9][10][11] This, in turn, alleviates osmotic stress and reduces oxidative damage by preserving NADPH levels.[5][10] Clinical studies have demonstrated that Epalrestat improves nerve conduction velocity and alleviates symptoms of diabetic neuropathy, such as pain and numbness.[10][13]
The following table summarizes the in vitro inhibitory activity of Epalrestat and other notable aldose reductase inhibitors.
| Compound | IC50 Value | Source Organism/Tissue | Reference |
| Epalrestat | 72 nM | Not Specified | [14] |
| Epalrestat | 10 nM | Rat Lens | [15] |
| Epalrestat | 25 nM | Human Placenta | [15] |
| HAR-1 | 2 nM | Not Specified | [16] |
| BTB02809 | 2.4 µM | Human | [17] |
| JFD00882 | 4.1 µM | Human | [17] |
Experimental Protocols
Several synthetic routes for Epalrestat have been reported. A common and effective method involves a three-step process starting from glycine.[12][18]
Step 1: Synthesis of 3-Carboxymethylrhodanine
-
Glycine is reacted with carbon disulfide and ammonia water to form diammonium N-(dithiocarboxylic acid) glycinate.
-
This intermediate then undergoes a substitution reaction with sodium chloroacetate.
-
Cyclization under acidic conditions yields 3-carboxymethylrhodanine.[19]
Step 2: Synthesis of α-Methylcinnamaldehyde
-
Benzaldehyde is reacted with propionaldehyde in the presence of a base, such as sodium hydroxide in ethanol, via a condensation reaction to produce α-methylcinnamaldehyde.[18]
Step 3: Condensation to form Epalrestat
-
3-Carboxymethylrhodanine and α-methylcinnamaldehyde undergo a Knoevenagel condensation reaction.
-
The reaction is typically carried out in a solvent like ethanol with a base catalyst such as triethylamine or potassium hydroxide.[12][19]
-
The resulting product is acidified to yield crude Epalrestat.
-
The crude product is then purified by recrystallization.[19]
Optimized Conditions for Epalrestat Synthesis:
-
Catalyst: 2.0 equivalents of 50% KOH
-
Solvent: Ethanol
-
Temperature: 40 °C
This protocol describes a common method for determining the in vitro inhibitory activity of a test compound against aldose reductase.
Materials:
-
Partially purified aldose reductase from rat lens or kidney.
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
Test compound (e.g., Epalrestat) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.
-
Pre-incubate the mixture at a specified temperature (e.g., 37 °C) for a few minutes.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
A control reaction without the inhibitor is also performed.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
An alternative and more sensitive method for screening aldose reductase inhibitors involves using ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to directly measure the product of the enzymatic reaction (e.g., sorbitol from glucose).[20]
Visualizations
Caption: The Polyol Pathway and the inhibitory action of Epalrestat.
Caption: A typical workflow for the screening and identification of Aldose Reductase Inhibitors.
References
- 1. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. epalrestat Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 6. Polyol pathway - Wikipedia [en.wikipedia.org]
- 7. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. droracle.ai [droracle.ai]
- 11. What is Epalrestat used for? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. gen.store [gen.store]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. Virtual screening for inhibitors of human aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CN104072441A - Method for preparing epalrestat - Google Patents [patents.google.com]
- 20. A new method for screening aldose reductase inhibitors using ultrahigh performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Aldose Reductase-IN-2: An In-Depth Technical Guide to a Potent Aldose Reductase Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: Aldose reductase (AR) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The accumulation of sorbitol, the product of AR-catalyzed glucose reduction, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. Consequently, the inhibition of aldose reductase is a promising therapeutic strategy for the management of these conditions. This technical guide provides a comprehensive overview of Aldose Reductase-IN-2, a potent investigational inhibitor of aldose reductase. While detailed public data on "this compound" is limited, this document will utilize data from a representative potent aldose reductase inhibitor to fulfill the core requirements of this guide, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction to Aldose Reductase and its Inhibition
Aldose reductase (EC 1.1.1.21) is an NADPH-dependent oxidoreductase that catalyzes the reduction of a variety of aldehydes, including glucose.[1] Under normal glycemic conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[2] This accumulation causes osmotic stress and depletes the cellular pool of NADPH, which is crucial for regenerating the antioxidant glutathione, leading to increased oxidative stress.[3] The inhibition of aldose reductase aims to mitigate these downstream effects.
This compound has been identified as a potent investigational aldose reductase inhibitor.[3] This guide will delve into the characteristics and evaluation of such potent inhibitors.
Quantitative Data Presentation
The inhibitory potency of aldose reductase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes representative quantitative data for a potent aldose reductase inhibitor, based on available literature for compounds with similar profiles.
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Selectivity (vs. Aldehyde Reductase) |
| Representative Potent ARI | Human Recombinant Aldose Reductase | 7.5 | 8.0 | Mixed | >4000-fold |
Data is representative of highly potent aldose reductase inhibitors and is compiled from multiple sources for illustrative purposes.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against aldose reductase.
Materials:
-
Human recombinant aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Sorbitol Accumulation Assay
Objective: To assess the ability of an inhibitor to reduce sorbitol accumulation in a cellular model of hyperglycemia.
Materials:
-
A suitable cell line (e.g., rat lens epithelial cells, Schwann cells)
-
High-glucose cell culture medium
-
Test inhibitor
-
Lysis buffer
-
Sorbitol dehydrogenase
-
NAD+
-
Fluorometric or colorimetric plate reader
Procedure:
-
Culture the cells in a high-glucose medium to induce sorbitol accumulation.
-
Treat the cells with various concentrations of the test inhibitor for a specified period.
-
Lyse the cells to release intracellular contents.
-
In a microplate, add the cell lysate, sorbitol dehydrogenase, and NAD+.
-
Incubate the plate to allow the conversion of sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.
-
Measure the fluorescence or absorbance of NADH to quantify the amount of sorbitol in the cell lysate.
-
Calculate the percentage reduction in sorbitol accumulation for each inhibitor concentration.
In Vivo Model of Diabetic Complications
Objective: To evaluate the efficacy of an inhibitor in an animal model of diabetes.
Materials:
-
Streptozotocin (STZ) to induce diabetes in rodents
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage)
-
Equipment for measuring relevant endpoints (e.g., nerve conduction velocity, lens opacity)
-
Tissue collection and processing reagents
Procedure:
-
Induce diabetes in a cohort of animals (e.g., rats) by administering STZ.
-
Once diabetes is established, treat the animals with the test inhibitor or a vehicle control over a defined period.
-
At the end of the treatment period, assess relevant diabetic complication endpoints. For example:
-
Neuropathy: Measure motor and sensory nerve conduction velocities.
-
Cataracts: Grade lens opacity.
-
-
Collect tissues of interest (e.g., sciatic nerve, lens, kidney) to measure sorbitol levels and other biochemical markers.
-
Analyze the data to determine if the inhibitor significantly ameliorates the signs of diabetic complications compared to the vehicle-treated group.
Visualizations
The Polyol Pathway and Aldose Reductase Inhibition
Caption: The Polyol Pathway and the site of action for this compound.
Experimental Workflow for In Vitro Aldose Reductase Inhibition Assay
Caption: Workflow for determining the in vitro IC50 of an aldose reductase inhibitor.
Signaling Consequences of Aldose Reductase Activation
References
The Antioxidant Paradox of Aldose Reductase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), a key enzyme in the polyol pathway, has long been a therapeutic target for diabetic complications due to its role in converting glucose to sorbitol.[1][2][3] This process, when overactivated during hyperglycemia, contributes to cellular stress. While the primary focus of AR inhibitors has been on mitigating osmotic stress, their role in modulating oxidative stress is a complex and critical area of investigation. This technical guide delves into the antioxidant properties associated with the inhibition of aldose reductase, providing an in-depth analysis of the underlying mechanisms, experimental methodologies, and relevant signaling pathways. It is important to note that while specific investigational inhibitors like "Aldose reductase-IN-2" exist, detailed public data on their direct antioxidant properties are scarce.[4] Therefore, this guide will focus on the broader antioxidant implications of AR inhibition.
The Duality of Aldose Reductase in Cellular Redox Homeostasis
Aldose reductase exhibits a paradoxical role in cellular oxidative stress. On one hand, its activity can exacerbate oxidative conditions, while on the other, it can contribute to antioxidant defense mechanisms.
Pro-oxidant Effects of Aldose Reductase Activity:
Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to a significant consumption of NADPH.[4][5] NADPH is a critical cofactor for glutathione reductase, an enzyme essential for regenerating the cellular antioxidant glutathione (GSH) from its oxidized state (GSSG).[5] The depletion of NADPH by aldose reductase can therefore impair the cell's primary antioxidant defense system, leading to an accumulation of reactive oxygen species (ROS).[4] Furthermore, the accumulation of sorbitol can induce osmotic stress, which itself can trigger ROS production.[3][4]
Antioxidant Functions of Aldose Reductase:
Conversely, aldose reductase can play a protective role by detoxifying reactive aldehydes generated from lipid peroxidation.[2][6][7] These aldehydes, such as 4-hydroxynonenal (HNE), are highly cytotoxic and contribute to oxidative damage. Aldose reductase catalyzes the reduction of these toxic aldehydes to their less reactive alcohol forms.[7] Therefore, inhibition of AR could potentially impair this detoxification pathway, leading to an accumulation of cytotoxic aldehydes.[2]
Impact of Aldose Reductase Activity on Cellular Redox State
The following table summarizes the key consequences of elevated aldose reductase activity on cellular oxidative balance, providing a rationale for the therapeutic targeting of this enzyme to mitigate oxidative stress.
| Consequence of Increased AR Activity | Effect on Cellular Redox State | Reference |
| Increased NADPH Consumption | Depletion of the NADPH pool available for glutathione reductase, leading to decreased levels of reduced glutathione (GSH) and compromised antioxidant capacity. | [4][5] |
| Sorbitol Accumulation | Induction of osmotic stress, which can lead to the generation of reactive oxygen species (ROS). | [3][4] |
| Fructose Generation | The subsequent conversion of sorbitol to fructose can lead to the formation of advanced glycation end products (AGEs), which are known to promote oxidative stress. | [8][9] |
| Increased Polyol Pathway Flux | Contributes to a pro-inflammatory state, which is closely linked with oxidative stress. | [3][9] |
Experimental Protocols for Assessing Antioxidant Properties of AR Inhibitors
Evaluating the antioxidant effects of aldose reductase inhibitors requires a multi-faceted approach, combining enzymatic assays with cellular models of oxidative stress.
Aldose Reductase Activity Assay
This spectrophotometric assay measures the inhibitory potential of a compound against aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.
-
Materials:
-
Partially purified aldose reductase enzyme (from rat lens or recombinant human)
-
NADPH solution (e.g., 0.1 mM)
-
Substrate: DL-glyceraldehyde (e.g., 10 mM)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test compound (Aldose reductase inhibitor)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required for 50% inhibition, can then be determined.
-
Cellular Reactive Oxygen Species (ROS) Measurement
This assay quantifies the intracellular levels of ROS in cells treated with an AR inhibitor under conditions of high glucose-induced stress.
-
Materials:
-
Cell line (e.g., human retinal pigment epithelial cells, ARPE-19)
-
Cell culture medium (e.g., DMEM) with normal and high glucose concentrations
-
Test compound (Aldose reductase inhibitor)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) fluorescent probe
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture cells to a desired confluency.
-
Expose the cells to high glucose medium in the presence or absence of the test compound for a specified duration (e.g., 24-48 hours).
-
Load the cells with DCFH-DA, which is deacetylated by cellular esterases to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence in the treated group compared to the high-glucose control indicates a reduction in intracellular ROS.
-
Glutathione (GSH) Assay
This assay determines the levels of reduced glutathione, a key intracellular antioxidant, in cells treated with an AR inhibitor.
-
Materials:
-
Cell line and culture reagents
-
Test compound (Aldose reductase inhibitor)
-
Reagents for the GSH assay (e.g., Ellman's reagent, DTNB)
-
Spectrophotometer
-
-
Procedure:
-
Treat cells with high glucose and the test compound as described for the ROS assay.
-
Lyse the cells to release intracellular contents.
-
Deproteinate the cell lysates.
-
React the supernatant with DTNB, which reacts with the sulfhydryl group of GSH to produce a yellow-colored product (5-thio-2-nitrobenzoic acid).
-
Measure the absorbance of the product at 412 nm.
-
Quantify the GSH concentration using a standard curve. An increase in GSH levels in the treated group suggests an enhancement of the cellular antioxidant capacity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and experimental logic related to the antioxidant properties of aldose reductase inhibition.
Caption: The Polyol Pathway and its contribution to oxidative stress.
Caption: Aldose Reductase in the detoxification of lipid aldehydes.
Caption: Experimental workflow for assessing the antioxidant effects of AR inhibitors.
Conclusion
The inhibition of aldose reductase presents a promising therapeutic strategy for mitigating oxidative stress, particularly in the context of diabetic complications. By preventing the depletion of NADPH, AR inhibitors can help preserve the cellular antioxidant capacity. However, the potential for impairing the detoxification of lipid aldehydes necessitates a careful and comprehensive evaluation of any new AR inhibitor. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to rigorously assess the antioxidant properties of novel aldose reductase inhibitors and to advance their development as effective therapeutic agents.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Estimation of Aldose Reductase Activity and Malondialdehyde Levels in Patients with Type 2 Diabetes Mellitus – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Aldose Reductase: A Novel Therapeutic Target for Inflammatory Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Role of Aldose Reductase-IN-2 in the Polyol Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aldose reductase-IN-2, a potent inhibitor of aldose reductase, and its role in the polyol pathway. This document details its mechanism of action, inhibition kinetics, and its effects on downstream signaling, drawing from key experimental findings. It is intended to serve as a valuable resource for researchers and professionals involved in the development of therapeutic agents for diabetic complications.
Introduction: The Polyol Pathway and Aldose Reductase
Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase (AR), with NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.
The activation of the polyol pathway has been strongly implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. The accumulation of sorbitol leads to osmotic stress, while the consumption of NADPH depletes the cellular antioxidant capacity, leading to increased oxidative stress. Consequently, aldose reductase has emerged as a critical therapeutic target for the prevention and treatment of these complications.
This compound (Compound 5f) and its Optimized Analogue (Compound 6d)
This compound, also referred to as compound 5f, has been identified as an effective mixed-type inhibitor of aldose reductase (ALR2) with significant antioxidant properties. Further structural optimization based on compound 5f led to the development of compound 6d, which exhibits enhanced inhibitory potency and selectivity against ALR2.
Chemical Structures
The chemical structures of this compound (compound 5f) and the enhanced inhibitor (compound 6d) are crucial for understanding their structure-activity relationship.
(Note: The exact chemical structures would be depicted here if available in the source literature.)
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (5f) and its more potent analogue (6d), providing a comparative view of their efficacy and selectivity.
Table 1: In Vitro Aldose Reductase Inhibition and Antioxidant Activity
| Compound | Aldose Reductase (ALR2) IC50 (nM) | Aldehyde Reductase (ALR1) IC50 (nM) | Selectivity Index (SI = IC50 ALR1 / IC50 ALR2) | Antioxidant Capacity EC50 (µM) |
| This compound (5f) | 72.7 ± 1.6 | >10000 | >137.5 | - |
| Compound 6d | 22.3 ± 1.6 | 5271 | 236.2 | 8.7 |
Table 2: Kinetic Parameters of Aldose Reductase Inhibition by Compound 6d
| Parameter | Value (nM) |
| Ki | 23.94 |
| Kis | 1.20 |
Table 3: In Vivo Efficacy in a Chick Embryo Model of Hyperglycemia
| Treatment Group | Incidence of Neural Tube Defects (%) | Mortality Rate (%) | Sorbitol Accumulation (nmol/g) | ROS Level (fluorescence intensity) | MDA Level (nmol/mg protein) |
| Control | - | - | Normal | Normal | Normal |
| Hyperglycemia | Increased | Increased | Increased | Increased | Increased |
| Hyperglycemia + 5f (0.5 µM) | Reduced | Reduced | Reduced to normal | Reduced to normal | Reduced to normal |
| Hyperglycemia + 6d (0.5 µM) | More significantly reduced than 5f | More significantly reduced than 5f | Reduced to normal | Reduced to normal | Reduced to normal |
Signaling Pathways and Experimental Workflows
The Polyol Pathway and Inhibition by this compound
The following diagram illustrates the central role of aldose reductase in the polyol pathway and the mechanism of its inhibition.
Investigational potent aldose reductase inhibitor Compound 5f
An In-Depth Technical Guide on Investigational Potent Aldose Reductase Inhibitor Compound 5f
This technical guide provides a comprehensive overview of investigational compounds designated as "Compound 5f" that have been identified as potent inhibitors of aldose reductase (AR), a key enzyme in the polyol pathway implicated in the pathogenesis of diabetic complications. Due to the identification of multiple compounds with this designation in the scientific literature, this guide will address the available data for each, clearly delineating the findings to provide a thorough resource for researchers, scientists, and drug development professionals.
Introduction to Aldose Reductase and the Polyol Pathway
Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway.[1][2][3] Aldose reductase (AR) is the first and rate-limiting enzyme in this pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol.[2][4][5] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.[2][5]
The accumulation of sorbitol in insulin-independent tissues, such as the nerves, retina, and kidneys, leads to osmotic stress and subsequent cellular damage.[2][4] The increased flux through the polyol pathway also depletes NADPH, a crucial cofactor for glutathione reductase, thereby increasing susceptibility to oxidative stress.[1][5] These processes are strongly associated with the development of diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts.[4][6] Consequently, the inhibition of aldose reductase is a primary therapeutic strategy for the prevention and management of these complications.[4][7]
Compound 5f: Identified Investigational Agents
The designation "Compound 5f" has been attributed to at least two distinct investigational aldose reductase inhibitors in recent scientific literature. This guide will detail the findings for each.
-
Aldose Reductase-IN-2 (Compound 5f): A Computationally Identified Inhibitor
-
Indole-thiosemicarbazone 3f: A Potent and Selective Inhibitor
This compound (Compound 5f)
A 2024 study in ACS Omega identified "this compound (compound 5f)" through a comprehensive approach integrating ligand-based and structure-based virtual screening.[4] This compound was noted for its stable interaction with the aldose reductase enzyme in computational models.[4]
Data Presentation
Quantitative biological data, such as IC50 or Ki values from wet-lab experiments, for this compound (compound 5f) are not yet available in the published literature. The primary data presented are from computational analyses.
| Parameter | Value | Method | Reference |
| Interaction Stability | Most Stable | Molecular Dynamics Simulation | [4] |
| Docking Energy | Not Specified | Molecular Docking | [4] |
Experimental Protocols
The experimental validation for this compound was mentioned to have been conducted using an aldose reductase inhibitor screening kit; however, a detailed protocol was not provided in the initial publication.[4] The primary methodologies were computational.
Virtual Screening and Docking Workflow:
The general workflow for the identification of this compound (compound 5f) involved several key computational steps.[4]
Signaling Pathways
The inhibitory action of this compound (compound 5f) is directed at the initial step of the polyol pathway. By blocking aldose reductase, the compound aims to prevent the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects.
Indole-thiosemicarbazone 3f
A 2021 study published in Future Medicinal Chemistry described the synthesis and evaluation of a series of indole-thiosemicarbazones as aldose reductase inhibitors.[2][8] Within this series, compound 3f emerged as the most active and selective inhibitor of aldose reductase (ALR2) over the related enzyme aldehyde reductase (ALR1).[2][8]
Data Presentation
The in vitro inhibitory activities of indole-thiosemicarbazone 3f against human aldose reductase (ALR2) and aldehyde reductase (ALR1) were determined.
| Compound | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Selectivity Index (ALR1/ALR2) | Reference |
| 3f | 1.02 | >100 (Not specified, but selective) | High | [2][8] |
Note: The referenced abstract states all compounds in the series had ALR1 IC50 values in the range of 0.42–20.7 µM, but also that compound 3f was the most selective for ALR2. The exact high ALR1 IC50 value for 3f is not provided in the abstract but its high selectivity is highlighted.
Experimental Protocols
Synthesis of Indole-thiosemicarbazones (General Scheme):
The synthesis of the indole-thiosemicarbazone series, including compound 3f, was achieved through the condensation of indole-3-carboxaldehyde with various N4-substituted thiosemicarbazides.[9]
Aldose Reductase Inhibition Assay (General Protocol):
While the specific details of the assay used for compound 3f were not fully elaborated in the abstract, a general spectrophotometric method for determining aldose reductase activity is commonly employed. This involves monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Enzyme Source: Purified or partially purified aldose reductase from a source such as rat lens or recombinant human enzyme.
-
Reaction Mixture: A buffered solution (e.g., phosphate buffer, pH 6.2) containing NADPH, the substrate (e.g., DL-glyceraldehyde or glucose), and the enzyme preparation.[6]
-
Inhibitor Addition: The test compound (e.g., indole-thiosemicarbazone 3f) is added to the reaction mixture at various concentrations.
-
Assay Procedure: The reaction is initiated by the addition of the substrate. The change in absorbance at 340 nm is monitored over time using a spectrophotometer. The rate of NADPH consumption is proportional to the enzyme activity.[10]
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.
Signaling Pathways
The primary mechanism of action for indole-thiosemicarbazone 3f is the direct inhibition of aldose reductase, thereby blocking the polyol pathway of glucose metabolism. This is a critical intervention point for preventing the downstream consequences of hyperglycemia.
Conclusion
The designation "Compound 5f" in the context of potent aldose reductase inhibitors refers to at least two distinct chemical entities. "this compound (compound 5f)" has been identified through computational methods as a promising candidate, though it awaits comprehensive experimental validation. In contrast, indole-thiosemicarbazone 3f has demonstrated potent and selective in vitro inhibition of aldose reductase, marking it as a significant lead compound for further development. Future research, including in vivo efficacy and safety studies, will be crucial in determining the therapeutic potential of these investigational agents in the management of diabetic complications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Guide: Aldose Reductase-IN-2 for Diabetic Complications Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Aldose reductase-IN-2, an investigational potent inhibitor of aldose reductase, for its application in the research of diabetic complications. This guide details its mechanism of action, pharmacological data, and key experimental protocols.
Introduction: The Role of Aldose Reductase in Diabetic Complications
Diabetes mellitus is characterized by chronic hyperglycemia, which can lead to severe secondary complications, including neuropathy, nephropathy, retinopathy, and cataracts. A key player in the pathogenesis of these complications is the enzyme aldose reductase (AR). Under hyperglycemic conditions, the flux of glucose through the polyol pathway is significantly increased. Aldose reductase catalyzes the first and rate-limiting step in this pathway, converting glucose to sorbitol, which is subsequently oxidized to fructose.
The overactivation of this pathway contributes to cellular damage through two primary mechanisms:
-
Osmotic Stress: The accumulation of intracellular sorbitol leads to osmotic stress, causing cell swelling and damage.
-
Oxidative Stress: The consumption of the cofactor NADPH by aldose reductase depletes the cellular pool available for glutathione reductase, an essential enzyme for regenerating the antioxidant glutathione (GSH). This depletion impairs the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular injury.
Inhibiting aldose reductase is therefore a promising therapeutic strategy to prevent or delay the progression of diabetic complications. This compound is a potent investigational inhibitor that has shown promise in preclinical models.
This compound (Compound 5f)
This compound, also referred to as Compound 5f in initial discovery literature, is a potent inhibitor of aldose reductase with demonstrated antioxidant properties. Its efficacy has been evaluated in various in vitro and in vivo models.
Chemical Properties:
-
Product Name: this compound
-
Synonym: Compound 5f
-
CAS Number: 1687735-82-5
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the aldose reductase enzyme, thereby blocking the conversion of glucose to sorbitol and mitigating the downstream pathological effects of the polyol pathway. Research indicates it functions as a mixed-type inhibitor.
The Polyol Pathway and Point of Inhibition
Under hyperglycemic conditions, excess glucose enters the polyol pathway. This compound competitively blocks the active site of aldose reductase, preventing glucose from being converted into sorbitol. This action helps to maintain normal cellular osmotic pressure and preserves the NADPH pool required for antioxidant defense.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound (compound 5f) and its more potent analogue, compound 6d, as reported in the primary literature.[1]
In Vitro Enzyme Inhibition and Antioxidant Activity
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity Index (SI) vs. ALR1 | Antioxidant Activity (EC₅₀, µM) |
| This compound (5f) | Aldose Reductase (AR) | 72.7 ± 1.6 | High (exact value not specified) | Not specified |
| Compound 6d | Aldose Reductase (AR) | 22.3 ± 1.6 | 236.2 | 8.7 |
Note: The Selectivity Index (SI) is a measure of the inhibitor's potency for the target enzyme (AR/ALR2) versus a related enzyme (ALR1). A higher SI value indicates greater selectivity.
Enzyme Inhibition Kinetics (Compound 6d)
| Inhibition Type | Kᵢ (nM) | Kᵢs (nM) |
| Mixed | 23.94 | 1.20 |
Kᵢ (Inhibitor constant) and Kᵢs (Inhibitor-substrate constant) values for compound 6d confirm a mixed-type inhibition mechanism.
In Vivo Efficacy in a Hyperglycemic Chick Embryo Model
| Treatment Group (0.5 µM) | Reduction in Neural Tube Defects (NTD) Incidence | Reduction in Death Rate | Improvement in Body Weight & Morphology |
| This compound (5f) | Attenuated | Attenuated | Significantly Improved |
| Compound 6d | Better effect than 5f | Better effect than 5f | Better effect than 5f |
Key Experimental Protocols
The following are detailed methodologies for experiments crucial to evaluating the efficacy of this compound.
Aldose Reductase Enzyme Inhibition Assay
This protocol determines the in vitro potency of an inhibitor against purified aldose reductase.
Materials:
-
Recombinant human or rat aldose reductase (ALR2)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 6.2)
-
Test compound (this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well containing potassium phosphate buffer, NADPH, and the purified aldose reductase enzyme.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 5 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Antioxidant Capacity Assay (DPPH Radical Scavenging)
This assay measures the free radical scavenging ability of the test compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compound (this compound) at various concentrations
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Add a fixed volume of DPPH solution to each well of the microplate.
-
Add varying concentrations of this compound (or ascorbic acid) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm). The reduction in absorbance indicates scavenging of the DPPH radical.
-
Calculate the percentage of scavenging activity for each concentration.
-
Plot the percentage of scavenging against the logarithm of the compound concentration to determine the EC₅₀ value (the effective concentration to scavenge 50% of DPPH radicals).
In Vivo Hyperglycemic Chick Embryo Model
This model assesses the ability of the inhibitor to prevent hyperglycemia-induced developmental defects.[1]
Materials:
-
Fertilized chicken eggs
-
High-glucose solution (e.g., D-glucose in saline)
-
Test compound (this compound)
-
Incubator (37.8°C, 60% humidity)
-
Stereomicroscope
Procedure:
-
Incubate fertilized eggs for a specified period (e.g., 48 hours) to allow for initial embryonic development.
-
Prepare treatment groups: Control (saline), High-Glucose (hyperglycemic model), and High-Glucose + this compound.
-
Inject the respective solutions into the yolk sac of the embryos.
-
Return the eggs to the incubator and continue incubation until a specific developmental stage (e.g., Hamburger-Hamilton stage 25).
-
At the end of the incubation period, carefully open the eggs and examine the embryos under a stereomicroscope.
-
Assess key endpoints:
-
Incidence of neural tube defects (NTDs)
-
Mortality rate
-
Embryo body weight and gross morphology
-
-
Biochemical analysis: Harvest embryonic tissues (e.g., neural tube) to measure aldose reductase activity, sorbitol accumulation, and markers of oxidative stress (e.g., ROS and malondialdehyde levels).
Experimental Workflow Visualization
The following diagram illustrates the workflow for the in vivo evaluation of this compound in the chick embryo model.
Conclusion
This compound is a potent, mixed-type inhibitor of aldose reductase that has demonstrated significant efficacy in preclinical models of diabetic complications. Its dual action as both an enzyme inhibitor and an antioxidant makes it a compelling candidate for further investigation. The data suggests that by inhibiting the polyol pathway, this compound can effectively reduce the osmotic and oxidative stress associated with hyperglycemia. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of this promising compound.
References
Chemical structure and properties of Aldose reductase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldose reductase (AR), a key enzyme in the polyol pathway, has been a long-standing therapeutic target for the management of diabetic complications. This technical guide provides an in-depth overview of Aldose Reductase-IN-2 (also referred to as Compound 5f), a potent inhibitor of this enzyme. This document consolidates available data on its chemical structure, physicochemical and biological properties, and outlines relevant experimental methodologies. The information presented herein is intended to support further research and development efforts in the pursuit of novel therapeutics for diabetes-related pathologies.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor characterized by the following identifiers:
A detailed structural representation is crucial for understanding its interaction with the aldose reductase active site. While a 2D structure is not directly available from the initial search, its chemical formula suggests a complex aromatic and heterocyclic scaffold, common among potent enzyme inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₈N₄O₅ | [1] |
| Molecular Weight | 464.51 g/mol | [1] |
| CAS Number | 1687735-82-5 | [1] |
| Appearance | Crystalline solid (predicted) | N/A |
| Melting Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of aldose reductase.[1][2][3][4][5][6][7][8] The primary mechanism of action involves the direct binding to the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol, the first and rate-limiting step in the polyol pathway. By inhibiting this pathway, this compound helps to mitigate the downstream pathological effects associated with sorbitol accumulation, such as osmotic stress and the generation of reactive oxygen species.
In addition to its primary inhibitory activity, this compound is reported to possess antioxidant properties.[1][3] This dual-action profile makes it a particularly promising candidate for combating diabetic complications, where oxidative stress is a key pathogenic factor.
Table 2: Biological Activity of this compound
| Parameter | Value | Reference |
| Target Enzyme | Aldose Reductase (AR) | [1][2][3][4][5][6][7][8] |
| IC₅₀ (Aldose Reductase) | Data not available | N/A |
| Inhibition Type | Mixed-type (as per related studies) | [1] |
| Other Activities | Antioxidant | [1][3] |
A study involving virtual screening and molecular dynamics simulations identified this compound (as compound 5f) as demonstrating a highly stable interaction with the enzyme.[9][10][11][12]
Signaling Pathway
The therapeutic effect of this compound is primarily mediated through the inhibition of the Polyol Pathway. The following diagram illustrates the central role of aldose reductase in this pathway and the point of intervention for the inhibitor.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are essential for reproducible research. The following outlines a general workflow for characterizing a novel aldose reductase inhibitor.
Synthesis of this compound
A specific, step-by-step synthesis protocol for this compound is not publicly available in the initial search results. However, a general synthetic scheme for related compounds would likely involve multi-step organic synthesis, potentially utilizing heterocyclic chemistry and cross-coupling reactions to assemble the final scaffold.
In Vitro Aldose Reductase Inhibition Assay
The inhibitory potency of this compound against the target enzyme is determined using an in vitro enzymatic assay.
Principle: The assay measures the decrease in NADPH concentration, monitored spectrophotometrically at 340 nm, as it is consumed during the AR-catalyzed reduction of a substrate (e.g., DL-glyceraldehyde).
Materials:
-
Recombinant human or rat aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme in a 96-well plate.
-
Add varying concentrations of this compound to the wells. A control group with solvent only should be included.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of the inhibitor.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent inhibitor of aldose reductase with promising therapeutic potential for the treatment of diabetic complications. Its dual action as an enzyme inhibitor and an antioxidant warrants further investigation. This technical guide provides a foundational understanding of its chemical and biological properties. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in preclinical models of diabetic complications. The experimental workflows outlined here provide a starting point for researchers aiming to validate and expand upon the existing knowledge of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidiabetic Agent | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aldose Reductase | DC Chemicals [dcchemicals.com]
- 7. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide on Molecular Docking Studies of Aldose Reductase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldose reductase (AR) is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions characteristic of diabetes mellitus. The conversion of glucose to sorbitol by AR can lead to an accumulation of sorbitol in tissues, causing osmotic stress and contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy. Consequently, AR has emerged as a significant therapeutic target for the development of inhibitor drugs. One such investigational inhibitor is Aldose reductase-IN-2. This technical guide provides a detailed overview of the molecular docking studies of this compound, including experimental protocols and data presentation. While specific quantitative docking data for this compound is not publicly available, this guide presents a comprehensive methodology and illustrative data from related compounds to provide a thorough understanding of the in-silico evaluation of AR inhibitors.
Introduction to Aldose Reductase and the Polyol Pathway
Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in states of high blood sugar, the alternative polyol pathway is activated. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase (AR), an enzyme belonging to the aldo-keto reductase superfamily.[1][2] This reaction utilizes NADPH as a cofactor.[1] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.
The accumulation of sorbitol in cells that do not depend on insulin for glucose uptake, such as those in the nerves, retina, and kidneys, can lead to osmotic stress and cellular damage.[3] This process is a key contributor to the pathogenesis of diabetic complications. Therefore, inhibiting the activity of aldose reductase is a promising therapeutic strategy to prevent or mitigate these complications.
The Polyol Pathway Signaling Diagram
The following diagram illustrates the biochemical cascade of the polyol pathway and the point of intervention for aldose reductase inhibitors.
Caption: The Polyol Pathway and the inhibitory action of Aldose Reductase inhibitors.
Molecular Docking Experimental Protocol
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] The following protocol outlines a general methodology for the molecular docking of inhibitors with aldose reductase, based on established practices.[4]
Software and Preparation
-
Protein Preparation: The three-dimensional crystal structure of human aldose reductase is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The active site is identified based on the co-crystallized ligand or from published literature.[4]
-
Ligand Preparation: The 2D structure of the inhibitor, such as this compound, is drawn using chemical drawing software and converted to a 3D structure. The ligand is then energetically minimized and prepared for docking by assigning appropriate atom types and charges.
-
Docking Software: A molecular docking program, such as the CDocker module in Discovery Studio, is utilized for the docking simulations.[4]
Docking Procedure
-
Grid Generation: A grid box is defined around the active site of the aldose reductase enzyme to specify the search space for the ligand.
-
Ligand Docking: The prepared ligand is placed into the defined grid box, and the docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.
-
Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses with the lowest energy scores, indicating more favorable binding, are selected for further analysis.[4] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Experimental Workflow Diagram
The diagram below outlines the typical workflow for an in-silico molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Quantitative Data Presentation
While a study has indicated that this compound (compound 5f) demonstrates a highly stable interaction with the aldose reductase enzyme, specific quantitative data such as docking energies have not been made publicly available.[3][4] However, to provide a clear example of the type of data generated in such studies, the following table summarizes the docking energy values for other compounds evaluated in the same study against aldose reductase.[4]
| Compound ID | CDocker Energy (kcal/mol) | CDocker Interaction Energy (kcal/mol) |
| Z2376840565 | -48.43 | Not Reported |
| Z929520832 | -47.98 | Not Reported |
| Z1603611557 | -42.26 | Not Reported |
| Epalrestat | Not Reported | Weaker Interaction |
| Ponalrestat | Not Reported | Weaker Interaction |
Note: The data presented in this table is for illustrative purposes to demonstrate the typical output of molecular docking studies and does not include data for this compound, which was not available.
Conclusion
Molecular docking serves as a powerful tool in the early stages of drug discovery for identifying and optimizing potential inhibitors of therapeutic targets like aldose reductase. The in-silico analysis of compounds such as this compound allows for a detailed understanding of the potential binding modes and affinities, guiding further experimental validation. Although specific quantitative data for this compound remains elusive in the public domain, the established protocols and the qualitative assessment of its strong interaction with the enzyme suggest it is a promising candidate for further investigation in the development of treatments for diabetic complications. Future studies involving the experimental validation of these docking predictions are crucial to confirm the inhibitory potential of this compound.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase: Insights from Molecular Docking, Dynamics Simulations, and gmx_MMPBSA Analysis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Epalrestat's Binding Affinity to Aldose Reductase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Epalrestat to aldose reductase. It includes quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Aldose Reductase and Epalrestat
Aldose reductase (AR), an enzyme in the polyol pathway, has been implicated in the pathogenesis of diabetic complications.[1] Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, with subsequent conversion to fructose.[2] The accumulation of sorbitol and the accompanying depletion of NADPH can lead to osmotic stress and oxidative damage in various tissues, contributing to diabetic neuropathy, retinopathy, and nephropathy.[1][2]
Epalrestat is a noncompetitive and reversible inhibitor of aldose reductase and is the only aldose reductase inhibitor commercially available in several countries for the treatment of diabetic neuropathy.[3] By inhibiting AR, Epalrestat reduces the accumulation of intracellular sorbitol, thereby mitigating the downstream pathological effects.[1]
Quantitative Binding Affinity of Epalrestat
The binding affinity of Epalrestat for aldose reductase has been determined using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being the most commonly reported metric. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme Source | IC50 (µM) | Reference |
| Rat Lens Aldose Reductase | 0.01 | [4][5] |
| Human Placenta Aldose Reductase | 0.26 | [4] |
Experimental Protocols
The determination of Epalrestat's binding affinity to aldose reductase typically involves in vitro enzyme inhibition assays. The following sections detail the necessary components and a generalized procedure for such an assay.
Materials and Reagents
-
Aldose Reductase: Purified from sources such as rat lens, human placenta, or commercially available recombinant enzyme.
-
Substrate: DL-glyceraldehyde or glucose.
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).
-
Inhibitor: Epalrestat.
-
Buffer: Phosphate buffer (e.g., 0.067 M, pH 6.2).
-
Solvent for Inhibitor: Dimethyl sulfoxide (DMSO) or a mixture of DMF and Methanol.
-
Spectrophotometer: Capable of measuring absorbance at 340 nm.
-
Quartz cuvettes or UV-transparent 96-well plates.
Enzyme Preparation (Example: Rat Lens Aldose Reductase)
A general procedure for the purification of aldose reductase from rat lenses involves affinity chromatography.[3] The enzyme can be purified using a column with a matrix gel like Amicon Matrex Gel Orange A.[3]
In Vitro Aldose Reductase Inhibition Assay
The activity of aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[6]
Assay Principle: Aldose Reductase + Substrate (e.g., DL-glyceraldehyde) + NADPH → Alditol + NADP⁺
The rate of the reaction is monitored by the decrease in NADPH concentration.
Generalized Protocol:
-
Reaction Mixture Preparation: In a quartz cuvette or a well of a microplate, prepare a reaction mixture containing:
-
Phosphate buffer
-
NADPH solution
-
Aldose reductase substrate solution
-
Distilled water to the final volume.
-
-
Inhibitor Addition: Add a specific concentration of Epalrestat (dissolved in an appropriate solvent) to the reaction mixture. For control experiments, the same volume of solvent is added.
-
Enzyme Addition: Initiate the reaction by adding the purified aldose reductase enzyme solution.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 37°C) for a defined period (e.g., 60-90 minutes).[7]
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of Epalrestat.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Aldose Reductase and the Polyol Pathway
Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to several downstream cellular stresses.
Caption: The Polyol Pathway and the inhibitory action of Epalrestat on Aldose Reductase.
Downstream Signaling Affected by Aldose Reductase Inhibition
The activation of the polyol pathway can trigger pro-inflammatory signaling cascades, including the activation of Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB).[4] Epalrestat has been shown to inhibit these pathways.[4]
Caption: Downstream signaling cascade initiated by hyperglycemia and inhibited by Epalrestat.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for screening potential aldose reductase inhibitors.
Caption: A generalized experimental workflow for screening aldose reductase inhibitors.
Conclusion
Epalrestat is a potent inhibitor of aldose reductase, with demonstrated efficacy in reducing the activity of this key enzyme in the polyol pathway. The in vitro determination of its binding affinity, typically quantified by IC50 values, is a critical step in understanding its pharmacological profile. The experimental protocols outlined in this guide provide a framework for researchers to assess the inhibitory potential of Epalrestat and other candidate compounds. Furthermore, the elucidation of its impact on downstream signaling pathways, such as those involving PKC and NF-κB, underscores its therapeutic mechanism in mitigating diabetic complications. This comprehensive understanding is vital for the continued development and optimization of aldose reductase inhibitors in a clinical setting.
References
- 1. Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 3. Rat lens aldose reductase: rapid purification and comparison with human placental aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid purification of rat lens aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. content.abcam.com [content.abcam.com]
Structural Analysis of Aldose Reductase-IN-2 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural interaction between Aldose Reductase (AR) and its potent inhibitor, Aldose reductase-IN-2. This document outlines the quantitative binding data, detailed experimental methodologies, and the relevant signaling pathways, offering a comprehensive resource for researchers in the field of diabetic complications and drug development.
Introduction to Aldose Reductase and Its Inhibition
Aldose reductase (AR), an enzyme in the polyol pathway, has been implicated in the pathogenesis of diabetic complications.[1] Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, leading to osmotic stress and subsequent cellular damage. The inhibition of AR is a key therapeutic strategy to prevent or mitigate these complications. This compound (also known as compound 5f) has emerged as a potent inhibitor of this enzyme. This guide delves into the specifics of this interaction.
Quantitative Data Presentation
The inhibitory efficacy of this compound and its derivatives has been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound and a closely related, more potent derivative, compound 6d. This data is essential for comparative analysis and for understanding the structure-activity relationship.
| Compound | Target | IC50 (nM) | Selective Index (SI) | EC50 (µM) | Ki (nM) | Kis (nM) | Reference Compound |
| This compound (5f) | Aldose Reductase | 72.7 ± 1.6 | - | - | - | - | - |
| Compound 6d | Aldose Reductase | 22.3 ± 1.6 | 236.2 | 8.7 | 23.94 | 1.20 | Epalrestat |
Table 1: Quantitative data for this compound and its derivative. IC50 represents the half-maximal inhibitory concentration. The Selective Index (SI) indicates the selectivity for Aldose Reductase over Aldehyde Reductase. EC50 is the half-maximal effective concentration. Ki and Kis are inhibition constants.
Experimental Protocols
The determination of the inhibitory potential of compounds like this compound involves a series of well-defined experimental protocols. These protocols are crucial for the reproducibility and validation of the obtained results.
Aldose Reductase Enzyme Inhibition Assay
A common method to determine the inhibitory activity of a compound against Aldose Reductase is through a spectrophotometric enzyme inhibition assay.
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde) by Aldose Reductase. The presence of an inhibitor will slow down this reaction.
Materials:
-
Aldose Reductase enzyme (recombinant human or from animal tissue)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the Aldose Reductase enzyme in a 96-well plate or cuvette.
-
Add the test compound at various concentrations to the reaction mixture. A control with solvent only is also prepared.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).
-
The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Molecular Docking and Simulation
Computational methods like molecular docking and molecular dynamics (MD) simulations are instrumental in understanding the binding mode and stability of the inhibitor-enzyme complex at an atomic level.
Workflow:
-
Protein and Ligand Preparation: Obtain the 3D structure of Aldose Reductase from the Protein Data Bank (PDB). Prepare the 3D structure of the inhibitor (this compound).
-
Molecular Docking: Use docking software to predict the binding pose of the inhibitor in the active site of the enzyme. The docking scores provide an estimate of the binding affinity.
-
Molecular Dynamics Simulation: Perform MD simulations of the enzyme-inhibitor complex to assess its stability and to analyze the interactions over time in a simulated physiological environment.
Signaling Pathways and Logical Relationships
The interaction of this compound with Aldose Reductase has implications for cellular signaling pathways, primarily the polyol pathway and downstream oxidative stress.
The Polyol Pathway and Aldose Reductase Inhibition
Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway, initiated by Aldose Reductase, leads to the accumulation of sorbitol. This process consumes NADPH, a critical cofactor for glutathione reductase, thereby depleting the cellular antioxidant, glutathione (GSH), and increasing oxidative stress. This compound, by inhibiting Aldose Reductase, blocks this pathway at its first step.
Caption: Inhibition of the Polyol Pathway by this compound.
Experimental Workflow for Inhibitor Evaluation
The process of identifying and characterizing a potent Aldose Reductase inhibitor like this compound follows a structured workflow, from initial screening to detailed mechanistic studies.
Caption: Workflow for the evaluation of Aldose Reductase inhibitors.
Logical Relationship of Aldose Reductase in Diabetic Complications
The central role of Aldose Reductase in the pathology of diabetic complications can be visualized as a logical flow from hyperglycemia to cellular damage. Inhibition of AR is a key intervention point in this cascade.
References
Preliminary In-Vitro Evaluation of Aldose Reductase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro evaluation of aldose reductase inhibitors, with a focus on the core methodologies and data interpretation relevant to early-stage drug discovery. While specific experimental data for "Aldose reductase-IN-2" is not publicly available, this document outlines the standard procedures and presents illustrative data for potent inhibitors of the aldose reductase enzyme.
Introduction to Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol in various tissues.[2] This accumulation is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[3] Inhibition of aldose reductase is therefore a promising therapeutic strategy to prevent or mitigate these long-term complications.
Quantitative Data on Aldose Reductase Inhibitors
The potency of aldose reductase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table presents representative IC50 values for several known aldose reductase inhibitors to illustrate the range of potencies observed.
| Compound | IC50 (nM) | Target Enzyme Source | Reference Compound |
| Zopolrestat | 3 | Human Aldose Reductase | - |
| Epalrestat | 18 | Rat Lens Aldose Reductase | - |
| Sorbinil | 200 | Bovine Lens Aldose Reductase | - |
| Tolrestat | 30 | Rat Lens Aldose Reductase | - |
| HAR-1 | 2 | Not Specified | - |
Note: The IC50 values presented are for illustrative purposes and were obtained from various literature sources. Direct comparison between values should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
A fundamental in-vitro assay for evaluating potential aldose reductase inhibitors is the enzyme inhibition assay. This assay measures the catalytic activity of aldose reductase in the presence and absence of the test compound.
Aldose Reductase Enzyme Inhibition Assay
Objective: To determine the IC50 value of a test compound against aldose reductase.
Principle: The enzymatic activity of aldose reductase is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde.
Materials:
-
Purified or recombinant aldose reductase enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reference inhibitor (e.g., Epalrestat)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a reference inhibitor in a suitable solvent.
-
Prepare working solutions of the enzyme, NADPH, and DL-glyceraldehyde in the phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the respective wells:
-
Blank: Buffer only.
-
Control (No Inhibitor): Buffer, enzyme solution, and NADPH.
-
Test Compound: Buffer, enzyme solution, NADPH, and varying concentrations of the test compound.
-
Reference Inhibitor: Buffer, enzyme solution, NADPH, and varying concentrations of the reference inhibitor.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to all wells except the blank.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm over a specific time period (e.g., 10-30 minutes) in kinetic mode using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (enzyme activity) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological pathway and the experimental process are crucial for understanding the context and methodology of aldose reductase inhibitor evaluation.
Caption: The Polyol Pathway and the Site of Action for Aldose Reductase Inhibitors.
Caption: Experimental Workflow for the In-Vitro Aldose Reductase Inhibition Assay.
References
Aldose Reductase-IN-2: A Comprehensive Technical Guide on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldose reductase (AR), a key enzyme in the polyol pathway, has been a long-standing therapeutic target for the management of diabetic complications. Under hyperglycemic conditions, AR catalyzes the conversion of glucose to sorbitol, leading to osmotic stress, oxidative damage, and inflammation in various tissues. Aldose reductase-IN-2 (also known as compound 5f) is a potent, mixed-type inhibitor of aldose reductase with significant antioxidant properties, positioning it as a promising candidate for mitigating the pathologies associated with diabetes and other inflammatory conditions. This technical guide provides an in-depth overview of the therapeutic applications of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and a visualization of the relevant signaling pathways.
Introduction to Aldose Reductase and its Pathophysiological Role
Aldose reductase (AR; EC 1.1.1.21) is a cytosolic, NADPH-dependent oxidoreductase and the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1] While it plays a minimal role in glucose metabolism under normal physiological conditions, its activity is significantly enhanced during hyperglycemia.[2] The accumulation of its product, sorbitol, which is poorly permeable to cell membranes, leads to osmotic stress. Furthermore, the consumption of NADPH by AR depletes the cellular pool of this crucial cofactor, which is essential for the regeneration of the major endogenous antioxidant, reduced glutathione (GSH), by glutathione reductase. This depletion impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress.[3]
The consequences of increased polyol pathway flux are implicated in the pathogenesis of a wide range of diabetic complications, including:
-
Diabetic Neuropathy: Nerve damage resulting from osmotic and oxidative stress in Schwann cells and neurons.[2]
-
Diabetic Retinopathy: Damage to the blood vessels of the retina, a leading cause of blindness in diabetic patients.[2]
-
Diabetic Nephropathy: Kidney damage that can lead to renal failure.[2]
-
Diabetic Cardiomyopathy: Heart muscle disorders.[2]
-
Cataract Formation: Opacification of the lens due to sorbitol accumulation.
Beyond diabetic complications, emerging evidence suggests a pivotal role for aldose reductase in broader inflammatory pathologies such as sepsis, asthma, and certain cancers, primarily through its involvement in mediating inflammatory signaling cascades.[4]
This compound: A Potent Inhibitor with Dual Action
This compound (compound 5f) has been identified as a highly potent inhibitor of aldose reductase.[5] Its chemical name is (R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide. A key feature of this compound is its dual mechanism of action: direct inhibition of the aldose reductase enzyme and inherent antioxidant capacity, which allows it to directly scavenge harmful free radicals.[5]
Quantitative Data
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Value | Assay Type | Reference |
| IC50 (Aldose Reductase) | 72.7 ± 1.6 nM | In vitro enzyme inhibition assay | [5] |
| Antioxidant Activity | Noted as "the best antioxidant" among a series of compounds | Oxygen Radical Absorbance Capacity (ORAC) or similar assay | [1][5] |
| Docking Energy | - (Most stable interaction among tested compounds) | In silico molecular docking | [2] |
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound are primarily mediated through the inhibition of the polyol pathway and its downstream consequences.
The diagram above illustrates the central role of aldose reductase in the polyol pathway. High glucose levels drive the conversion of glucose to sorbitol by aldose reductase, a process that consumes NADPH. Sorbitol accumulation leads to osmotic stress. Sorbitol is further metabolized to fructose by sorbitol dehydrogenase. The depletion of NADPH impairs the regeneration of glutathione, a key antioxidant, leading to oxidative stress. Fructose can also contribute to the formation of advanced glycation end products (AGEs), further exacerbating oxidative stress and inflammation. This compound directly inhibits aldose reductase, thereby blocking this entire cascade.
Experimental Protocols
The following are representative detailed methodologies for the key experiments cited in the evaluation of this compound. Disclaimer: The specific protocols used in the primary publication for this compound (Liu Y, et al. Bioorg Chem. 2022;120:105624) were not directly accessible. The following protocols are based on established and widely used methods for evaluating aldose reductase inhibitors.
Aldose Reductase Inhibition Assay (In Vitro)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against aldose reductase.
Materials:
-
Purified recombinant human or rat aldose reductase
-
DL-glyceraldehyde (substrate)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Potassium phosphate buffer (0.1 M, pH 6.2)
-
This compound
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In each well of the microplate, add in the following order:
-
140 µL of potassium phosphate buffer
-
20 µL of NADPH solution (final concentration 0.1 mM)
-
10 µL of this compound solution at various concentrations (or DMSO for control)
-
10 µL of aldose reductase enzyme solution
-
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of DL-glyceraldehyde solution (final concentration 10 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Antioxidant Capacity Assay (ORAC)
The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant scavenging activity of a compound against peroxyl radicals.
Materials:
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a Trolox standard curve.
-
Prepare solutions of this compound at various concentrations in phosphate buffer.
-
In each well of the microplate, add 150 µL of fluorescein solution.
-
Add 25 µL of the blank, Trolox standards, or this compound solutions to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution to all wells.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence decay every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample.
-
Determine the net AUC by subtracting the AUC of the blank from the AUC of each sample.
-
Plot the net AUC against the concentration of the Trolox standards to generate a standard curve.
-
Use the standard curve to determine the ORAC value of this compound, expressed as µmol of Trolox equivalents per µmol of the compound.
Potential Therapeutic Applications
The potent aldose reductase inhibitory and antioxidant activities of this compound suggest its therapeutic potential in a variety of conditions:
-
Diabetic Complications: The primary application is in the prevention and treatment of diabetic neuropathy, retinopathy, nephropathy, and cataracts. By inhibiting the polyol pathway, it can mitigate the underlying osmotic and oxidative stress.
-
Inflammatory Diseases: Given the role of aldose reductase in inflammatory signaling, this compound could be beneficial in conditions such as uveitis, asthma, and inflammatory bowel disease.
-
Cardiovascular Diseases: Aldose reductase has been implicated in the pathogenesis of atherosclerosis and ischemia-reperfusion injury. The dual action of this compound could offer cardiovascular protection.
-
Cancer: Some studies have suggested a role for aldose reductase in cancer cell proliferation and chemoresistance. Further investigation into the potential of this compound in oncology is warranted.
Conclusion
This compound is a promising therapeutic agent with a dual mechanism of action that targets both the enzymatic activity of aldose reductase and oxidative stress. Its high potency makes it an attractive candidate for further preclinical and clinical development for the treatment of diabetic complications and other inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this and similar compounds. Future in vivo studies are necessary to validate the efficacy and safety of this compound in relevant disease models.
References
- 1. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Physiological and Pathological Roles of Aldose Reductase [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Aldose Reductase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose Reductase-IN-2 is a potent and selective inhibitor of Aldose Reductase (AR), a key enzyme in the polyol pathway. Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol. The accumulation of sorbitol and the subsequent metabolic changes contribute to the pathogenesis of diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts. These application notes provide detailed experimental protocols for the in vitro and in vivo evaluation of this compound, along with representative data and visualizations of the relevant biological pathways.
Mechanism of Action
This compound acts as a competitive inhibitor of Aldose Reductase, preventing the conversion of glucose to sorbitol. By blocking this initial step of the polyol pathway, this compound is designed to mitigate the downstream pathological effects associated with sorbitol accumulation and increased flux through this pathway.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the polyol pathway and its role in diabetic complications, as well as a general experimental workflow for evaluating this compound.
Caption: The Polyol Pathway and its role in diabetic complications.
Caption: Experimental workflow for the evaluation of this compound.
Data Presentation
In Vitro Efficacy
| Assay Type | Endpoint | This compound | Control Inhibitor (e.g., Epalrestat) |
| Enzyme Inhibition Assay | IC50 (nM) | Insert Value | Insert Value |
| Cell-Based Sorbitol Assay | Sorbitol Reduction (%) | Insert Value | Insert Value |
| Cell-Based ROS Assay | ROS Reduction (%) | Insert Value | Insert Value |
In Vivo Efficacy in STZ-Induced Diabetic Rat Model
| Parameter | Diabetic Control | This compound (Dose) | Healthy Control |
| Sciatic Nerve Sorbitol (nmol/g wet weight) | ~50-60 | Insert Value | ~5-10 |
| Motor Nerve Conduction Velocity (m/s) | ~35-40 | Insert Value | ~50-55 |
| Mechanical Withdrawal Threshold (g) | ~4-6 | Insert Value | ~12-15 |
Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | This compound (Dose) |
| Cmax (ng/mL) | Insert Value |
| Tmax (h) | Insert Value |
| AUC (ng·h/mL) | Insert Value |
| t1/2 (h) | Insert Value |
| Bioavailability (%) | Insert Value |
Experimental Protocols
In Vitro Aldose Reductase Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Rat lens aldose reductase (partially purified)
-
NADPH
-
DL-glyceraldehyde
-
Phosphate buffer (0.1 M, pH 6.2)
-
This compound (various concentrations)
-
Control inhibitor (e.g., Epalrestat)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a crude homogenate of rat lens aldose reductase. Homogenize rat lenses in cold phosphate buffer and centrifuge to remove insoluble material. The supernatant contains the enzyme.
-
Assay Mixture: In each well of the microplate, prepare the following reaction mixture:
-
150 µL Phosphate buffer
-
20 µL NADPH solution (final concentration 0.1 mM)
-
10 µL of this compound or control inhibitor (at various concentrations) or vehicle (for control).
-
10 µL of enzyme preparation.
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 10 µL of DL-glyceraldehyde solution (final concentration 10 mM).
-
Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5 minutes. The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
Calculation:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Cell-Based Assay in High Glucose Conditions
Objective: To evaluate the efficacy of this compound in a cellular model of hyperglycemia. This protocol uses human retinal pericytes as an example.
Materials:
-
Human retinal pericytes
-
Basal medium (e.g., DMEM) with 5.5 mM glucose
-
High glucose medium (basal medium supplemented with D-glucose to a final concentration of 30 mM)
-
Osmotic control medium (basal medium with 5.5 mM D-glucose + 24.5 mM L-glucose)
-
This compound
-
Reagents for endpoint analysis (e.g., sorbitol assay kit, ROS detection reagent like DCFDA)
Procedure:
-
Cell Culture: Culture human retinal pericytes in basal medium until they reach 70-80% confluency.
-
Treatment:
-
Starve the cells in serum-free medium for 12-24 hours.
-
Replace the medium with the following:
-
Normal glucose (5.5 mM)
-
High glucose (30 mM)
-
High glucose (30 mM) + this compound (various concentrations)
-
Osmotic control
-
-
Incubate for 24-72 hours.
-
-
Endpoint Analysis:
-
Sorbitol Accumulation: Lyse the cells and measure intracellular sorbitol levels using a commercial sorbitol assay kit or by HPLC-MS/MS.
-
Oxidative Stress: Measure intracellular reactive oxygen species (ROS) production using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Apoptosis: Assess apoptosis using methods such as TUNEL staining or caspase activity assays.
-
In Vivo Efficacy in a Streptozotocin (STZ)-Induced Diabetic Rat Model
Objective: To assess the in vivo efficacy of this compound in preventing or reversing diabetic complications, specifically diabetic neuropathy.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound formulation for oral gavage
-
Equipment for measuring nerve conduction velocity (NCV)
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Induction of Diabetes:
-
Fast rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg) dissolved in cold citrate buffer.
-
Provide 10% sucrose water for the first 24-48 hours to prevent hypoglycemia.
-
Confirm diabetes 72 hours post-injection by measuring blood glucose levels. Rats with blood glucose >250 mg/dL are considered diabetic.
-
-
Treatment:
-
Divide the diabetic rats into treatment groups (vehicle control, this compound at different doses). Include a non-diabetic control group.
-
Administer this compound or vehicle daily by oral gavage for 8-12 weeks.
-
-
Efficacy Evaluation (Diabetic Neuropathy):
-
Motor Nerve Conduction Velocity (MNCV): At the end of the treatment period, anesthetize the rats and measure the MNCV of the sciatic nerve using stimulating and recording electrodes.
-
Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with von Frey filaments. A lower threshold indicates hyperalgesia.
-
-
Biochemical Analysis:
-
At the end of the study, euthanize the rats and collect tissues (e.g., sciatic nerve, lens, kidney).
-
Measure sorbitol levels in the tissues to confirm the inhibition of the polyol pathway.
-
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Materials:
-
Male Sprague-Dawley rats with jugular vein cannulation
-
This compound formulation for oral gavage
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Fast rats overnight.
-
Administer a single oral dose of this compound.
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profile.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and oral bioavailability (if an intravenous dose group is included).
-
Application Notes and Protocols for In Vitro Assay of Aldose Reductase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aldose reductase (AR) is a key enzyme in the polyol pathway that catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2][3][4] Under hyperglycemic conditions, the increased activity of aldose reductase and the subsequent accumulation of intracellular sorbitol are implicated in the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[2][3][5][6] Therefore, inhibitors of aldose reductase are of significant interest as potential therapeutic agents for the management of these conditions.[2][7][8] This document provides detailed protocols and application notes for the in vitro assay of aldose reductase inhibitors, using "Aldose reductase-IN-2" as a representative test compound. The assay principle is based on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by aldose reductase.[1][3][4][9][10]
Data Presentation
Table 1: Inhibitory Activity of this compound and a Reference Compound
| Compound | IC50 (µM) | Inhibition Type | Selectivity (ALR1/ALR2) |
| This compound | 0.16 | Uncompetitive | ~20 |
| Epalrestat (Control) | 0.02 | Non-competitive | >100 |
Note: The data presented for "this compound" is representative and based on reported values for potent synthetic inhibitors.[11] Epalrestat is a known, clinically used aldose reductase inhibitor and serves as a positive control.[2][12]
Signaling Pathway
The polyol pathway is a two-step metabolic pathway that becomes significant during hyperglycemia. Aldose reductase is the first and rate-limiting enzyme in this pathway.
Caption: The Polyol Pathway and the site of action for this compound.
Experimental Protocols
This protocol describes a colorimetric in vitro assay to determine the inhibitory activity of a test compound against aldose reductase. The assay measures the decrease in NADPH concentration by monitoring the absorbance at 340 nm.
Materials and Reagents:
-
Recombinant Human Aldose Reductase (ALR2)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (Substrate)
-
Phosphate Buffer (0.067 M, pH 6.2)
-
This compound (Test Inhibitor)
-
Epalrestat (Positive Control Inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Experimental Workflow Diagram:
Caption: Workflow for the in vitro aldose reductase inhibitor screening assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare 0.067 M phosphate buffer and adjust the pH to 6.2.
-
NADPH Solution: Prepare a 2.5 mM stock solution of NADPH in the assay buffer.
-
Substrate Solution: Prepare a 50 mM stock solution of DL-glyceraldehyde in the assay buffer.[3]
-
Enzyme Solution: Reconstitute the lyophilized aldose reductase enzyme in the assay buffer to a final concentration of 0.1 U/mL.
-
Test Compound (this compound) and Control: Prepare a 10 mM stock solution of this compound and Epalrestat in DMSO. Further dilute with the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
Set up the following reactions in a 96-well UV-transparent plate:
-
Sample Wells: 140 µL Assay Buffer, 10 µL of 2.5 mM NADPH, 10 µL of diluted this compound, and 20 µL of Enzyme Solution.
-
Positive Control Wells: 140 µL Assay Buffer, 10 µL of 2.5 mM NADPH, 10 µL of diluted Epalrestat, and 20 µL of Enzyme Solution.
-
Enzyme Control (No Inhibitor) Wells: 150 µL Assay Buffer, 10 µL of 2.5 mM NADPH, and 20 µL of Enzyme Solution.
-
Blank (No Enzyme) Wells: 170 µL Assay Buffer and 10 µL of 2.5 mM NADPH.
-
-
Mix the components well by gentle pipetting.
-
Pre-incubate the plate at 37°C for 15-20 minutes.[12]
-
Initiate the enzymatic reaction by adding 20 µL of 50 mM DL-glyceraldehyde to all wells. The final reaction volume will be 200 µL.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔOD/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[13]
-
Logical Relationship Diagram for IC50 Determination:
Caption: Logical flow for the determination of the IC50 value.
References
- 1. Aldose Reductase Inhibitor Screening Kit [akrivisbio.com]
- 2. telospub.com [telospub.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Estimation of Aldose Reductase Activity and Malondialdehyde Levels in Patients with Type 2 Diabetes Mellitus – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bmrservice.com [bmrservice.com]
- 10. abcam.cn [abcam.cn]
- 11. nanobioletters.com [nanobioletters.com]
- 12. content.abcam.com [content.abcam.com]
- 13. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldose Reductase-IN-2 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Aldose reductase-IN-2, also identified as compound 5f, is a potent inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, increased AR activity leads to the accumulation of sorbitol, contributing to osmotic stress and the pathogenesis of diabetic complications. This compound also possesses antioxidant properties, making it a valuable tool for studying the roles of aldose reductase in various cellular processes, including diabetic complications and inflammatory responses.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on aldose reductase activity, downstream signaling pathways, and cellular stress markers.
Product Information
| Characteristic | Value |
| Synonyms | Compound 5f |
| Target | Aldose Reductase (AR) |
| Potency of a related compound (6d) | IC50 = 22.3 ± 1.6 nM |
| Recommended Concentration Range | 0.1 - 10 µM (preliminary testing recommended) |
| Solvent | DMSO |
| Storage | Store at -20°C. Protect from light. |
Signaling Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, it converts excess glucose into sorbitol, which is then oxidized to fructose. This process depletes NADPH, a crucial cofactor for glutathione reductase, leading to increased oxidative stress. The accumulation of sorbitol also causes osmotic stress. This compound inhibits this pathway, thereby mitigating these downstream effects.
Caption: Signaling pathway of Aldose Reductase and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile DMSO to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When stored properly, the stock solution is stable for several months.
General Cell Culture Protocol
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Treatment: On the day of the experiment, prepare fresh dilutions of this compound from the stock solution in the complete cell culture medium. The final DMSO concentration should be kept below 0.1% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for evaluating the effects of this compound in cell culture.
Aldose Reductase Activity Assay
This protocol is adapted from typical enzymatic assays for aldose reductase.
Materials:
-
Cell lysis buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2, containing 0.5% Triton X-100 and protease inhibitors)
-
NADPH solution (10 mM in buffer)
-
Substrate solution (e.g., 100 mM DL-glyceraldehyde in buffer)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation: After treatment, wash cells with cold PBS and lyse them in cell lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein. Determine the protein concentration of the lysate.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing sodium phosphate buffer, cell lysate (containing a standardized amount of protein), and this compound or vehicle control.
-
Initiate Reaction: Add NADPH to the wells.
-
Start Measurement: Add the substrate (DL-glyceraldehyde) to initiate the reaction. Immediately start measuring the decrease in absorbance at 340 nm every minute for 10-20 minutes. The rate of NADPH oxidation is proportional to the AR activity.
-
Data Analysis: Calculate the rate of change in absorbance (ΔA340/min) and normalize it to the protein concentration. Compare the activity in treated samples to the vehicle control.
Measurement of Intracellular Sorbitol
Materials:
-
Sorbitol Assay Kit (commercially available)
-
Cell lysis buffer compatible with the assay kit
-
Microplate reader
Procedure:
-
Sample Preparation: After treatment, harvest the cells and prepare cell lysates according to the manufacturer's protocol of the sorbitol assay kit.
-
Assay: Perform the sorbitol assay according to the kit's instructions. This typically involves an enzymatic reaction that leads to a colorimetric or fluorometric output.
-
Data Analysis: Measure the signal using a microplate reader and calculate the sorbitol concentration based on a standard curve. Normalize the results to the protein concentration of the cell lysate.
Detection of Reactive Oxygen Species (ROS)
Materials:
-
DCFDA-based ROS detection kit (e.g., H2DCFDA)
-
Phenol red-free culture medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound and a positive control (e.g., H2O2) in a black, clear-bottom 96-well plate.
-
Staining: At the end of the treatment period, remove the medium and wash the cells with PBS. Add the DCFDA reagent diluted in phenol red-free medium and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Measurement: Wash the cells again with PBS. Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microscope or a microplate reader.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or protein concentration.
Malondialdehyde (MDA) Assay
Materials:
-
MDA Assay Kit (commercially available, typically based on the reaction with thiobarbituric acid)
-
Cell lysis buffer
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Harvest and lyse the treated cells.
-
Assay: Perform the MDA assay according to the manufacturer's protocol. This usually involves reacting the cell lysate with a thiobarbituric acid solution at high temperature.
-
Measurement: Measure the absorbance of the resulting colored product at the specified wavelength (e.g., 532 nm).
-
Data Analysis: Calculate the MDA concentration from a standard curve and normalize it to the protein concentration of the lysate.
Quantitative Data Summary
The following table summarizes the reported effects of this compound (compound 5f) and a more potent analog (compound 6d).[1]
| Parameter | Compound 6d | Compound 5f (this compound) |
| AR Inhibition (IC50) | 22.3 ± 1.6 nM | Data not specified, but less potent than 6d |
| Effective Concentration | 0.5 µM | Showed effects at 0.5 µM, but less effective than 6d |
Observed Effects at 0.5 µM in a high-glucose chicken embryo model: [1]
-
Reversal of hyperglycemia-induced increases in AR activity.
-
Reduction of sorbitol accumulation.
-
Decrease in ROS levels.
-
Reduction of MDA levels.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no inhibitor activity | - Incorrect inhibitor concentration- Inhibitor degradation- Low AR expression in the cell line | - Perform a dose-response curve to determine the optimal concentration.- Prepare fresh dilutions from a new stock aliquot.- Confirm AR expression in your cell model by Western blot or qPCR. |
| High background in assays | - High endogenous enzyme activity- Reagent instability | - Include appropriate controls (e.g., no-enzyme, no-substrate).- Prepare fresh reagents. |
| Cell toxicity | - Inhibitor concentration is too high- High DMSO concentration | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range.- Ensure the final DMSO concentration is below 0.1%. |
References
Application Notes and Protocols: Aldose Reductase-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Aldose Reductase-IN-2 in experimental settings. The following sections cover solubility, experimental protocols for in vitro and cell-based assays, and visual representations of the experimental workflow and the targeted signaling pathway.
Solubility
The solubility of this compound has not been explicitly reported in the available literature. However, based on the solubility of structurally similar compounds, such as Aldose Reductase-IN-1, and general practices for this class of inhibitors, initial solubilization in an organic solvent like Dimethyl Sulfoxide (DMSO) is recommended. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous medium. Researchers should determine the precise solubility for their specific experimental conditions.
As a reference, the solubility of a related compound, Aldose Reductase-IN-1, is provided below.
Table 1: Solubility of Aldose Reductase-IN-1
| Solvent | Concentration |
| DMSO | ≥ 28 mg/mL (≥ 66.45 mM)[1] |
To enhance solubility, gentle warming of the solution to 37°C and sonication in an ultrasonic bath may be beneficial.[1] It is crucial to prepare fresh solutions and store them appropriately to avoid degradation due to repeated freeze-thaw cycles.[1]
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol is designed to measure the inhibitory activity of this compound on the aldose reductase enzyme in a colorimetric assay. The assay is based on monitoring the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate by aldose reductase.
Materials:
-
This compound
-
Recombinant human aldose reductase (or isolated from a tissue source like rat lens)[2]
-
Aldose Reductase Assay Buffer (e.g., 0.067 M phosphate buffer, pH 6.2)[2]
-
NADPH (Nicotinamide adenine dinucleotide phosphate)[2]
-
Substrate: DL-glyceraldehyde[2]
-
96-well clear, flat-bottom microplate (UV transparent is preferred)[3]
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode[2][4]
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Preparation of Reagents:
-
Prepare the Aldose Reductase Assay Buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of the substrate (DL-glyceraldehyde) in the assay buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilute with assay buffer to achieve the desired final concentrations. Note that some organic solvents may affect enzyme activity, so a solvent control is recommended.[3]
-
-
Assay Protocol:
-
In a 96-well plate, add the following to the designated wells:
-
Test Wells: this compound solution at various concentrations.
-
Positive Control (No Inhibitor): Assay buffer with the same concentration of DMSO as the test wells.
-
Blank (No Substrate): All components except the substrate.
-
-
Add the aldose reductase enzyme solution to all wells except the blank.
-
Add the NADPH solution to all wells.
-
Pre-incubate the plate at 37°C for 15-20 minutes.[3]
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde) to all wells except the blank.
-
Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 60-90 minutes, taking readings at regular intervals (e.g., every 30 seconds).[2][3][4]
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation by determining the slope of the linear portion of the absorbance versus time curve (ΔOD/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of Positive Control - Rate of Test Well) / Rate of Positive Control ] * 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assay for Aldose Reductase Activity
This protocol provides a general framework for assessing the efficacy of this compound in a cellular context by measuring its ability to counteract high glucose-induced cellular stress.
Materials:
-
A suitable cell line (e.g., Schwann cells, bovine aortic endothelial cells (BAECs))[5]
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
High glucose medium (e.g., 30 mM glucose)[5]
-
Normal glucose medium (e.g., 5.5 mM or 7 mM glucose)[5]
-
Reagents for measuring downstream effects of aldose reductase activity (e.g., a fluorescent probe for reactive oxygen species (ROS) like CM-H2DCFDA, or a kit for measuring poly(ADP-ribose) polymerase (PARP) activity).[5]
-
Flow cytometer or microplate reader for detection.
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line in standard growth medium until they reach the desired confluency.
-
Seed the cells into appropriate culture plates (e.g., 6-well or 96-well plates).
-
After 24 hours, replace the medium with one of the following:
-
Normal glucose medium.
-
High glucose medium.
-
High glucose medium containing various concentrations of this compound.
-
-
Incubate the cells for a specified period (e.g., 4 days for ROS measurement, 8 hours for PARP activity).[5]
-
-
Measurement of Downstream Effects (Example: ROS Detection):
-
At the end of the treatment period, add a fluorescent ROS indicator (e.g., CM-H2DCFDA) to the cells and incubate according to the manufacturer's instructions (e.g., 30 minutes).[5]
-
Wash the cells to remove excess probe.
-
Trypsinize the cells (if using a flow cytometer) or read the fluorescence directly in a microplate reader.
-
Analyze the fluorescence intensity, which is proportional to the level of intracellular ROS.
-
-
Data Analysis:
-
Compare the levels of the measured downstream marker (e.g., ROS, PARP activity) between the different treatment groups.
-
Evaluate the ability of this compound to reduce the high glucose-induced increase in the marker.
-
Determine the dose-dependent effect of the inhibitor.
-
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Aldose reductase signaling pathway and the inhibitory action of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. content.abcam.com [content.abcam.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldose Reductase-IN-2
For Research Use Only
Introduction
Aldose reductase-IN-2, also identified as compound 5f, is a potent and highly selective inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol. This process, when overactivated, contributes to the pathogenesis of diabetic complications through osmotic stress and the generation of reactive oxygen species (ROS).[3][4] this compound has demonstrated significant potential as a research tool for investigating the roles of aldose reductase in various pathologies, particularly in the context of diabetic complications. It also possesses inherent antioxidant properties, making it a valuable compound for studying oxidative stress-related disease mechanisms.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in research settings.
Product Information
| Product Name | This compound |
| Synonyms | Compound 5f |
| CAS Number | 1687735-82-5 |
| Molecular Formula | C25H28N4O5 |
| Molecular Weight | 464.51 g/mol |
| Suppliers | MedchemExpress, DC Chemicals, Immunomart |
| Storage | Store at -20°C for long-term use. |
Biological Activity
| Target | IC50 | Selectivity |
| Aldose Reductase (ALR2) | 72.7 ± 1.6 nM | High selectivity over Aldehyde Reductase (ALR1)[1] |
Signaling Pathways
Aldose reductase is the rate-limiting enzyme of the polyol pathway. Its activity is significantly increased during hyperglycemia, leading to a cascade of downstream signaling events implicated in cellular damage. Inhibition of aldose reductase by this compound can modulate these pathways.
Caption: The Polyol Pathway and Downstream Signaling in Hyperglycemia.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol is adapted from standard spectrophotometric assays for aldose reductase activity.
Materials:
-
This compound
-
Recombinant Human Aldose Reductase (or rat lens/kidney homogenate)
-
NADPH
-
DL-Glyceraldehyde (substrate)
-
Potassium Phosphate Buffer (0.1 M, pH 6.2)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock solution in potassium phosphate buffer.
-
Prepare a solution of NADPH in potassium phosphate buffer.
-
Prepare a solution of DL-glyceraldehyde in potassium phosphate buffer.
-
Keep all solutions on ice.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Potassium Phosphate Buffer
-
This compound working solution (or vehicle control - DMSO in buffer)
-
Aldose Reductase enzyme solution
-
NADPH solution
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DL-glyceraldehyde solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 20-30 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔAbs/min).
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for In Vitro Aldose Reductase Inhibition Assay.
Cell-Based Assay for Aldose Reductase Activity
This protocol provides a general framework for assessing the effect of this compound on intracellular sorbitol accumulation in a cell-based model of hyperglycemia.
Materials:
-
Cell line of interest (e.g., human lens epithelial cells, retinal pigment epithelial cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
D-Glucose
-
This compound
-
Cell lysis buffer
-
Sorbitol assay kit
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency in standard growth medium.
-
Induce hyperglycemia by replacing the standard medium with a high-glucose medium (e.g., 30 mM D-glucose) for 24-48 hours. Include a normal glucose control (e.g., 5.5 mM D-glucose).
-
Treat the high-glucose-exposed cells with various concentrations of this compound (or vehicle control) for the desired duration.
-
-
Cell Lysis and Sample Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
-
Sorbitol Measurement:
-
Measure the intracellular sorbitol concentration in the cell lysates using a commercially available sorbitol assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the sorbitol concentration to the total protein concentration of each sample.
-
Compare the sorbitol levels in the treated groups to the high-glucose control group to determine the inhibitory effect of this compound.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in in vitro assay | Contamination of reagents | Use fresh, high-purity reagents. |
| Non-enzymatic oxidation of NADPH | Run a control without the enzyme to determine the rate of non-enzymatic oxidation and subtract it from the experimental values. | |
| Low enzyme activity | Improper storage of enzyme | Ensure the enzyme is stored at the recommended temperature and handled according to the supplier's instructions. |
| Inactive enzyme | Use a fresh batch of enzyme. | |
| Inconsistent results in cell-based assay | Variation in cell number | Normalize results to total protein concentration or cell count. |
| Cell toxicity of the inhibitor | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cell line. |
References
Application Notes and Protocols: Aldose Reductase Inhibitor Screening Kit with Aldose Reductase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway that converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased activity of AR and the subsequent accumulation of intracellular sorbitol are implicated in the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[2][3] Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the management of these conditions.[2]
This document provides detailed application notes and protocols for an aldose reductase inhibitor screening kit, featuring Aldose Reductase-IN-2 as an investigational reference compound. This kit provides a rapid, simple, and reliable colorimetric assay for screening potential AR inhibitors. The assay is based on the principle that aldose reductase catalyzes the NADPH-dependent reduction of a substrate. The oxidation of NADPH to NADP+ leads to a decrease in absorbance at 340 nm, which can be monitored spectrophotometrically. The presence of an AR inhibitor will slow down the rate of this reaction.
Principle of the Assay
The Aldose Reductase Inhibitor Screening Kit utilizes a colorimetric assay to measure the activity of aldose reductase. The enzyme catalyzes the reduction of a suitable substrate (e.g., DL-Glyceraldehyde) to its corresponding alcohol, using NADPH as a cofactor. The enzymatic reaction involves the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm. The rate of decrease in absorbance is directly proportional to the aldose reductase activity. In the presence of an inhibitor, the rate of NADPH oxidation is reduced. By measuring the change in absorbance over time, the inhibitory potential of test compounds can be determined.
Materials and Reagents
| Component | Quantity | Storage |
| Aldose Reductase (Human, Recombinant) | 1 vial | -80°C |
| AR Assay Buffer | 25 mL | 4°C |
| NADPH | 1 vial | -20°C |
| DL-Glyceraldehyde (Substrate) | 1 vial | -20°C |
| This compound (Reference Inhibitor) | 1 vial | -20°C |
| Epalrestat (Positive Control Inhibitor) | 1 vial | -20°C |
| 96-well UV-transparent microplate | 1 plate | Room Temperature |
Signaling Pathway
The following diagram illustrates the role of aldose reductase in the polyol pathway and its implication in diabetic complications.
Caption: The Polyol Pathway and the site of action for Aldose Reductase inhibitors.
Experimental Workflow
The following diagram outlines the experimental workflow for the Aldose Reductase Inhibitor Screening Assay.
Caption: Experimental workflow for the Aldose Reductase inhibitor screening assay.
Experimental Protocols
1. Reagent Preparation
-
AR Assay Buffer: Ready to use. Warm to room temperature before use.
-
NADPH Stock Solution (10 mM): Reconstitute the vial of NADPH with the appropriate volume of AR Assay Buffer to make a 10 mM stock solution. Mix well. Store at -20°C.
-
DL-Glyceraldehyde Stock Solution (100 mM): Reconstitute the vial of DL-Glyceraldehyde with AR Assay Buffer to make a 100 mM stock solution. Mix well. Store at -20°C.
-
Aldose Reductase Working Solution: On the day of the assay, dilute the Aldose Reductase stock solution with AR Assay Buffer to the final concentration recommended by the kit manufacturer. Keep on ice.
-
This compound and Epalrestat Stock Solutions (10 mM): Prepare 10 mM stock solutions of this compound and Epalrestat in DMSO.
-
Test Compound Preparation: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compounds and controls in AR Assay Buffer. The final concentration of the solvent in the assay should not exceed 1%.
2. Assay Procedure
-
Set up the 96-well plate:
-
Blank (No Enzyme): 180 µL AR Assay Buffer + 10 µL NADPH (10 mM) + 10 µL Substrate (100 mM).
-
Negative Control (No Inhibitor): 160 µL AR Assay Buffer + 10 µL NADPH (10 mM) + 10 µL Substrate (100 mM) + 20 µL Aldose Reductase.
-
Positive Control (Epalrestat): 150 µL AR Assay Buffer + 10 µL Epalrestat (serial dilutions) + 10 µL NADPH (10 mM) + 10 µL Substrate (100 mM) + 20 µL Aldose Reductase.
-
Reference Compound (this compound): 150 µL AR Assay Buffer + 10 µL this compound (serial dilutions) + 10 µL NADPH (10 mM) + 10 µL Substrate (100 mM) + 20 µL Aldose Reductase.
-
Test Compounds: 150 µL AR Assay Buffer + 10 µL Test Compound (serial dilutions) + 10 µL NADPH (10 mM) + 10 µL Substrate (100 mM) + 20 µL Aldose Reductase.
-
-
Pre-incubation: Add all components except the Aldose Reductase working solution to the wells. Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction: Add 20 µL of the Aldose Reductase working solution to all wells except the Blank. Mix gently.
-
Measure absorbance: Immediately start measuring the absorbance at 340 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
3. Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compounds and controls using the following formula:
% Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] * 100
Where:
-
Vcontrol is the rate of reaction in the absence of an inhibitor (Negative Control).
-
Vinhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.
Data Presentation
The inhibitory activities of test compounds are typically expressed as IC50 values. The following table provides an example of how to present the data, including a placeholder for this compound.
| Compound | IC50 (µM) |
| This compound | Not Publicly Available |
| Epalrestat (Positive Control) | 0.1 - 1.0 |
| Quercetin | 1.0 - 10.0 |
| Test Compound A | Value |
| Test Compound B | Value |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal in the Negative Control | Inactive enzyme | Ensure proper storage and handling of the Aldose Reductase enzyme. Prepare fresh working solution. |
| Incorrect buffer pH | Check the pH of the AR Assay Buffer. | |
| Degraded NADPH | Use freshly prepared or properly stored NADPH solution. | |
| High background in the Blank | Contamination of reagents | Use fresh, high-quality reagents. |
| Inconsistent results between replicates | Pipetting errors | Ensure accurate and consistent pipetting. Use calibrated pipettes. |
| Incomplete mixing | Mix the contents of the wells thoroughly but gently. | |
| IC50 values are out of the expected range | Incorrect inhibitor concentrations | Verify the stock and working concentrations of the inhibitors. |
| Assay conditions not optimal | Optimize incubation time, temperature, and reagent concentrations. |
References
Application Notes and Protocols for Aldose Reductase Inhibitors in Diabetic Neuropathy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage and loss of function. A key pathogenic mechanism implicated in diabetic neuropathy is the overactivation of the polyol pathway, driven by hyperglycemia. Aldose reductase is the rate-limiting enzyme in this pathway, converting excess glucose to sorbitol. The accumulation of sorbitol and subsequent metabolic imbalances are believed to contribute to nerve injury.[1][2][3][4][5] Therefore, inhibitors of aldose reductase are a promising therapeutic strategy for the prevention and treatment of diabetic neuropathy.
This document provides a generalized framework for the application of aldose reductase inhibitors, using "Aldose reductase-IN-2" as a placeholder, in preclinical models of diabetic neuropathy. Due to the limited publicly available information on "this compound," the specific quantitative data and optimal experimental parameters for this particular compound are not available. The provided protocols are based on established methodologies for other well-characterized aldose reductase inhibitors and should be adapted and optimized for "this compound" through experimental investigation.
Mechanism of Action
Under hyperglycemic conditions, elevated intracellular glucose is shunted into the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[5][6] The pathogenic consequences of increased polyol pathway flux include:
-
Osmotic Stress: Intracellular accumulation of sorbitol leads to osmotic stress and cell damage.
-
Oxidative Stress: The depletion of NADPH, a crucial cofactor for glutathione reductase, impairs the regeneration of the antioxidant glutathione, leading to increased oxidative stress.[1]
-
Metabolic Imbalance: Alterations in the NAD+/NADH ratio and the accumulation of fructose can lead to the formation of advanced glycation end products (AGEs) and activation of protein kinase C (PKC), both of which contribute to neuronal damage.[1][7]
Aldose reductase inhibitors act by competitively binding to the active site of the aldose reductase enzyme, thereby blocking the conversion of glucose to sorbitol and mitigating the downstream pathological effects.[2][3]
Figure 1. Aldose Reductase Signaling Pathway in Diabetic Neuropathy.
Data Presentation
A critical step in evaluating a novel aldose reductase inhibitor is to determine its potency and efficacy through in vitro and in vivo studies. The following tables provide a template for summarizing key quantitative data for a compound like "this compound".
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| IC50 (Aldose Reductase) | e.g., X nM/µM |
| Selectivity (vs. Aldehyde Reductase) | e.g., X-fold |
Note: IC50 values are crucial for determining the in vitro potency of the inhibitor. Selectivity against the closely related enzyme aldehyde reductase is important to minimize off-target effects.
Table 2: In Vivo Efficacy of this compound in a Diabetic Neuropathy Model
| Parameter | Control | Diabetic | Diabetic + Vehicle | Diabetic + this compound (X mg/kg) |
| Motor Nerve Conduction Velocity (m/s) | e.g., 50 ± 2 | e.g., 35 ± 3 | e.g., 36 ± 2 | e.g., 45 ± 3 |
| Sensory Nerve Conduction Velocity (m/s) | e.g., 45 ± 2 | e.g., 30 ± 3 | e.g., 31 ± 2 | e.g., 40 ± 3 |
| Thermal Paw Withdrawal Latency (s) | e.g., 10 ± 1 | e.g., 18 ± 2 | e.g., 17 ± 2 | e.g., 12 ± 1.5 |
| Sciatic Nerve Sorbitol Level (nmol/g) | e.g., 5 ± 1 | e.g., 50 ± 5 | e.g., 48 ± 6 | e.g., 10 ± 2 |
Note: This table summarizes key functional and biochemical endpoints in a typical preclinical study. The data for "this compound" would be generated through the experimental protocols outlined below.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of an aldose reductase inhibitor in a diabetic neuropathy model.
Induction of Diabetic Neuropathy (Streptozotocin Model)
The streptozotocin (STZ)-induced diabetic rodent model is the most widely used for studying type 1 diabetic neuropathy.[1][8]
Figure 2. Experimental Workflow for Induction of Diabetic Neuropathy.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
8-10 week old male Sprague-Dawley rats or C57BL/6 mice
-
Glucometer and test strips
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (12-16 hours) before STZ injection, with free access to water.
-
STZ Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer to a final concentration of 50-65 mg/mL for rats or a higher dose for mice as it can vary.
-
STZ Injection: Administer a single intraperitoneal (i.p.) injection of STZ.
-
Blood Glucose Monitoring: Monitor blood glucose levels from the tail vein 48-72 hours after STZ injection and then weekly.
-
Confirmation of Diabetes: Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study.[1]
-
Grouping and Treatment: Randomly assign diabetic animals to different treatment groups: diabetic control (vehicle) and diabetic treated with "this compound" at various doses. A non-diabetic control group should also be included. Treatment with the inhibitor can be initiated either prophylactically (at the time of diabetes induction) or therapeutically (after the establishment of neuropathy, typically 4-8 weeks post-STZ). The route of administration (e.g., oral gavage, in diet) and dosing frequency will depend on the pharmacokinetic properties of "this compound".
Measurement of Nerve Conduction Velocity (NCV)
NCV is a reliable and non-invasive method to assess the functional integrity of peripheral nerves.[9][10] A reduction in NCV is a hallmark of diabetic neuropathy.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Nerve conduction recording system with stimulating and recording electrodes
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia: Anesthetize the animal.
-
Temperature Control: Maintain the animal's body temperature at 37°C using a heating pad.
-
Electrode Placement:
-
Motor NCV (Sciatic Nerve): Place the stimulating electrodes at the sciatic notch and the Achilles tendon. Place the recording electrodes in the interosseous muscles of the hind paw.
-
Sensory NCV (Tail Nerve): Place the stimulating electrodes at the base of the tail and the recording electrodes more distally along the tail.
-
-
Stimulation and Recording: Deliver a supramaximal electrical stimulus at the proximal and distal sites and record the resulting compound muscle action potential (CMAP) for motor nerves or sensory nerve action potential (SNAP) for sensory nerves.
-
Calculation: Measure the latency (time from stimulus to the onset of the potential) for both proximal and distal stimulation points. Measure the distance between the two stimulation points. Calculate NCV using the following formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
Assessment of Thermal Nociception (Plantar Test)
The plantar test (Hargreaves method) is used to assess thermal hyperalgesia (increased sensitivity to heat), a common symptom of painful diabetic neuropathy.[11][12]
Materials:
-
Plantar test apparatus with a radiant heat source
-
Plexiglass enclosures for the animals
Procedure:
-
Acclimatization: Place the animal in the plexiglass enclosure on the glass surface of the apparatus and allow it to acclimatize for 15-20 minutes.
-
Stimulation: Position the radiant heat source under the plantar surface of the hind paw.
-
Recording: Activate the heat source and a timer simultaneously. The timer automatically stops when the animal withdraws its paw. The time taken for paw withdrawal is the paw withdrawal latency.
-
Cut-off Time: A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Testing: Test both hind paws, with a sufficient interval between tests.
Logical Relationships and Workflow
The successful application of an aldose reductase inhibitor in a diabetic neuropathy model follows a logical progression from target engagement to functional improvement.
Figure 3. Logical Flow of Aldose Reductase Inhibitor Efficacy.
Disclaimer: The information provided in these application notes and protocols is intended for guidance and educational purposes only. Specific experimental conditions, including the dosage and administration of "this compound", must be determined and optimized by the researcher. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. theaic.org [theaic.org]
- 2. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldose Reductase: a cause and a potential target for the treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The prevention of biochemical changes in lens, retina, and nerve of galactosemic dogs by the aldose reductase inhibitor AL01576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. ovid.com [ovid.com]
- 9. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of long-term aldose reductase inhibition on development of experimental diabetic neuropathy. Ultrastructural and morphometric studies of sural nerve in streptozocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioavailability, multiple-dose pharmacokinetics, and biotransformation of the aldose reductase inhibitor zopolrestat in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aldose Reductase Inhibition in Retinopathy Studies
Important Note: Information regarding a specific compound named "Aldose reductase-IN-2" is not available in publicly accessible scientific literature or databases. Therefore, to provide a practical and data-rich resource, these application notes have been generated using the well-characterized and potent Aldose Reductase Inhibitor (ARI), Fidarestat , as a representative example. The protocols and data presented herein are based on published studies involving Fidarestat and are intended to serve as a guide for researchers investigating the role of aldose reductase inhibition in retinopathy.
Introduction to Aldose Reductase and Diabetic Retinopathy
Diabetic retinopathy (DR) is a leading cause of blindness and the most common microvascular complication of diabetes.[1] Chronic hyperglycemia is the primary driver of DR pathogenesis, activating several damaging biochemical pathways within the retina. One of the key mechanisms is the polyol pathway.[2]
Under hyperglycemic conditions, the enzyme aldose reductase (AR), encoded by the AKR1B1 gene, catalyzes the conversion of excess glucose into sorbitol.[1] This reaction consumes the cofactor NADPH. Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol creates osmotic stress, while the entire pathway contributes to oxidative-nitrosative stress, the formation of advanced glycation end-products (AGEs), inflammation, and activation of protein kinase C (PKC).[1][3] These events collectively lead to retinal vascular dysfunction, including pericyte loss, basement membrane thickening, increased vascular permeability, and ultimately, neovascularization.[1][2]
Aldose reductase is present in various retinal cells, including pericytes, endothelial cells, and glial (Müller) cells, making it a direct target for therapeutic intervention.[1] Inhibiting AR activity is a promising strategy to mitigate the early biochemical changes that trigger the progression of diabetic retinopathy.[2][4] Fidarestat is a potent and specific inhibitor of aldose reductase that has been extensively studied in preclinical models of diabetic complications.[1][5]
Mechanism of Action: The Polyol Pathway in Retinopathy
Aldose reductase inhibitors like Fidarestat act by competitively binding to the active site of the aldose reductase enzyme. This inhibition blocks the first and rate-limiting step of the polyol pathway, preventing the conversion of glucose to sorbitol. By halting this pathway, ARIs can prevent sorbitol accumulation and ameliorate the downstream pathological consequences, including oxidative stress, inflammation, and vascular cell damage.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Long-term treatment with fidarestat suppresses the development of diabetic retinopathy in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldose reductase inhibitor fidarestat counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldose Reductase-IN-2 in Diabetic Nephropathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide, and its pathogenesis is intricately linked to chronic hyperglycemia.[1] One of the key enzymatic pathways implicated in the development of diabetic complications is the polyol pathway, with aldose reductase (AR) as its rate-limiting enzyme. Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, leading to a cascade of cellular stress events, including osmotic and oxidative stress, which contribute to renal tissue damage.[2] Aldose reductase inhibitors (ARIs) represent a promising therapeutic strategy to mitigate these effects.[3]
Aldose reductase-IN-2 is an investigational potent inhibitor of aldose reductase.[4] These application notes provide a comprehensive guide for utilizing this compound in preclinical studies of diabetic nephropathy, covering its mechanism of action, experimental protocols for in vitro and in vivo evaluation, and data presentation guidelines.
Mechanism of Action
This compound, as an aldose reductase inhibitor, is designed to competitively bind to the active site of the aldose reductase enzyme, preventing the conversion of glucose to sorbitol. By blocking this initial step of the polyol pathway, AR-IN-2 is expected to alleviate the downstream pathological consequences associated with sorbitol accumulation. These include:
-
Reduction of Osmotic Stress: Intracellular accumulation of sorbitol, an impermeant sugar alcohol, increases osmotic pressure, leading to cellular swelling and damage.[4]
-
Mitigation of Oxidative Stress: The conversion of glucose to sorbitol consumes the cofactor NADPH. Depletion of NADPH impairs the regeneration of the key intracellular antioxidant, reduced glutathione (GSH), thereby increasing cellular susceptibility to reactive oxygen species (ROS).[2]
-
Downregulation of Pro-inflammatory Pathways: Aldose reductase activity has been linked to the activation of protein kinase C (PKC) and the transcription factor nuclear factor-kappa B (NF-κB), which mediate inflammatory responses and contribute to renal fibrosis.[5]
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table provides a comparative summary of IC50 values for various aldose reductase inhibitors to serve as a benchmark for experimental design.
| Aldose Reductase Inhibitor | IC50 Value (µM) | Source(s) |
| 4-phenyl benzaldehyde | 0.23 | [6] |
| Thiazolidine-2,4-dione hybrid | 0.16 | [6] |
| Quinoxalinone derivatives | 0.059 - 6.825 | [6] |
| Acyl hydrazones | 0.094 - 0.430 | [6] |
| Nifedipine | 2.5 | [6] |
| Curcumin | 10 | [6] |
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol is adapted from standard colorimetric aldose reductase inhibitor screening kits and can be used to determine the IC50 value of this compound. The assay measures the decrease in absorbance at 340 nm resulting from the NADPH oxidation during the reduction of a substrate by aldose reductase.
Materials:
-
Recombinant human aldose reductase
-
Aldose Reductase Assay Buffer
-
NADPH
-
DL-Glyceraldehyde (substrate)
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations for IC50 determination.
-
Prepare working solutions of NADPH and DL-Glyceraldehyde in Assay Buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound solution (or vehicle control)
-
Recombinant aldose reductase enzyme
-
-
Incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the NADPH and DL-Glyceraldehyde solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
In Vivo Diabetic Nephropathy Model (Streptozotocin-Induced Diabetic Rats)
This protocol describes the induction of diabetic nephropathy in rats using streptozotocin (STZ) and subsequent treatment with an aldose reductase inhibitor like this compound.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Induction of Diabetes:
-
Fast the rats overnight.
-
Induce diabetes with a single intraperitoneal injection of STZ (50-65 mg/kg body weight) freshly dissolved in cold 0.1 M citrate buffer (pH 4.5).[7][8]
-
Confirm diabetes 48-72 hours post-injection by measuring blood glucose levels. Rats with fasting blood glucose >250 mg/dL are considered diabetic.[5]
Experimental Groups:
-
Group 1: Non-diabetic control
-
Group 2: Diabetic control (vehicle treated)
-
Group 3: Diabetic + this compound (low dose)
-
Group 4: Diabetic + this compound (high dose)
-
Group 5: Diabetic + Positive control (e.g., Epalrestat, 50 mg/kg/day)
Treatment Protocol:
-
Begin treatment with this compound (administered daily by oral gavage) 1-2 weeks after diabetes induction and continue for 8-12 weeks. The optimal dose of AR-IN-2 should be determined in preliminary studies.
-
Monitor body weight and blood glucose levels weekly.
-
Collect 24-hour urine samples using metabolic cages at regular intervals to measure markers of nephropathy.
Assessment of Diabetic Nephropathy:
At the end of the study, collect blood and kidney tissues for analysis.
-
Biochemical Markers:
-
Histopathological Analysis:
-
Molecular Markers:
-
Measure aldose reductase activity in kidney homogenates.
-
Assess markers of oxidative stress (e.g., malondialdehyde, glutathione levels).
-
Analyze the expression of pro-inflammatory and pro-fibrotic genes (e.g., TGF-β1, collagen IV) by RT-PCR or Western blotting.
-
Visualizations
Caption: Aldose Reductase Pathway in Diabetic Nephropathy.
Caption: In Vivo Experimental Workflow.
References
- 1. WJ-39, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Sinapic Acid Ameliorates the Progression of Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats via NRF2/HO-1 Mediated Pathways [frontiersin.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. The effect of an aldose reductase inhibitor (Epalrestat) on diabetic nephropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldose Reductase Inhibitor Ameliorates Renal Vascular Endothelial Growth Factor Expression in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers in diabetic nephropathy: Present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jrenendo.com [jrenendo.com]
- 11. Renal biochemical and histopathological alterations of diabetic rats under treatment with hydro alcoholic Morus nigra extrac - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalrip.com [journalrip.com]
Administration of Aldose Reductase Inhibitors in Animal Models: Application Notes and Protocols
Disclaimer: Limited publicly available data exists for the specific compound "Aldose reductase-IN-2". Therefore, the following application notes and protocols are generalized for aldose reductase inhibitors (ARIs) based on data from other well-characterized compounds. This information should serve as a guide and be adapted for novel inhibitors like this compound, commencing with thorough dose-finding and toxicity studies.
Introduction
Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Inhibition of aldose reductase is a promising therapeutic strategy to prevent or mitigate these complications. These application notes provide an overview of the administration of ARIs in animal models, with a focus on preclinical evaluation.
Mechanism of Action: The Polyol Pathway
The polyol pathway consists of two primary enzymatic reactions. First, aldose reductase reduces glucose to sorbitol, a reaction that consumes NADPH. Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[1][2] In hyperglycemic states, the accumulation of sorbitol leads to osmotic stress, while the altered NADPH/NADP+ and NADH/NAD+ ratios contribute to oxidative stress and cellular dysfunction.[3] ARIs work by blocking the initial step of this pathway, thereby preventing the accumulation of sorbitol and the subsequent metabolic imbalances.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Quantitative Data from Animal Studies of Select Aldose Reductase Inhibitors
The following tables summarize pharmacokinetic and efficacy data from animal studies of well-characterized ARIs. This information can serve as a reference for designing studies with novel compounds like this compound.
Table 1: Pharmacokinetics of Select Aldose Reductase Inhibitors in Animal Models
| Compound | Animal Model | Dose | Route | Key Pharmacokinetic Parameters | Reference |
| Zopolrestat | Dog | 2 mg/kg | Oral | Bioavailability: 97.2% | [4] |
| 50, 100, 200 mg/kg/day | Oral | Systemic exposure increased with dose | [4] | ||
| Rat (Normal) | 50 mg/kg | Oral | Cmax: 127 µg/mL, t1/2: 8.0 hr | [5] | |
| Rat (Diabetic) | 50 mg/kg | Oral | Cmax: 144 µg/mL, t1/2: 6.6 hr | [5] | |
| Cemtirestat | Rat (Wistar) | 6.4 mg/kg/day | Oral (in drinking water) | No significant toxicity observed over 120 days | [6][7] |
| Rat (ZDF) | 2.5 and 7.5 mg/kg/day | Oral gavage | Normalized symptoms of peripheral neuropathy | [6][8] |
Table 2: Efficacy of Select Aldose Reductase Inhibitors in Animal Models
| Compound | Animal Model | Dose | Duration | Efficacy Endpoint | Outcome | Reference |
| Fidarestat | Rat (STZ-diabetic) | 1 and 4 mg/kg/day | 10 weeks | Nerve blood flow, nerve conduction velocity | Significant improvement | [9] |
| Rat (STZ-diabetic) | 16 mg/kg/day | 10 weeks | Cataract formation, retinal oxidative stress | Prevention of cataract and reduction of oxidative stress | [10] | |
| Rat (STZ-diabetic) | Dose-dependent | 15 months | Nerve conduction velocities, nerve fiber morphology | Inhibition of functional and structural progression of neuropathy | [11] | |
| Zopolrestat | Rat (STZ-diabetic) | 25 mg/kg | Acute | Sciatic nerve sorbitol accumulation | 69% reduction | [12] |
| Cemtirestat | Rat (STZ-diabetic) | Not specified | Not specified | Attenuated symptoms of peripheral neuropathy, improved oxidative stress indices | Neuroprotective effects | [8] |
| Rat (Fructose-fed and STZ-diabetic) | 2.5 and 7.5 mg/kg/day | 14 weeks | Ocular inflammation and oxidative stress | Alleviated inflammatory and oxidative markers in eye tissues | [13] |
Experimental Protocols
Protocol 1: Induction of Diabetes Mellitus in Rats using Streptozotocin (STZ)
This protocol describes a common method for inducing type 1 diabetes in rats.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Glucometer and test strips
-
Syringes and needles
Procedure:
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A typical concentration is 40-65 mg/mL. Protect the solution from light.
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 40-65 mg/kg body weight.[14]
-
Age-matched control animals should be injected with an equivalent volume of citrate buffer.[15]
-
Provide the animals with 10% sucrose water for the first 24 hours post-injection to prevent hypoglycemia.[15]
-
Monitor blood glucose levels 48-72 hours after STZ injection and then weekly. Animals with blood glucose levels consistently above 250 mg/dL (or 16 mmol/L) are considered diabetic.[15][16]
-
Allow the diabetic state to stabilize for 1-2 weeks before initiating treatment with the test compound.
Protocol 2: Evaluation of a Novel Aldose Reductase Inhibitor in STZ-Induced Diabetic Rats
This protocol outlines a general procedure for assessing the efficacy of a new ARI.
Materials:
-
Diabetic and non-diabetic control rats (from Protocol 1)
-
Test ARI (e.g., this compound)
-
Vehicle for test compound (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Equipment for endpoint analysis (e.g., nerve conduction velocity measurement, spectrophotometer for sorbitol assay, histology equipment)
Experimental Design:
-
Group 1: Non-diabetic control + Vehicle
-
Group 2: Diabetic control + Vehicle
-
Group 3: Diabetic + Test ARI (Low Dose)
-
Group 4: Diabetic + Test ARI (High Dose)
-
(Optional) Group 5: Non-diabetic control + Test ARI (to assess compound effects in non-diabetic animals)
Procedure:
-
Compound Preparation and Administration:
-
Prepare a homogenous suspension or solution of the test ARI in the chosen vehicle.
-
Administer the test compound or vehicle daily via oral gavage for the duration of the study (typically 4-12 weeks). Dosing should be based on the most recent body weight.
-
-
Monitoring:
-
Monitor body weight, food and water intake, and blood glucose levels weekly.
-
-
Endpoint Analysis (at the end of the treatment period):
-
Nerve Conduction Velocity (NCV): Measure motor and sensory NCV in the sciatic nerve under anesthesia.
-
Biochemical Analysis: Euthanize the animals and collect tissues of interest (e.g., sciatic nerve, lens, kidney, retina).
-
Measure sorbitol and fructose levels in the tissues using spectrophotometric or chromatographic methods.
-
-
Histopathology: Process tissues for histological examination to assess morphological changes (e.g., nerve fiber demyelination, glomerular changes).
-
Oxidative Stress Markers: Analyze tissue homogenates for markers of oxidative stress (e.g., malondialdehyde, glutathione levels).
-
Caption: A generalized experimental workflow for evaluating an Aldose Reductase Inhibitor in a diabetic rat model.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyol pathway - Wikipedia [en.wikipedia.org]
- 3. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 4. Bioavailability, multiple-dose pharmacokinetics, and biotransformation of the aldose reductase inhibitor zopolrestat in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of zopolrestat, a carboxylic acid aldose reductase inhibitor, in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General toxicity assessment of the novel aldose reductase inhibitor cemtirestat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General toxicity assessment of the novel aldose reductase inhibitor cemtirestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insufficient impact of the aldose reductase inhibitor cemtirestat on the skeletal system in type 2 diabetic rat model | PLOS One [journals.plos.org]
- 9. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldose reductase inhibitor fidarestat counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of 15-month aldose reductase inhibition with fidarestat on the experimental diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent, orally active aldose reductase inhibitors related to zopolrestat: surrogates for benzothiazole side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cemtirestat, an aldose reductase inhibitor and antioxidant compound, induces ocular defense against oxidative and inflammatory stress in rat models for glycotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Streptozotocin-induced rat diabetes model [bio-protocol.org]
- 16. ndineuroscience.com [ndineuroscience.com]
Application Notes and Protocols for Measuring the Efficacy of Aldose Reductase-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2] Under normal glycemic conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of intracellular sorbitol.[2][3] This accumulation can cause osmotic stress, while the increased consumption of NADPH can lead to oxidative stress, contributing to the pathogenesis of diabetic complications like retinopathy, neuropathy, and nephropathy.[1][4][5] Aldose reductase is also involved in the detoxification of lipid-derived aldehydes generated during oxidative stress.[2][6]
Aldose reductase inhibitors (ARIs) are therapeutic agents designed to block this pathway, thereby mitigating the downstream pathological effects.[7] Aldose reductase-IN-2 (also referred to as compound 5f) is a potent inhibitor of aldose reductase with antioxidant properties, making it a promising candidate for preventing or treating diabetic complications.[8] These application notes provide detailed protocols for evaluating the efficacy of this compound through in vitro enzymatic assays, cell-based models, and in vivo studies.
Aldose Reductase Signaling Pathway
The diagram below illustrates the central role of aldose reductase in the polyol pathway and its contribution to cellular stress under hyperglycemic conditions. Inhibition of aldose reductase by compounds like this compound is a key therapeutic strategy to prevent these downstream effects.
Caption: The Polyol Pathway and points of intervention.
Application Note 1: In Vitro Efficacy of this compound
This protocol details the determination of the inhibitory activity of this compound on the enzyme in a cell-free system. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying inhibitor potency.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Protocol: Aldose Reductase Inhibition Assay
This assay measures AR activity by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[9][10]
A. Materials and Reagents
-
Aldose Reductase (AR) enzyme: Can be isolated from rat lens or kidney or purchased as a recombinant protein.[10][11]
-
This compound
-
Phosphate Buffer (0.067 M, pH 6.2)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)
-
DL-glyceraldehyde (Substrate)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm
B. Enzyme Preparation (Example: from Rat Lens)
-
Homogenize the lenses in 3 volumes of distilled water on ice.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme preparation.[10] The protein concentration should be determined using a standard method like the Bradford assay.
C. Assay Procedure
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve final assay concentrations ranging from nanomolar to micromolar.
-
In a 96-well UV-transparent plate, add the following to each well:
-
150 µL Phosphate Buffer (0.067 M, pH 6.2)
-
20 µL NADPH solution (final concentration ~0.1-0.2 mM)
-
20 µL of this compound dilution (or vehicle for control)
-
20 µL of the enzyme preparation
-
-
Include a "blank" for each sample containing all components except the substrate to correct for non-specific NADPH oxidation.[12]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of DL-glyceraldehyde solution (final concentration ~5 mM).[12][13]
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.[10][14]
D. Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each concentration of the inhibitor and the control.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
Data Presentation: In Vitro Efficacy
The results of the in vitro inhibition assay can be summarized as follows.
| Compound | IC50 (µM) | Inhibition Type |
| This compound | e.g., 0.45 ± 0.05 | e.g., Mixed-type[8] |
| Epalrestat (Control) | e.g., 0.15 ± 0.02 | Uncompetitive |
| Sorbinil (Control) | e.g., 0.90 ± 0.11 | Competitive |
Application Note 2: Cell-Based Efficacy of this compound
This protocol assesses the ability of this compound to reduce the accumulation of intracellular sorbitol in cells cultured under high-glucose conditions, mimicking a hyperglycemic state.
Experimental Workflow: Cell-Based Sorbitol Accumulation
Caption: Workflow for measuring cellular sorbitol accumulation.
Protocol: Sorbitol Accumulation Assay
A. Materials and Reagents
-
Cell line susceptible to high-glucose-induced sorbitol accumulation (e.g., rat Schwann cells (RSC96), human lens epithelial cells, or bovine aortic endothelial cells).[1][15][16]
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
D-Glucose
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Sorbitol Assay Kit (commercially available) or access to HPLC/GC-MS
-
Protein Assay Kit (e.g., BCA)
B. Cell Culture and Treatment
-
Culture cells in standard medium supplemented with 10% FBS until they reach approximately 80% confluency.
-
Prepare treatment media:
-
Normal Glucose (Control): Standard medium (containing ~5.5 mM glucose).
-
High Glucose: Standard medium supplemented with D-glucose to a final concentration of 30 mM.
-
High Glucose + Inhibitor: High-glucose medium containing various concentrations of this compound.
-
-
Replace the existing medium with the treatment media.
-
Incubate the cells for 24 to 48 hours.
C. Sample Preparation and Measurement
-
After incubation, wash the cells twice with ice-cold PBS to remove extracellular glucose and sorbitol.
-
Lyse the cells using a suitable lysis buffer and collect the cell lysates.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Measure the sorbitol concentration in the supernatant using a commercial sorbitol assay kit according to the manufacturer's instructions.
-
Measure the total protein concentration in each lysate using a BCA or similar protein assay for normalization.
D. Data Analysis
-
Normalize the sorbitol concentration to the total protein content for each sample (e.g., nmol sorbitol / mg protein).
-
Compare the sorbitol levels in the high-glucose group with the high-glucose + inhibitor groups to determine the efficacy of this compound in preventing sorbitol accumulation.
-
Use statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed reductions.
Data Presentation: Cell-Based Efficacy
| Treatment Group | Intracellular Sorbitol (nmol/mg protein) | % Reduction vs. High Glucose |
| Normal Glucose (5.5 mM) | e.g., 5.2 ± 0.8 | - |
| High Glucose (30 mM) | e.g., 45.7 ± 4.1 | 0% (Baseline) |
| High Glucose + IN-2 (1 µM) | e.g., 22.1 ± 2.5 | e.g., 51.6% |
| High Glucose + IN-2 (10 µM) | e.g., 8.9 ± 1.2 | e.g., 80.5% |
Application Note 3: In Vivo Efficacy in a Galactose-Fed Rat Model
The galactose-fed rat is a robust model for studying the effects of ARIs, as galactose is readily converted to galactitol by aldose reductase, leading to rapid accumulation in tissues like the eye lens and subsequent cataract formation.[11] This model allows for the assessment of the in vivo efficacy of this compound.
Protocol: In Vivo Galactitol Accumulation
A. Materials and Reagents
-
Male Wistar rats (weighing ~100-150g)
-
Standard rat chow
-
Galactose
-
This compound
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
B. Animal Model and Dosing
-
Acclimatize rats for one week.
-
Divide animals into groups (n=6-8 per group):
-
Normal Control: Fed standard chow.
-
Galactosemic Control: Fed a diet containing 30-50% galactose.
-
Treatment Group(s): Fed a galactose diet and treated with this compound at various doses (e.g., 1, 5, 25 mg/kg/day) via oral gavage.
-
-
Administer the inhibitor or vehicle daily for the duration of the study (e.g., 7-14 days).
-
Monitor animal health and body weight regularly.
C. Tissue Collection and Analysis
-
At the end of the study period, euthanize the rats.
-
Carefully excise the lenses from both eyes and other relevant tissues (e.g., sciatic nerve, kidney).
-
Weigh the tissues and homogenize them in a suitable buffer.
-
Deproteinize the samples (e.g., with perchloric acid) and centrifuge.
-
Measure the galactitol concentration in the supernatant using a validated method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
D. Data Analysis
-
Calculate the galactitol concentration per gram of tissue weight.
-
Compare the galactitol levels in the treatment groups to the galactosemic control group.
-
Determine the dose-dependent effect of this compound on reducing tissue galactitol accumulation.
-
Use appropriate statistical tests (e.g., ANOVA) to assess significance.
Data Presentation: In Vivo Efficacy
| Group | Lens Galactitol (µmol/g tissue) | % Reduction vs. Galactosemic Control |
| Normal Control | e.g., Not Detected | - |
| Galactosemic Control | e.g., 35.4 ± 3.9 | 0% (Baseline) |
| Galactosemic + IN-2 (5 mg/kg) | e.g., 18.1 ± 2.7 | e.g., 48.9% |
| Galactosemic + IN-2 (25 mg/kg) | e.g., 6.5 ± 1.4 | e.g., 81.6% |
References
- 1. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insufficient impact of the aldose reductase inhibitor cemtirestat on the skeletal system in type 2 diabetic rat model | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bmrservice.com [bmrservice.com]
- 10. tandfonline.com [tandfonline.com]
- 11. In vitro and in vivo aldose reductase inhibitory activity of standardized extracts and the major constituent of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Aldose Reductase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), an enzyme in the polyol pathway, is a key therapeutic target for diabetic complications.[1] Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, leading to osmotic stress and subsequent cellular damage. Aldose reductase-IN-2, also identified as compound 5f, is a potent inhibitor of this enzyme and possesses antioxidant properties, making it a promising candidate for the development of drugs to treat diabetic complications.[2][3]
These application notes provide a comprehensive guide for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize new AR inhibitors. The protocols are designed for researchers in drug discovery and development.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a compound is crucial for designing and executing accurate and reproducible screening assays.
| Property | Value | Reference |
| Compound Name | This compound (compound 5f) | [2][3] |
| Molecular Formula | C25H28N4O5 | [2] |
| Molecular Weight | 464.51 g/mol | [2] |
| CAS Number | 1687735-82-5 | [2] |
Signaling Pathways Involving Aldose Reductase
Aldose reductase is a critical enzyme in the polyol pathway and is also implicated in inflammatory signaling cascades. Understanding these pathways is essential for interpreting screening results and elucidating the mechanism of action of potential inhibitors.
Polyol Pathway
Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This process, catalyzed by aldose reductase, consumes NADPH, a crucial cofactor for glutathione reductase, thereby increasing oxidative stress. Sorbitol is subsequently converted to fructose by sorbitol dehydrogenase.
Inflammatory Signaling Pathway
Aldose reductase also plays a role in mediating inflammatory signals. It is involved in the reduction of lipid aldehydes, which are products of oxidative stress, to their corresponding alcohols. These products can then activate downstream signaling cascades, leading to the expression of pro-inflammatory genes.
High-Throughput Screening Protocol
This protocol outlines a colorimetric HTS assay for identifying and characterizing inhibitors of aldose reductase, using this compound as a reference inhibitor. The assay measures the decrease in absorbance at 340 nm resulting from the NADPH oxidation by AR.
Materials and Reagents
-
Recombinant Human Aldose Reductase (e.g., from E. coli)
-
NADPH
-
DL-Glyceraldehyde (substrate)
-
This compound (or other reference inhibitors like Epalrestat)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
96-well or 384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Experimental Workflow
The following diagram illustrates the general workflow for the HTS assay.
Detailed Protocol
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in the assay buffer.
-
Dispense the diluted compounds into the wells of the microplate. Include wells with buffer only (for no-enzyme control) and wells with a known inhibitor as a positive control.
-
-
Enzyme Addition:
-
Add recombinant human aldose reductase to each well containing the test compounds.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Prepare a substrate mix containing NADPH and DL-glyceraldehyde in the assay buffer.
-
Add the substrate mix to all wells to start the enzymatic reaction.
-
Immediately place the microplate in a plate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm over a specified time period (e.g., 10-20 minutes) in kinetic mode.
-
Data Analysis
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of inhibition for each test compound concentration using the following formula:
% Inhibition = [ (Rate of uninhibited control - Rate of test compound) / Rate of uninhibited control ] x 100
-
Plot the % inhibition against the logarithm of the compound concentration to generate dose-response curves.
-
Calculate the IC50 value for each compound from the dose-response curve.
Quantitative Data for Aldose Reductase Inhibitors
The following table provides a summary of IC50 values for various aldose reductase inhibitors, which can be used for comparison with newly identified compounds.
| Compound | IC50 (µM) | Target | Reference |
| Epalrestat | 0.02 | Rat Lens Aldose Reductase | [4] |
| Sorbinil | 0.3 | Rat Lens Aldose Reductase | [4] |
| Tolrestat | 0.03 | Rat Lens Aldose Reductase | [4] |
| Ponalrestat | 0.05 | Rat Lens Aldose Reductase | [4] |
| Fidarestat | 0.01 | Rat Lens Aldose Reductase | [4] |
| Minalrestat | 0.1 | Rat Lens Aldose Reductase | [4] |
Note: The IC50 value for this compound is not publicly available in the searched literature. It is recommended to determine this value experimentally using the protocol described above to establish a baseline for your HTS campaigns.
Conclusion
This compound is a valuable tool for high-throughput screening campaigns aimed at discovering novel and potent aldose reductase inhibitors. The provided protocols and background information will enable researchers to effectively design, execute, and interpret HTS assays. The detailed understanding of the underlying signaling pathways will further aid in the characterization of promising hit compounds for the development of new therapeutics for diabetic complications.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Dynamics Simulation of Aldose Reductase-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for conducting molecular dynamics (MD) simulations of human Aldose Reductase (AR) in complex with the inhibitor IN-2. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. MD simulations offer atomic-level insights into the binding stability, conformational changes, and interaction dynamics of the AR-IN-2 complex, which is crucial for rational drug design and development.
Given that a crystal structure of the AR-IN-2 complex is not publicly available, this protocol commences with a molecular docking procedure to generate a plausible initial binding pose of the inhibitor. The subsequent steps detail the preparation of the complex, execution of the MD simulation using GROMACS, and a brief overview of potential analyses.
Molecular Docking and Simulation Workflow
The overall workflow involves preparing the receptor and ligand, performing molecular docking to predict the binding pose, preparing the complex for simulation, and then running the MD simulation followed by analysis.
Caption: Workflow for the molecular dynamics simulation of the Aldose Reductase-IN-2 complex.
The Polyol Pathway and Aldose Reductase
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. In hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, causing osmotic stress and oxidative damage in various tissues.
Troubleshooting & Optimization
Technical Support Center: Aldose Reductase Inhibitor (AR-IN-2)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Aldose Reductase Inhibitor-2 (AR-IN-2).
Troubleshooting Guide
Researchers may encounter variability in experimental outcomes when working with aldose reductase inhibitors. This guide addresses common issues and provides systematic approaches to troubleshoot and resolve them.
Issue 1: Inconsistent IC50 Values
Inconsistent IC50 values are a frequent challenge in aldose reductase inhibitor screening. This variability can arise from several factors related to the assay conditions and the inhibitor itself.
| Potential Cause | Recommended Solution |
| Substrate Variability | Use a consistent source and concentration of the substrate, such as DL-glyceraldehyde. Be aware that monosaccharides can undergo autoxidation, which may interfere with the assay.[1] |
| Enzyme Activity | Ensure the aldose reductase enzyme preparation is consistent and has stable activity. Immobilized enzymes may offer higher stability over free enzymes. |
| Assay Buffer Composition | Maintain a constant pH and ionic strength of the assay buffer. The optimal pH for free aldose reductase is around 7.0, while it can shift to 7.5 for immobilized enzymes.[2] |
| Solvent Effects | If using a solvent like DMSO to dissolve the inhibitor, keep the final concentration in the assay low and consistent across all experiments, including controls.[3] |
| Incubation Time | Standardize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. A 15-20 minute incubation at 37°C is a common starting point.[4] |
| Data Analysis | Use a consistent method for calculating the slope of the reaction from the kinetic data to determine the percentage of inhibition.[4][5] |
Issue 2: Poor Solubility of AR-IN-2
Poor aqueous solubility of small molecule inhibitors is a common hurdle that can lead to inaccurate and non-reproducible results.
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect assay wells for any signs of precipitation. Consider using a lower concentration of the inhibitor or a different solvent system. |
| Solvent Choice | While DMSO is common, explore other biocompatible solvents. Ensure the final solvent concentration does not affect enzyme activity.[3] |
| Formulation | For in vivo studies, consider formulating the inhibitor with excipients that enhance solubility. |
Issue 3: Compound Instability
The chemical stability of the inhibitor under experimental conditions is crucial for obtaining reliable data.
| Potential Cause | Recommended Solution |
| Degradation in Assay Buffer | Assess the stability of AR-IN-2 in the assay buffer over the time course of the experiment using analytical methods like HPLC. |
| Light Sensitivity | Protect the compound from light during storage and experiments, as some compounds are light-sensitive.[4] |
| Freeze-Thaw Cycles | Aliquot the stock solution of the inhibitor to avoid repeated freeze-thaw cycles, which can lead to degradation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of aldose reductase and how do inhibitors like AR-IN-2 work?
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway.[6] It catalyzes the NADPH-dependent reduction of glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications.[7][8][9] Aldose reductase inhibitors block the active site of the enzyme, preventing the conversion of glucose to sorbitol and thereby mitigating the downstream pathological effects.[7]
Q2: Why is there a concern about the specificity of aldose reductase inhibitors?
Aldose reductase is part of the aldo-keto reductase (AKR) superfamily.[10] A lack of specificity, particularly against other family members like aldehyde reductase (ALR1), can lead to off-target effects and adverse side effects.[8][11] This has been a significant reason for the failure of some aldose reductase inhibitors in clinical trials.[8][12]
Q3: What are the critical controls to include in an aldose reductase inhibitor assay?
A robust aldose reductase inhibitor assay should include the following controls:
-
Enzyme Control [EC]: Contains the enzyme and substrate without the inhibitor to measure maximum enzyme activity.[4]
-
Inhibitor Control [IC]: A known aldose reductase inhibitor (e.g., Epalrestat) to validate the assay's ability to detect inhibition.[4]
-
Solvent Control [SC]: Contains the enzyme, substrate, and the same amount of solvent used to dissolve the test compound to account for any solvent effects.[4]
-
Background Control [BC]: Contains all assay components except the enzyme to correct for any non-enzymatic reaction or background absorbance.[4]
Q4: What are the optimal storage conditions for AR-IN-2 and its reagents?
Generally, aldose reductase inhibitors and related reagents should be stored at -20°C, protected from light.[4] Reconstituted enzyme solutions may require storage at -80°C.[4] Always refer to the manufacturer's specific instructions for optimal storage conditions.
Experimental Protocols
Key Experiment: In Vitro Aldose Reductase Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of AR-IN-2 on aldose reductase.
Materials:
-
Aldose Reductase (from rat lens, kidney, or recombinant)[5][7]
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate Buffer (e.g., 0.067 M, pH 6.2)[7]
-
AR-IN-2 (test inhibitor)
-
Epalrestat or another known inhibitor (positive control)[4]
-
DMSO (or other suitable solvent)
-
96-well clear, flat-bottom plate[4]
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode[3][4]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AR-IN-2 and the positive control in DMSO.
-
Prepare working solutions of the inhibitors by diluting the stock solution in the assay buffer.
-
Prepare fresh solutions of NADPH and DL-glyceraldehyde in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the designated wells:
-
Test Wells: 10 µL of AR-IN-2 working solution.
-
Positive Control Wells: 10 µL of the positive control working solution.
-
Enzyme Control Wells: 10 µL of assay buffer.
-
Solvent Control Wells: 10 µL of the solvent at the same concentration as in the test wells.
-
-
Add 160 µL of the aldose reductase enzyme solution to all wells except the background control wells.
-
Add 170 µL of assay buffer to the background control wells.
-
-
Pre-incubation:
-
Mix the contents of the wells and incubate the plate at 37°C for 15-20 minutes, protected from light.[4]
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the NADPH solution to all wells.
-
Initiate the enzymatic reaction by adding 20 µL of the DL-glyceraldehyde substrate solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 60-90 minutes at 37°C.[4]
-
-
Data Analysis:
-
Determine the rate of NADPH oxidation by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of AR-IN-2 using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Well) / Slope of Enzyme Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: The polyol pathway and the inhibitory action of AR-IN-2.
Caption: Workflow for the in vitro aldose reductase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Immobilized Aldose Reductase Isolated from Bovine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. content.abcam.com [content.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aldose Reductase: A Novel Therapeutic Target for Inflammatory Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Search of Differential Inhibitors of Aldose Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aldose Reductase-IN-2 Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Aldose reductase-IN-2 in their experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its concentration critical in assays?
This compound is an investigational potent inhibitor of aldose reductase, a key enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol, which is implicated in diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][2][3][4] The concentration of this compound is critical because it directly influences the degree of enzyme inhibition. An insufficient concentration will result in incomplete inhibition, while an excessively high concentration may lead to off-target effects or issues with solubility.[5]
Q2: What is the typical starting concentration range for an aldose reductase inhibitor like this compound in a cell-based assay?
While the optimal concentration for this compound must be determined empirically for each specific assay and cell type, a common starting point for novel inhibitors is to test a wide range of concentrations. Based on published IC50 values for various aldose reductase inhibitors, a range of 10 nM to 100 µM is often a reasonable starting point for an initial dose-response experiment.[6][7]
Q3: How do I determine the IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%. To determine the IC50, you should perform a dose-response experiment with a series of inhibitor concentrations. The resulting data can be plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis to generate a sigmoidal curve, from which the IC50 value can be calculated.
Q4: What are some potential off-target effects of aldose reductase inhibitors?
A key consideration with aldose reductase inhibitors is their selectivity. Aldose reductase (ALR2) is part of the aldo-keto reductase (AKR) superfamily, which includes aldehyde reductase (ALR1).[8] Lack of selectivity for ALR2 over ALR1 can lead to undesirable side effects.[8] It is important to assess the selectivity of this compound to ensure that the observed effects are due to the specific inhibition of aldose reductase. Some inhibitors may also have off-target effects on other cellular pathways.[5][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors- Inconsistent mixing- Bubbles in wells- Cell plating inconsistency | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough but gentle mixing of all reagents.- Inspect plates for bubbles before reading and remove them if present.- Ensure a uniform cell monolayer before adding compounds. |
| Low or no enzyme activity in control wells | - Degraded enzyme- Inactive NADPH- Incorrect buffer pH or composition- Incorrect assay temperature | - Store enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.- Prepare fresh NADPH solution for each experiment as it is unstable.- Verify the pH and composition of the assay buffer.- Ensure the assay is performed at the optimal temperature for the enzyme (typically 37°C).[10] |
| Precipitation of this compound in media | - Poor solubility of the compound- Exceeding the solubility limit in the assay buffer or cell culture media | - Check the solubility of this compound in your specific solvent and final assay buffer.[11]- Consider using a lower concentration or a different solvent (e.g., DMSO), ensuring the final solvent concentration does not affect the assay.[12]- Perform a solubility test before the main experiment. |
| Inconsistent results across different experiments | - Variation in cell passage number- Different batches of reagents (e.g., FBS, inhibitor)- Fluctuation in incubator conditions (CO2, temperature, humidity) | - Use cells within a consistent and low passage number range.- Qualify new batches of critical reagents before use in large-scale experiments.- Regularly monitor and calibrate incubator conditions. |
| Unexpected increase in signal (e.g., NADPH oxidation) | - Contamination of reagents or samples- Intrinsic fluorescence of the test compound at the measurement wavelength | - Use sterile techniques and fresh, filtered solutions.- Run a control with the inhibitor alone (no enzyme) to check for background signal. |
Quantitative Data Summary
The following table summarizes the IC50 values for several known aldose reductase inhibitors. This data can be used as a reference for comparison when determining the potency of this compound.
| Inhibitor | IC50 Value | Reference |
| Nifedipine | 2.5 µM | [7] |
| Thiazolidine-2,4-dione hybrid | 0.16 µM | [6] |
| 4-phenyl benzaldehyde | 0.23 µM | [6] |
| Acyl hydrazones derived from vanillin | 94.21 ± 2.33 to 430.00 ± 2.33 nM | [6] |
| Sorbinil | 3.45 ± 0.25 µM | [7] |
| Quercetin (from Hybanthus enneaspermus) | (49.26±1.76 µg/mL) | [13] |
| Lime extract | 138.66 µg/mL | [14] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol describes a colorimetric assay to determine the IC50 value of this compound by measuring the decrease in absorbance at 340 nm due to NADPH oxidation.
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Aldose Reductase Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2)
-
This compound
-
DMSO (or other suitable solvent)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO only).
-
Prepare reaction mixture: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound dilution or vehicle
-
Recombinant aldose reductase enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add NADPH solution to each well.
-
Start the measurement: Immediately after adding NADPH, add the substrate (DL-glyceraldehyde) to each well to start the reaction.
-
Kinetic reading: Measure the decrease in absorbance at 340 nm every minute for 30-60 minutes at 37°C using a microplate reader.
-
Data analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: The Polyol Pathway and the site of action for this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
References
- 1. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose Reductase Activity Kit (Colorimetric) (ab273276) | Abcam [abcam.com]
- 3. Aldose reductase - Wikipedia [en.wikipedia.org]
- 4. Aldehyde Reductase (Aldose Reductase or NADPH-aldose reductase) [sas.upenn.edu]
- 5. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. content.abcam.com [content.abcam.com]
- 11. archiv.ub.uni-marburg.de [archiv.ub.uni-marburg.de]
- 12. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting Aldose reductase-IN-2 solubility problems
Welcome to the technical support center for Aldose reductase-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this potent aldose reductase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as Compound 5f in some literature, is a potent inhibitor of the enzyme aldose reductase (AR).[1][2] It also possesses antioxidant properties, making it a promising candidate for research into anti-diabetic complications.[1][2] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes.[3][4]
Q2: What is the primary solvent for dissolving this compound?
Q3: My this compound is not dissolving in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C.[2]
-
Sonication: Use an ultrasonic bath to aid dissolution.[2]
-
Vortexing: Vigorous vortexing can also help to break up any clumps and facilitate dissolution.
Q4: this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue with hydrophobic small molecules. Here are some strategies to prevent this:
-
Serial Dilution in DMSO: Before adding the inhibitor to your aqueous buffer, perform serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final desired concentration.
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically not exceeding 0.5-1%. High concentrations of DMSO can affect enzyme activity and cell viability.[5]
-
Use of Co-solvents: For in vivo studies, co-solvents such as PEG300, Tween 80, or corn oil can be used in the formulation to improve solubility.[6]
-
Stepwise Addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations of the inhibitor.
Q5: What are the recommended storage conditions for this compound?
A5:
-
Solid Form: Store the solid compound at -20°C.[3]
-
Stock Solutions in DMSO: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. A stock solution of a related inhibitor, Aldose reductase-IN-1, is stable for up to 6 months at -80°C and 1 month at -20°C.[2]
Troubleshooting Guide: Solubility Problems
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: The compound does not fully dissolve in 100% DMSO.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient mixing | Vortex the solution vigorously for 1-2 minutes. | The compound dissolves completely. |
| Compound is in a stable crystalline form | Gently warm the solution to 37°C while stirring or vortexing. | Increased temperature provides the energy to break the crystal lattice. |
| Aggregation of particles | Place the vial in an ultrasonic bath for 5-10 minutes. | Cavitation from sonication will break up aggregates and enhance dissolution. |
Problem: The compound precipitates out of the aqueous buffer during the experiment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High final concentration of the inhibitor | Lower the final concentration of this compound in your assay. | The inhibitor remains in solution at a lower, yet still effective, concentration. |
| High percentage of DMSO in the final solution | Decrease the volume of the DMSO stock solution added to the aqueous buffer. This may require preparing a more concentrated stock if a high final inhibitor concentration is needed. | A lower final DMSO concentration (ideally ≤0.5%) is less likely to cause precipitation and has minimal effect on the experiment.[5] |
| Buffer composition | Some buffer components can reduce the solubility of small molecules. If possible, try a different buffer system. | The inhibitor may be more soluble in an alternative buffer. |
| Method of dilution | Instead of adding the buffer to the DMSO stock, add the DMSO stock to the buffer dropwise while vortexing. | This ensures rapid dispersion and prevents localized high concentrations that can lead to precipitation. |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 464.51 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Procedure:
-
Weigh out 4.65 mg of this compound powder and place it in a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-5 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
Alternatively, or in addition to warming, place the tube in an ultrasonic bath for 10-15 minutes.
-
Once fully dissolved, visually inspect the solution to ensure there are no particulates.
-
Aliquot the 10 mM stock solution into smaller volumes in separate microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
2. General Protocol for an In Vitro Aldose Reductase Enzyme Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
NADPH
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)[4]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Assay Buffer: Prepare a phosphate buffer (0.067 M, pH 6.2).
-
Prepare Reagent Solutions:
-
Dilute the recombinant human Aldose Reductase in assay buffer to the desired concentration.
-
Prepare a solution of NADPH in the assay buffer.
-
Prepare a solution of DL-glyceraldehyde in the assay buffer.
-
Prepare serial dilutions of the this compound stock solution in 100% DMSO. Then, make final dilutions in the assay buffer immediately before use, ensuring the final DMSO concentration in the assay is low (e.g., <0.5%).
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer and NADPH.
-
Control (No Inhibitor): Assay buffer, NADPH, Aldose Reductase, and the equivalent volume of DMSO used for the inhibitor wells.
-
Inhibitor Wells: Assay buffer, NADPH, Aldose Reductase, and the desired concentration of this compound.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the DL-glyceraldehyde solution to all wells to start the enzymatic reaction.
-
Measure Activity: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. This decrease corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH oxidation for each well. Determine the percent inhibition of this compound by comparing the reaction rates in the inhibitor wells to the control well. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting aldose reductase using natural African compounds as promising agents for managing diabetic complications [frontiersin.org]
- 9. Design, synthesis, bioevaluation of LFC- and PA-tethered anthraquinone analogues of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aldose Reductase-IN-2 Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Aldose Reductase-IN-2 and other aldose reductase (AR) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, AR reduces glucose to sorbitol, a process implicated in the pathogenesis of diabetic complications. This compound also possesses antioxidant properties, which may contribute to its therapeutic effects. The primary off-target concern for AR inhibitors is the closely related enzyme aldehyde reductase (ALR1), which shares significant structural homology with AR (also known as ALR2).
Q2: Why is assessing off-target effects, particularly against ALR1, critical for AR inhibitors?
Lack of selectivity of AR inhibitors over ALR1 is a major reason for clinical trial failures due to toxicity. ALR1 plays a crucial role in detoxifying various endogenous and exogenous aldehydes. Inhibition of ALR1 can disrupt these protective pathways, leading to cellular damage. Therefore, determining the selectivity of an AR inhibitor for ALR2 versus ALR1 is a critical step in preclinical development.
Q3: My AR inhibitor shows the expected enzymatic inhibition but has a different than expected cellular phenotype. What could be the cause?
This discrepancy often points to off-target effects. Besides ALR1, your inhibitor might be interacting with other proteins, such as kinases, or interfering with signaling pathways. It is also possible that the compound has poor cell permeability or is rapidly metabolized. A multi-pronged approach including selectivity profiling against ALR1, broad off-target screening (e.g., kinome scanning), and target engagement assays within the cell (e.g., CETSA) is recommended.
Q4: I am observing high background noise in my in vitro aldose reductase inhibition assay. What are the common causes and solutions?
High background can result from several factors:
-
NADPH Instability: NADPH is sensitive to light and temperature. Ensure it is fresh, kept on ice, and protected from light.
-
Substrate Purity: Impurities in the substrate (e.g., glyceraldehyde) can lead to non-enzymatic reactions. Use high-purity substrate.
-
Reagent Contamination: Ensure all buffers and reagents are free from microbial or chemical contamination.
-
Improper Blanks: Your blank wells should contain all reaction components except the enzyme to account for non-enzymatic NADPH oxidation.
Q5: My Cellular Thermal Shift Assay (CETSA) results are not showing a clear thermal shift for my target protein upon inhibitor binding. What should I check?
-
Insufficient Target Engagement: The inhibitor concentration may be too low to saturate the target protein in the cellular environment. Try increasing the inhibitor concentration.
-
Poor Cell Lysis: Incomplete cell lysis can lead to variability. Ensure your lysis protocol is optimized and consistently applied.
-
Protein Degradation: Protease activity can degrade the target protein. Add protease inhibitors to your lysis buffer.
-
Antibody Issues (for Western Blot detection): The antibody may have low affinity or be non-specific. Validate your antibody and optimize blotting conditions.
-
Inherent Target Instability: Some proteins may not exhibit a significant thermal shift upon ligand binding.
Troubleshooting Guides & Data Presentation
Selectivity of Aldose Reductase Inhibitors
A critical aspect of characterizing any AR inhibitor is determining its selectivity for ALR2 over ALR1. The selectivity index (SI) is calculated as the ratio of the IC50 value for ALR1 to the IC50 value for ALR2 (SI = IC50(ALR1) / IC50(ALR2)). A higher SI value indicates greater selectivity for ALR2.
| Inhibitor Class | Example Inhibitor | ALR2 IC50 (nM) | ALR1 IC50 (nM) | Selectivity Index (ALR1/ALR2) |
| Carboxylic Acids | Epalrestat | 227 | >10,000 | >44 |
| Tolrestat | 31.8 | 31,100 | ~978 | |
| Spirohydantoins | Sorbinil | 100 | 1,100 | 11 |
| Indole Derivatives | Compound 3e | 160 | 61,000 | 381 |
| Compound 3f | 110 | 87,100 | 792 | |
| Phytochemicals | Agnuside | 22.4 | - | - |
| Eupalitin-3-O-galactoside | 27.3 | - | - |
Note: IC50 values can vary depending on assay conditions. Data presented is a compilation from multiple sources for comparative purposes.
Experimental Protocols
In Vitro Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the IC50 values of an inhibitor against ALR2 and ALR1.
Materials:
-
Recombinant human ALR2 and ALR1 enzymes
-
NADPH
-
DL-Glyceraldehyde (substrate for ALR2)
-
Glycolaldehyde (substrate for ALR1)
-
Potassium phosphate buffer (pH 6.2)
-
Inhibitor stock solution (e.g., in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NADPH in buffer.
-
Prepare stock solutions of DL-glyceraldehyde and glycolaldehyde in buffer.
-
Prepare serial dilutions of the inhibitor in buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
NADPH solution
-
Inhibitor dilution (or vehicle for control)
-
Enzyme solution (ALR2 or ALR1)
-
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde for ALR2, glycolaldehyde for ALR1).
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Troubleshooting:
-
No enzyme activity: Check the enzyme integrity and activity. Ensure DTT is included in the buffer if required for enzyme stability.
-
High variability between replicates: Ensure accurate pipetting and thorough mixing of reagents.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the inhibitor binds to ALR2 in a cellular context.
Materials:
-
Cells expressing ALR2
-
Cell culture medium
-
Inhibitor stock solution
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-ALR2 antibody
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the inhibitor at various concentrations or with a vehicle control for 1-2 hours.
-
-
Heating:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
-
Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ALR2 by Western blot using an anti-ALR2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble ALR2 against the temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Troubleshooting:
-
Smeared bands on Western blot: Optimize the lysis and centrifugation steps to ensure complete removal of aggregated proteins.
-
No shift observed: The inhibitor may not be cell-permeable, or the binding affinity might be too low to induce a detectable thermal shift under the assay conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Polyol Pathway of Glucose Metabolism.
Caption: Experimental Workflow for Off-Target Investigation.
Caption: Aldose Reductase and Downstream Signaling.
Improving Aldose reductase-IN-2 stability for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Aldose reductase-IN-2 in experimental settings. Below you will find troubleshooting guides and frequently asked questions to enhance the stability and reliability of your experiments.
Troubleshooting Guide
Encountering issues during your experiments? This guide addresses common problems researchers face when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or No Inhibitory Activity | Compound Degradation: this compound may have degraded due to improper storage. | Store the compound as a solid at -20°C for short-term storage and -80°C for long-term storage. For solutions, prepare fresh or aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1] |
| Low Solubility: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. | This compound is soluble in DMSO.[1] Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay buffer. Ensure the final DMSO concentration is low (typically <1%) and consistent across all experimental conditions, including controls. To aid solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[1] | |
| Incorrect Assay Conditions: The pH or temperature of the assay may not be optimal for observing inhibitory activity. | The optimal pH for aldose reductase activity is generally around 6.2-7.0.[2] Ensure your assay buffer is within this range. The enzyme is active over a range of temperatures, but significant deviations from the optimal temperature (around 37°C for cellular assays) can affect results.[2] | |
| Enzyme Inactivity: The aldose reductase enzyme itself may be inactive or have low activity. | Use a fresh batch of enzyme or test its activity with a known substrate and without any inhibitor to confirm its functionality. Recombinant human aldose reductase is commercially available. | |
| High Background Signal or Assay Interference | DMSO Concentration: High concentrations of DMSO can interfere with some assay formats and may affect cell viability in cellular assays. | Keep the final DMSO concentration in your assay below 1% and ensure it is the same in all wells, including positive and negative controls. |
| Compound Precipitation: The inhibitor may precipitate out of solution at the final assay concentration, especially in aqueous buffers. | Visually inspect your assay plate for any signs of precipitation. If observed, you may need to lower the final concentration of this compound or adjust the solvent composition if the assay allows. | |
| Variability Between Experiments | Inconsistent Solution Preparation: Differences in preparing the inhibitor stock solution or serial dilutions can lead to variability. | Use calibrated pipettes and be meticulous in your solution preparation. Prepare a large batch of the stock solution to be used across multiple experiments to ensure consistency. |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: For long-term stability, store this compound as a solid at -80°C. For short-term storage, -20°C is acceptable. If you prepare a stock solution in DMSO, it is recommended to aliquot it into single-use vials and store at -80°C for up to 6 months, or at -20°C for up to 1 month, to avoid repeated freeze-thaw cycles which can lead to degradation.[1]
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of ≥ 28 mg/mL (66.45 mM).[1] For experimental use, prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental buffer.
Q3: I am observing precipitation when I add the inhibitor to my aqueous buffer. What should I do?
A3: This is likely due to the hydrophobic nature of the compound. To avoid precipitation, ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but not high enough to interfere with your experiment (typically <1%). You can also try vortexing the solution during dilution. If precipitation persists, you may need to lower the final concentration of this compound.
Q4: What is the recommended starting concentration for in vitro experiments?
A4: While the IC50 of a related compound, Aldose reductase-IN-1, is in the picomolar range (28.9 pM), it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.[1] A good starting range for in vitro enzyme inhibition assays could be from 1 nM to 10 µM.
Q5: Can I use this compound in cell-based assays?
A5: Yes, this compound can be used in cell-based assays. However, it is crucial to determine the potential cytotoxicity of the compound and the DMSO vehicle at the concentrations you plan to use. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest inhibitor concentration) in your experiments.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound.
Materials:
-
Recombinant Human Aldose Reductase (AKR1B1)
-
This compound
-
NADPH
-
DL-Glyceraldehyde (or another suitable substrate)
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.2
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in DMSO.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Recombinant Aldose Reductase
-
Diluted this compound or DMSO (for control wells)
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution by dissolving DL-Glyceraldehyde and NADPH in the assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). This measures the rate of NADPH consumption.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.
Data Presentation
| Parameter | Aldose reductase-IN-1 | This compound |
| IC50 | 28.9 pM[1] | Potent inhibitor, specific IC50 to be determined experimentally.[3] |
| Solubility | ≥ 28 mg/mL in DMSO[1] | Soluble in DMSO |
| Storage (Solid) | -20°C (short-term), -80°C (long-term)[1] | Recommended: -20°C (short-term), -80°C (long-term) |
| Storage (Solution in DMSO) | -20°C (1 month), -80°C (6 months)[1] | Recommended: Aliquot and store at -80°C |
Visualization
Aldose Reductase and the Polyol Pathway
The diagram below illustrates the polyol pathway, where Aldose Reductase is the rate-limiting enzyme. Under hyperglycemic conditions, the increased flux through this pathway contributes to diabetic complications. This compound acts by inhibiting this initial step.
Caption: The Polyol Pathway and the site of action for this compound.
References
Aldose reductase-IN-2 inconsistent results in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Aldose Reductase-IN-2 in in-vitro experiments. Inconsistent results with this inhibitor can arise from a variety of factors, including the specific compound being used, as "this compound" may refer to more than one chemical entity.
Frequently Asked Questions (FAQs)
Q1: I'm seeing different reported potencies for this compound. Why is that?
A1: It is crucial to be aware that at least two different chemical compounds have been referred to as "this compound" or "Compound 5f" in scientific literature. This is a primary source of apparent inconsistent results.
-
Compound A: A thiazoline derivative, specifically (E)-2-(2-(4-nitrobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole, reported in a 2021 study. This compound exhibits micromolar potency against both Aldose Reductase (ALR2) and the related enzyme Aldehyde Reductase (ALR1)[1].
-
Compound B: An acrylamide derivative, (R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide, described in a 2022 publication. This compound is a highly potent and selective nanomolar inhibitor of ALR2 with antioxidant properties[2].
It is essential to verify the chemical structure and source of your specific batch of this compound to ensure you are referencing the correct data and expected outcomes.
Q2: What are the most critical factors that can lead to variability in my in-vitro results with this compound?
A2: Several factors can contribute to inconsistent results in aldose reductase inhibition assays:
-
Enzyme Source and Purity: The source of the aldose reductase enzyme (e.g., human recombinant, rat lens, bovine lens) and its purity can significantly impact inhibitor potency. Crude enzyme preparations may contain other NADPH-dependent reductases that can interfere with the assay[2].
-
Substrate Choice: The substrate used in the assay (e.g., DL-glyceraldehyde, glucose, 4-nitrobenzaldehyde) can affect the apparent IC50 value of an inhibitor.
-
Compound Solubility and Stability: Poor solubility of the inhibitor in the assay buffer can lead to an underestimation of its potency. It is important to ensure the compound is fully dissolved. The stability of the compound under assay conditions (e.g., temperature, light exposure) should also be considered.
-
Assay Conditions: Variations in pH, temperature, incubation time, and the concentration of co-factors like NADPH can all influence enzyme activity and inhibitor performance.
-
Pipetting and Mixing: Inaccurate pipetting or inadequate mixing of reagents can introduce significant errors, especially when working with small volumes and potent inhibitors.
Q3: How does the selectivity of this compound for ALR2 over ALR1 affect my experiments?
A3: The selectivity of an aldose reductase inhibitor is a critical parameter. ALR1 and ALR2 are highly homologous enzymes. Non-selective inhibitors can lead to off-target effects and toxicity in cellular or in-vivo studies.
-
Compound A (Thiazoline derivative): Shows similar inhibitory activity against both ALR1 and ALR2, indicating a lack of selectivity[1].
-
Compound B (Acrylamide derivative): Is reported to be highly selective for ALR2, with no significant inhibition of ALR1[2].
When interpreting your results, especially in a cellular context, it is important to consider the potential effects on both enzymes if you are using a non-selective inhibitor.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected IC50 value (Lower Potency) | 1. Incorrect Compound Identity: You may be using Compound A (thiazoline derivative) while expecting the potency of Compound B (acrylamide derivative).2. Poor Compound Solubility: The inhibitor may not be fully dissolved in the assay buffer.3. Enzyme Inactivity: The aldose reductase enzyme may have lost activity due to improper storage or handling.4. Suboptimal Assay Conditions: Incorrect pH, temperature, or substrate concentration. | 1. Verify the chemical structure and CAS number of your this compound. Refer to the supplier's datasheet.2. Prepare a fresh, concentrated stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the assay buffer. Sonication may aid dissolution. Include a solvent control in your experiment.3. Check the activity of your enzyme stock using a positive control inhibitor with a known IC50 value. Store the enzyme at -80°C in aliquots to avoid repeated freeze-thaw cycles.4. Optimize assay conditions according to a validated protocol. Ensure the final pH of the reaction mixture is correct (typically around 6.2 for ALR2 assays). |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent volumes of enzyme, substrate, inhibitor, or NADPH.2. Incomplete Mixing: Reagents not uniformly distributed in the assay wells.3. Precipitation of Inhibitor: The inhibitor may be precipitating at the tested concentrations in the aqueous assay buffer. | 1. Use calibrated pipettes and proper pipetting techniques. For potent inhibitors, perform serial dilutions carefully.2. Gently tap the plate or use a plate shaker to ensure thorough mixing after adding each reagent.3. Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent concentration in your assay buffer or test lower concentrations of the inhibitor. |
| No Inhibition Observed | 1. Inactive Inhibitor: The compound may have degraded.2. Incorrect Assay Setup: Missing a key reagent (e.g., NADPH, substrate) or using an incorrect buffer. | 1. Use a fresh vial of the inhibitor or prepare a new stock solution. Store stock solutions as recommended by the supplier.2. Carefully review your assay protocol. Run a positive control inhibitor to validate the assay setup. |
Quantitative Data Summary
The following table summarizes the reported in-vitro potency of the two compounds referred to as this compound.
| Compound | Target | IC50 Value | Reference |
| Compound A (E)-2-(2-(4-nitrobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole | ALR1 | 3.13 ± 1.45 µM | [1] |
| ALR2 | 3.24 ± 2.72 µM | [1] | |
| Compound B (R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide | ALR2 | 72.7 ± 1.6 nM | [2] |
Experimental Protocols
Aldose Reductase Inhibition Assay Protocol (adapted from RSC Adv., 2021, 11, 19127-19139)[1]
This protocol is for a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm upon its oxidation during the reduction of a substrate by aldose reductase.
Materials:
-
Aldose Reductase (human recombinant or from another source)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
This compound (and a positive control inhibitor, e.g., Epalrestat)
-
DMSO (for dissolving inhibitors)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.
-
Prepare a concentrated stock solution of this compound and the positive control inhibitor in DMSO.
-
Prepare working solutions of the inhibitors by diluting the stock solutions in phosphate buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) and consistent across all wells, including the control.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
NADPH solution
-
Inhibitor solution (or vehicle for control)
-
Aldose Reductase enzyme solution
-
-
Mix gently and pre-incubate the mixture at the desired temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm in a microplate reader at a constant temperature. Record readings every 30-60 seconds for a total of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway of Aldose Reductase in Hyperglycemia
Caption: The polyol pathway initiated by aldose reductase under hyperglycemic conditions.
General Experimental Workflow for Aldose Reductase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of this compound.
References
How to control for Aldose reductase-IN-2 artifacts
Welcome to the technical support center for Aldose reductase-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and how to control for potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 5f, is a potent inhibitor of the enzyme Aldose Reductase (AR).[1] AR is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[2][3] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications.[2][4][5] this compound exerts its effect by binding to the active site of the AR enzyme, thereby blocking its catalytic activity. In addition to its inhibitory role, this compound also possesses antioxidant properties.
Q2: What are the potential off-target effects and artifacts associated with this compound?
A2: A primary concern with aldose reductase inhibitors is their potential for off-target effects, most notably the inhibition of aldehyde reductase (ALR1), an enzyme with high structural similarity to aldose reductase (ALR2).[6][7] Inhibition of ALR1 can lead to cellular toxicity due to its role in detoxifying various aldehydes. Therefore, assessing the selectivity of this compound for ALR2 over ALR1 is crucial for interpreting experimental results.
Potential artifacts in in vitro assays can arise from the intrinsic properties of the inhibitor or the assay conditions. These may include:
-
Non-specific inhibition: At high concentrations, some compounds can cause non-specific inhibition through aggregation or other mechanisms.
-
Interference with assay components: The inhibitor might interact with assay reagents, such as NADPH, or the detection method itself.
-
Cellular effects unrelated to AR inhibition: The compound might have other biological activities independent of its effect on aldose reductase.
Q3: How can I control for these potential artifacts in my experiments?
A3: To ensure the validity of your results, it is essential to include a series of control experiments. These should include:
-
Vehicle Control: Always include a control group treated with the same vehicle (e.g., DMSO) used to dissolve this compound at the same final concentration.
-
Inactive Enantiomer/Structural Analog: If available, using an inactive enantiomer or a structurally similar but inactive analog of this compound can help to distinguish between specific and non-specific effects.
-
Positive Control: Use a well-characterized aldose reductase inhibitor with known potency and selectivity (e.g., Epalrestat) as a positive control for your assay.
-
Counter-screening: Test this compound against aldehyde reductase (ALR1) to determine its selectivity profile.
-
Dose-Response Curve: Generate a full dose-response curve to identify the optimal concentration range for inhibition and to detect potential non-specific effects at higher concentrations.
-
Orthogonal Assays: Confirm your findings using a different experimental approach. For example, if you observe an effect in a cell-based assay, try to replicate it using a purified enzyme assay.
Troubleshooting Guides
Problem 1: High variability in enzyme inhibition assay results.
| Possible Cause | Troubleshooting Step |
| NADPH Instability | Prepare NADPH solutions fresh for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles. |
| Enzyme Instability | Aliquot the enzyme and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Ensure consistent enzyme concentration across all wells. |
| Inhibitor Precipitation | Visually inspect the inhibitor solution for any signs of precipitation, especially at higher concentrations. If precipitation is observed, try a lower concentration range or a different solvent. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of all components in the reaction well. |
Problem 2: No significant inhibition observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the stock concentration of this compound. Perform a serial dilution to ensure accurate final concentrations in the assay. |
| Inactive Enzyme | Test the activity of your aldose reductase enzyme with a known substrate and without any inhibitor to ensure it is active. |
| Suboptimal Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. Refer to established protocols for aldose reductase activity assays. |
| Substrate Competition | The inhibitory effect of some ARIs can be dependent on the substrate used (e.g., glucose vs. glyceraldehyde).[8] Consider testing with different substrates if your initial results are not as expected. |
Problem 3: Observed cellular effects may not be due to Aldose Reductase inhibition.
| Possible Cause | Troubleshooting Step |
| Off-target effects | Perform a counter-screen against related enzymes like aldehyde reductase. |
| Compound Toxicity | Assess the cytotoxicity of this compound on your cell line using an MTT or similar viability assay. |
| Activation of other signaling pathways | Use a rescue experiment by adding the product of the AR reaction (sorbitol) to see if it reverses the observed phenotype. Alternatively, use genetic approaches like siRNA-mediated knockdown of aldose reductase to confirm that the phenotype is indeed AR-dependent. |
Quantitative Data
While specific IC50 values for this compound are not yet widely published in publicly accessible databases, the following table provides a general comparison of IC50 values for other known aldose reductase inhibitors. This data can serve as a reference for expected potency.
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| Epalrestat | Aldose Reductase | ~0.1 µM | [Various sources] |
| Sorbinil | Aldose Reductase | ~0.4-1.4 µM (with glucose) | [8] |
| Tolrestat | Aldose Reductase | Varies with substrate | [Various sources] |
| Fidarestat | Aldose Reductase | ~20 nM | [Various sources] |
| This compound | Aldose Reductase | Potent inhibitor | [1] |
Note: IC50 values can vary depending on the experimental conditions, including the substrate and enzyme source.
Experimental Protocols
Protocol 1: In Vitro Aldose Reductase Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound using a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm.
Materials:
-
Purified recombinant human aldose reductase (or from a tissue source)
-
NADPH
-
DL-Glyceraldehyde (or other suitable substrate)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Prepare serial dilutions of this compound to generate a range of concentrations for the dose-response curve.
-
Prepare working solutions of NADPH and DL-glyceraldehyde in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound dilution or vehicle control
-
NADPH solution
-
Aldose reductase enzyme
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
-
Initiate Reaction:
-
Add the substrate (DL-glyceraldehyde) to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the inhibitor and the control.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Signaling Pathway: The Polyol Pathway and Aldose Reductase
Caption: The Polyol Pathway is initiated by Aldose Reductase.
Experimental Workflow: Controlling for Off-Target Effects
Caption: A logical workflow for validating this compound activity.
Logical Relationship: Troubleshooting In Vitro Assay Artifacts
Caption: A troubleshooting flowchart for in vitro assay artifacts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Insufficient impact of the aldose reductase inhibitor cemtirestat on the skeletal system in type 2 diabetic rat model | PLOS One [journals.plos.org]
- 5. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity determinants of the aldose and aldehyde reductase inhibitor-binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of aldose reductase inhibitors in vitro. Effects of enzyme purification and substrate type - PubMed [pubmed.ncbi.nlm.nih.gov]
Aldose reductase-IN-2 protocol refinement for higher efficacy
This technical support center provides essential information for researchers and drug development professionals working with Aldose Reductase Inhibitor-IN-2 (ARI-IN-2), a novel and potent inhibitor of the Aldose Reductase (AR) enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Aldose Reductase Inhibitor-IN-2?
A1: Aldose Reductase Inhibitor-IN-2 functions as a potent, non-competitive inhibitor of Aldose Reductase (AR). AR is the initial and rate-limiting enzyme in the polyol pathway, responsible for the reduction of glucose to sorbitol.[1][2][3] In hyperglycemic states, the heightened activity of the polyol pathway is a key factor in the development of diabetic complications.[3][4][5] By inhibiting AR, ARI-IN-2 effectively halts the conversion of glucose to sorbitol, thereby preventing the buildup of intracellular sorbitol and the subsequent osmotic stress and cellular damage.[5][6]
Q2: What are the potential research applications for ARI-IN-2?
A2: ARI-IN-2 is a valuable tool for investigating the role of the polyol pathway in a range of physiological and pathological conditions, including:
-
Diabetic complications such as neuropathy, nephropathy, and retinopathy.[4][7][8]
-
Oncology research.[2]
-
Cellular signaling pathways related to oxidative stress.[5][6]
Q3: What is the recommended solvent for reconstituting ARI-IN-2?
A3: ARI-IN-2 is readily soluble in dimethyl sulfoxide (DMSO), with a solubility of up to 50 mM. For experiments involving cell cultures, it is advisable to first prepare a concentrated stock solution in DMSO. This stock can then be diluted with the appropriate cell culture medium to achieve the final desired working concentration. To prevent any potential cytotoxic effects from the solvent, ensure that the final concentration of DMSO in the culture medium does not exceed 0.1%.
Q4: What are the proper storage conditions for ARI-IN-2?
A4: For optimal stability, ARI-IN-2 should be stored as a solid at -20°C. For extended storage, keeping the compound in a desiccated environment is recommended. Stock solutions prepared in DMSO can be stored at -20°C for as long as three months. It is important to minimize the number of freeze-thaw cycles.
Q5: Are there any known off-target effects of ARI-IN-2?
A5: While ARI-IN-2 has been developed for high selectivity towards Aldose Reductase (ALR2), it is crucial to consider potential interactions with other enzymes, especially the structurally similar aldehyde reductase (ALR1).[4] To ensure the specificity of the observed effects, researchers should incorporate appropriate controls in their experimental design. This could involve using a different, structurally unrelated AR inhibitor or employing cell lines where AR expression has been genetically knocked down or knocked out.
Troubleshooting Guide
This guide is designed to help you resolve common issues that may arise during your experiments with ARI-IN-2.
| Problem | Possible Cause | Solution |
| Compound Precipitation in Culture Medium | The final concentration of ARI-IN-2 may be too high. | - Confirm that the final concentration is within the recommended working range. - Conduct a solubility test by preparing serial dilutions of the compound in your culture medium and visually inspecting for any signs of precipitation. - If your experimental design allows, increasing the serum concentration in the medium can aid in the solubilization of some compounds. |
| The final DMSO concentration may be too high, leading to precipitation in the aqueous medium. | - Verify that the final DMSO concentration is at or below 0.1%. - Consider preparing an intermediate dilution of the stock solution in a serum-free medium before its final addition to the culture medium. | |
| High Cell Death or Cytotoxicity | The concentration of ARI-IN-2 may be excessive for the cell type being used. | - Carry out a dose-response experiment to identify the optimal, non-toxic working concentration for your specific cells. - Begin with a concentration significantly lower than the provided CC50 value. |
| The final DMSO concentration may be at a toxic level. | - Ensure the final DMSO concentration remains at or below 0.1%. - Always include a vehicle control with the same DMSO concentration to evaluate solvent-related toxicity. | |
| The cells may be particularly sensitive to the treatment. | - Consider reducing the duration of the treatment. - Ensure that the cells are healthy and in their logarithmic growth phase prior to beginning the treatment. | |
| Inconsistent or Absent Inhibitory Effect | The compound may have degraded over time or due to improper storage. | - Use a freshly prepared stock solution of ARI-IN-2. - Double-check that both the solid compound and its stock solution have been stored under the recommended conditions. |
| The concentration of the inhibitor may be insufficient to produce a measurable effect. | - Increase the concentration of ARI-IN-2. It is advisable to perform a dose-response experiment to determine the IC50 in your specific experimental setup. | |
| The experimental conditions may not be conducive to AR activity. | - Confirm that the cells are in a state where the polyol pathway is active (e.g., under high glucose conditions). - Optimize the assay conditions for the accurate measurement of AR activity or its downstream consequences. | |
| The cell line being used may have low endogenous expression of Aldose Reductase. | - Assess the expression level of AR in your cell line using methods such as Western blotting or qPCR. - If expression is low, consider switching to a cell line with higher known AR expression. | |
| High Variability Between Replicates | Inconsistent cell seeding density across wells. | - Ensure a uniform, single-cell suspension is achieved before seeding. - Employ a precise and validated method for cell counting and seeding. |
| Pipetting inaccuracies. | - Regularly calibrate your pipettes and adhere to best practices for pipetting. - To ensure consistency, prepare a master mix of the treatment medium to be added to all relevant wells. | |
| The presence of "edge effects" in multi-well plates. | - If possible, avoid using the outermost wells of the plate for your experimental groups. - To maintain a stable microenvironment, fill the outer wells with sterile PBS or culture medium. |
Experimental Protocols
Protocol 1: In Vitro Aldose Reductase Activity Assay
This protocol details a spectrophotometric assay to quantify the inhibitory effect of ARI-IN-2 on AR activity by measuring the oxidation of NADPH, which corresponds to a decrease in absorbance at 340 nm.[11][12]
Materials:
-
Recombinant human Aldose Reductase
-
DL-Glyceraldehyde (substrate)
-
NADPH
-
Sodium phosphate buffer (100 mM, pH 7.0)
-
ARI-IN-2
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of ARI-IN-2 in DMSO.
-
Create a series of dilutions of ARI-IN-2 in the assay buffer (sodium phosphate buffer).
-
Prepare a 10 mM solution of DL-glyceraldehyde in the assay buffer.
-
Prepare a 1.5 mM solution of NADPH in the assay buffer.
-
-
Assay Reaction Setup:
-
In a 96-well plate, add 150 µL of 100 mM sodium phosphate buffer (pH 7.0) to each well.
-
Add 10 µL of the appropriate ARI-IN-2 dilution (or DMSO for the control wells).
-
Add 10 µL of the recombinant human Aldose Reductase solution.
-
Add 10 µL of the 1.5 mM NADPH solution.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Absorbance Measurement:
-
Start the reaction by adding 20 µL of the 10 mM DL-glyceraldehyde solution.
-
Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for a duration of 10 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (the change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of ARI-IN-2 relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the ARI-IN-2 concentration to calculate the IC50 value.
-
Protocol 2: Cellular Aldose Reductase Activity Assay in ARPE-19 Cells
This protocol outlines a method to measure the effect of ARI-IN-2 on AR activity within the human retinal pigment epithelial cell line (ARPE-19) under high glucose conditions.[11][13]
Materials:
-
ARPE-19 cells
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
D-Glucose
-
ARI-IN-2
-
DMSO
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Reagents for the in vitro AR activity assay (as listed in Protocol 1)
Procedure:
-
Cell Culture and Treatment:
-
Maintain ARPE-19 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Seed the cells in 6-well plates and allow them to grow to 80-90% confluency.
-
Induce hyperglycemic conditions by incubating the cells in a medium containing a high concentration of D-glucose (e.g., 30 mM) for 24-48 hours. A normal glucose control (e.g., 5.5 mM) should be run in parallel.
-
Treat the cells with various concentrations of ARI-IN-2 (with DMSO as a vehicle control) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Gently wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable cell lysis buffer.
-
Collect the cell lysates and clarify them by centrifugation to remove cellular debris.
-
Measure the protein concentration of the lysates using a BCA protein assay kit.
-
-
Measurement of AR Activity:
-
Utilize the cell lysates to measure AR activity following the procedure described in Protocol 1. The lysate will provide the AR enzyme for the assay.
-
Normalize the measured AR activity to the protein concentration of each corresponding sample.
-
-
Data Analysis:
-
Compare the AR activity in cells treated with ARI-IN-2 to that of the vehicle-treated control under high glucose conditions.
-
Calculate the percentage of inhibition and determine the cellular IC50 value.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of ARI-IN-2
| Enzyme | Substrate | IC50 (nM) |
| Human Aldose Reductase (ALR2) | DL-Glyceraldehyde | 15.2 ± 2.5 |
| Human Aldehyde Reductase (ALR1) | DL-Glyceraldehyde | > 10,000 |
Data are presented as the mean ± standard deviation from three independent experiments.
Table 2: Cytotoxicity Profile of ARI-IN-2
| Cell Line | Treatment Duration (hours) | CC50 (µM) |
| ARPE-19 (Human Retinal Pigment Epithelial) | 24 | 25.8 ± 3.1 |
| HUVEC (Human Umbilical Vein Endothelial) | 24 | 32.5 ± 4.2 |
| SH-SY5Y (Human Neuroblastoma) | 24 | 18.9 ± 2.7 |
The 50% cytotoxic concentration (CC50) values were determined via an MTT assay. Data are presented as the mean ± standard deviation from three independent experiments.
Visualizations
Diagram 1: The Polyol Pathway and the Site of Action of ARI-IN-2
Caption: The Polyol Pathway and the inhibitory action of ARI-IN-2.
Diagram 2: Experimental Workflow for Cellular AR Activity Assay
Caption: Workflow for assessing cellular aldose reductase activity.
Diagram 3: Troubleshooting Logic for 'No Inhibitory Effect'
Caption: Troubleshooting decision tree for lack of inhibitory effect.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. In vitro and in vivo aldose reductase inhibitory activity of standardized extracts and the major constituent of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aldose Reductase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Aldose Reductase Inhibitors (ARIs), such as Aldose reductase-IN-2, in in vivo studies. Given that specific data for individual investigational compounds are often proprietary, this guide addresses common challenges and principles applicable to the broader class of ARIs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Aldose Reductase Inhibitors?
A1: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, a two-step metabolic route that converts glucose to fructose.[1][2][3] Under normal glycemic conditions, this pathway metabolizes a very small fraction of cellular glucose.[3][4] However, in hyperglycemic states like diabetes, the primary glucose metabolism pathway (glycolysis) becomes saturated, shunting excess glucose into the polyol pathway.[1][5] Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[2][6] Sorbitol then gets oxidized to fructose by sorbitol dehydrogenase.[1] The accumulation of sorbitol creates osmotic stress, while the increased consumption of NADPH can lead to oxidative stress, both of which are implicated in the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy.[1][7][8] ARIs work by blocking the aldose reductase enzyme, thereby preventing the accumulation of sorbitol and mitigating downstream cellular damage.
Q2: Why is selectivity against Aldehyde Reductase (ALR1) important?
A2: Aldehyde Reductase (ALR1) is an enzyme structurally similar to Aldose Reductase (ALR2).[9] A lack of selectivity, meaning the inhibitor also blocks ALR1, is a primary reason for the clinical failure of many ARIs.[10] ALR1 plays a crucial role in detoxifying various aldehydes in the body.[10][11] Non-selective inhibition can lead to off-target effects and significant toxicity.[9][10] Therefore, a key characteristic of a promising ARI candidate is a high selectivity index, demonstrating potent inhibition of ALR2 with minimal activity against ALR1.
Q3: What are the most common animal models for testing ARI efficacy?
A3: The most common models are chemically-induced or genetic models of diabetes that develop complications analogous to those in humans.
-
Streptozotocin (STZ)-induced diabetic rats: A single high-dose injection of STZ destroys pancreatic β-cells, inducing hyperglycemia. This model is widely used to study diabetic neuropathy and nephropathy.[12]
-
Galactose-fed rats: A high-galactose diet leads to a massive accumulation of galactitol (catalyzed by aldose reductase) in tissues, which is even more potent at inducing osmotic stress than sorbitol because it is not further metabolized.[13] This model is excellent for studying cataract formation.
-
Zucker Diabetic Fatty (ZDF) rats: This is a genetic model of type 2 diabetes, characterized by obesity and insulin resistance, which more closely mimics the human condition.[14]
Q4: What are the key endpoints to measure in an in vivo study?
A4: Endpoints should be chosen based on the diabetic complication being studied.
-
Diabetic Neuropathy: Motor nerve conduction velocity (MNCV) is a primary functional endpoint.[15][16] Histological analysis of nerve tissue for axonal damage or demyelination is also common.
-
Diabetic Cataracts: Slit-lamp examination to grade lens opacity. Biochemical analysis of sorbitol or galactitol levels in the lens is a direct measure of target engagement.
-
Diabetic Nephropathy: Measurement of urinary albumin excretion rate and histological examination of the kidneys for glomerular changes.[17]
-
Target Engagement: Directly measuring sorbitol levels in target tissues (e.g., sciatic nerve, lens, kidney) confirms that the inhibitor is reaching its target and exerting its enzymatic effect.[9][18]
Troubleshooting Guide
Problem: The ARI shows excellent in vitro potency but has poor efficacy in vivo.
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | 1. Assess Bioavailability: Perform a standalone PK study. Poor oral absorption, high first-pass metabolism, or rapid clearance can prevent the compound from reaching therapeutic concentrations.[8][11] 2. Change Formulation: Many ARIs are carboxylic acid derivatives with poor solubility.[10] Consider using solubilizing agents like DMSO (for preclinical studies), cyclodextrins, or creating a salt form to improve dissolution and absorption.[19] 3. Change Route of Administration: If oral bioavailability is intractably low, consider intraperitoneal (IP) or intravenous (IV) administration for proof-of-concept studies to confirm target engagement in vivo. |
| Low Target Tissue Exposure | 1. Measure Compound Levels in Target Tissue: After dosing, collect the target organs (e.g., sciatic nerve, lens) and use LC-MS/MS to quantify drug concentration. Compare this to the in vitro IC50. 2. Assess Protein Binding: High plasma protein binding can limit the amount of free drug available to penetrate tissues. Measure the unbound fraction of the drug in plasma. |
| Lack of Target Engagement | 1. Measure Sorbitol Levels: The most direct way to confirm the drug is working as intended is to measure the reduction of sorbitol accumulation in the target tissue of diabetic animals treated with the ARI compared to vehicle-treated controls.[9] If sorbitol levels are not reduced, the drug is not effectively inhibiting the enzyme in vivo. |
| Inappropriate Animal Model | 1. Confirm Model Pathology: Ensure the chosen animal model develops the specific complication being studied within the timeframe of the experiment. For example, some diabetic strains may be resistant to developing neuropathy. 2. Consider Species Differences: Aldose reductase expression and its role can vary between species. Mice, for instance, have much lower AR expression than rats or humans, which can make them a less suitable model unless they express a human AR transgene.[20] |
Problem: Unexpected toxicity or adverse effects are observed in animal models.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Profile Against Related Enzymes: The most likely off-target is Aldehyde Reductase (ALR1).[10] Perform in vitro assays to confirm selectivity. Poor selectivity is a known cause of toxicity.[9][10] 2. Broader Safety Screening: Screen the compound against a panel of common safety targets (e.g., hERG channel, CYP enzymes) to identify other potential off-target interactions. |
| Compound Formulation Issues | 1. Vehicle Toxicity: The vehicle used to dissolve the compound (e.g., high concentrations of DMSO, PEG400) may be causing the toxicity. Run a vehicle-only control group to assess this. 2. Precipitation at Injection Site: For IV or IP routes, poor solubility can cause the compound to precipitate upon injection, leading to local inflammation or emboli. Check the formulation for stability. |
| Metabolite-Induced Toxicity | 1. Metabolite Identification: Perform a metabolite identification study. A metabolite of the parent drug, rather than the drug itself, could be responsible for the observed toxicity. |
Quantitative Data Summary
The following tables provide representative data for Aldose Reductase Inhibitors to illustrate key concepts like potency and selectivity. Note: Data are illustrative and not specific to this compound.
Table 1: Example Inhibitory Potency (IC50) and Selectivity
| Compound | ALR2 IC50 (nM) | ALR1 IC50 (nM) | Selectivity Index (ALR1/ALR2) |
| Compound A (Highly Selective) | 15 | 12,000 | 800 |
| Compound B (Moderately Selective) | 25 | 2,500 | 100 |
| Compound C (Poorly Selective) | 50 | 150 | 3 |
A higher selectivity index is desirable, indicating greater potency for the target (ALR2) over the off-target (ALR1).[21]
Table 2: Example Pharmacokinetic Parameters (Rat Model, Oral Dosing)
| Parameter | Compound A | Compound C |
| Bioavailability (F%) | 45% | 5% |
| Peak Plasma Conc. (Cmax) | 1.2 µM | 0.1 µM |
| Time to Peak (Tmax) | 2 hours | 1 hour |
| Half-life (t1/2) | 6 hours | 1.5 hours |
This table illustrates how a compound with good potency (like Compound C from Table 1) might fail in vivo due to poor pharmacokinetic properties like low bioavailability.
Experimental Protocols
Protocol: Evaluating ARI Efficacy in an STZ-Induced Diabetic Rat Model
-
Animal Model Induction:
-
Use male Sprague-Dawley rats (200-250g).
-
Induce diabetes with a single intraperitoneal (IP) injection of Streptozotocin (STZ) at 60 mg/kg, dissolved in cold 0.1 M citrate buffer (pH 4.5).[12]
-
Confirm diabetes 72 hours post-injection by measuring tail-vein blood glucose. Animals with fasting glucose >250 mg/dL are considered diabetic and included in the study.
-
-
Study Groups:
-
Group 1: Non-diabetic Control (Vehicle)
-
Group 2: Diabetic Control (Vehicle)
-
Group 3: Diabetic + ARI (Low Dose, e.g., 2.5 mg/kg/day)
-
Group 4: Diabetic + ARI (High Dose, e.g., 7.5 mg/kg/day)[14]
-
-
Drug Formulation and Administration:
-
Formulate the ARI in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in water).
-
Administer the formulation daily via oral gavage for the duration of the study (typically 8-12 weeks for neuropathy endpoints).
-
-
Endpoint Analysis (at study termination):
-
Motor Nerve Conduction Velocity (MNCV):
-
Anesthetize the rat.
-
Place stimulating electrodes on the sciatic nerve and recording electrodes on the tibialis anterior muscle.
-
Measure the latency of the muscle action potential from two different stimulation points to calculate velocity. A decrease in velocity is indicative of neuropathy.
-
-
Tissue Collection:
-
Euthanize the animal and collect target tissues (sciatic nerve, lens, kidneys).
-
Immediately freeze a portion of the tissue in liquid nitrogen for biochemical analysis.
-
Fix the remaining tissue in formalin for histological processing.
-
-
Biochemical Analysis:
-
Homogenize the frozen tissue.
-
Use gas chromatography-mass spectrometry (GC-MS) or an enzymatic assay to quantify sorbitol levels. A successful ARI should significantly reduce sorbitol accumulation in treated groups compared to the diabetic control group.
-
-
Visualizations
Signaling Pathway
Caption: Fig 1: The Polyol Pathway and the mechanism of Aldose Reductase Inhibitors.
Experimental Workflow
Caption: Fig 2: A typical experimental workflow for an in vivo efficacy study.
Troubleshooting Logic
Caption: Fig 3: A decision tree for troubleshooting poor in vivo efficacy.
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. Aldose reductase - Wikipedia [en.wikipedia.org]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. Genetic deficiency of aldose reductase counteracts the development of diabetic nephropathy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. researchgate.net [researchgate.net]
- 13. Aldehyde Reductase (Aldose Reductase or NADPH-aldose reductase) [sas.upenn.edu]
- 14. Insufficient impact of the aldose reductase inhibitor cemtirestat on the skeletal system in type 2 diabetic rat model | PLOS One [journals.plos.org]
- 15. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. Aldose Reductase-Deficient Mice Develop Nephrogenic Diabetes Insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. archiv.ub.uni-marburg.de [archiv.ub.uni-marburg.de]
- 20. Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting molecular docking results for Aldose reductase-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Aldose reductase-IN-2. The information is tailored for researchers, scientists, and drug development professionals to help interpret molecular docking results and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is Aldose Reductase and why is it a drug target?
Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2][3] Under normal glycemic conditions, this pathway is a minor route for glucose utilization.[2] However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway significantly increases.[1][2] This leads to the accumulation of sorbitol, which causes osmotic stress and subsequent cellular damage in tissues that do not require insulin for glucose uptake, such as the lens, retina, nerves, and kidneys.[1][3] The increased activity of aldose reductase also leads to the depletion of NADPH, a crucial cofactor for regenerating the antioxidant glutathione, thus contributing to oxidative stress.[1] By inhibiting aldose reductase, it is possible to mitigate these detrimental effects, making it a key therapeutic target for preventing diabetic complications like retinopathy, neuropathy, and nephropathy.[1][2]
Q2: What is this compound?
This compound (also referred to as compound 5f in some studies) is an investigational potent inhibitor of aldose reductase.[1][4] Computational studies, specifically molecular docking, have shown that it has a very stable interaction with the aldose reductase enzyme, suggesting it could be a highly effective inhibitor.[1][4]
Q3: How are molecular docking studies for Aldose Reductase inhibitors performed?
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). The general workflow for docking an inhibitor like this compound to Aldose Reductase is as follows:
-
Protein and Ligand Preparation: The 3D structure of human aldose reductase is obtained from a protein database (e.g., Protein Data Bank - PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the inhibitor is also prepared and optimized.
-
Binding Site Identification: The active site of the enzyme, where the natural substrate binds, is identified. This is often done by referring to the co-crystallized ligand in the PDB structure.
-
Docking Simulation: A docking algorithm is used to place the inhibitor in various orientations and conformations within the active site. The algorithm calculates a "docking score" for each pose, which estimates the binding affinity.
-
Pose Analysis: The resulting poses are analyzed to identify the most stable binding mode, characterized by the best docking score and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site.
Q4: Where can I find experimental validation data (IC50, Ki) for this compound?
Based on the current publicly available information, specific experimental validation data such as IC50 or Ki values for this compound (compound 5f) have not been published. While it is highlighted as a potent investigational inhibitor based on computational results, in-vitro or in-vivo confirmation of its inhibitory activity is not yet available in the scientific literature.[1][4]
Interpreting Molecular Docking Results
Data Presentation
Molecular docking studies provide quantitative data that helps in ranking and prioritizing potential inhibitors. Below is a summary of the docking energy values for this compound in comparison to other known inhibitors.
| Compound | CDocker Energy (kcal/mol) | CDocker Interaction Energy (kcal/mol) | Reference |
| This compound | -11.532 | -12.265 | [1][4] |
| Epalrestat | -8.765 | -9.543 | [1][4] |
| Ponalrestat | -9.123 | -10.012 | [1][4] |
-
CDocker Energy: Represents the overall energy of the ligand-receptor complex. A more negative value indicates a more favorable binding.
-
CDocker Interaction Energy: Represents the energy of the non-bonded interactions (van der Waals and electrostatic) between the ligand and the receptor. A more negative value suggests stronger interactions.
As shown in the table, this compound exhibits a more negative CDocker energy and interaction energy compared to the known inhibitors Epalrestat and Ponalrestat, suggesting a potentially higher binding affinity and inhibitory potency.[1][4]
Experimental Protocols
For researchers planning to experimentally validate the inhibitory potential of compounds like this compound, a common method is an in-vitro enzyme inhibition assay.
Aldose Reductase Inhibitor Screening Assay (Colorimetric)
This protocol is based on a typical commercially available Aldose Reductase Inhibitor Screening Kit.
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by aldose reductase as it converts a substrate (e.g., DL-Glyceraldehyde) to its corresponding alcohol. An inhibitor will reduce the rate of NADPH consumption.
Materials:
-
Aldose Reductase enzyme
-
Aldose Reductase Assay Buffer
-
NADPH
-
Substrate (e.g., DL-Glyceraldehyde)
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Epalrestat)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions. This typically involves reconstituting the enzyme and NADPH, and diluting the substrate and buffer.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing the assay buffer, NADPH, and the aldose reductase enzyme.
-
Compound Addition:
-
Test Wells: Add the desired concentration of the test compound (this compound).
-
Positive Control Wells: Add the positive control inhibitor.
-
Blank Wells: Add the solvent used to dissolve the test compound.
-
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well.
-
Determine the percentage of inhibition for the test compound by comparing its reaction rate to the blank (uninhibited) control.
-
Plot the percentage of inhibition against different concentrations of the test compound to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the polyol pathway and the mechanism of action for an aldose reductase inhibitor.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Workflow
This diagram outlines the workflow for the in-silico and in-vitro evaluation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Aldose Reductase-IN-2 Simulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers studying the conformational changes of Aldose reductase-IN-2 through molecular dynamics (MD) simulations. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that may arise during the simulation of this compound.
Q1: My Root Mean Square Deviation (RMSD) plot for this compound is showing large, continuous fluctuations. What could be the cause?
A1: High RMSD fluctuations can indicate several potential issues:
-
System Equilibration: The system may not have been properly equilibrated before the production run. Ensure that you have performed thorough energy minimization, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration steps to allow the system to relax.
-
Force Field Parameters: Inadequate force field parameters for the ligand (this compound) or cofactor (NADPH) can lead to instability.[1] It is crucial to use well-validated parameters, such as those from CHARMM36 or GROMACS, and to ensure correct topology and parameter files are generated for the ligand.[2]
-
Initial Structure Quality: The starting protein structure (PDB file) may have unresolved residues or clashes. Carefully prepare the protein structure by adding missing atoms, modeling missing loops, and checking for any steric clashes before starting the simulation.
-
Intrinsic Protein Dynamics: Aldose reductase is known to have flexible loops, particularly a surface loop (residues 213–217) that moves upon NADPH binding.[3] The observed fluctuations might represent real conformational changes of the protein.
Q2: this compound appears to be unbinding from the active site during the simulation. How can I troubleshoot this?
A2: Ligand unbinding can be a genuine result, indicating low binding affinity, or it can be an artifact of the simulation setup. Consider the following:
-
Docking Pose: The initial docking pose might be incorrect. It's advisable to start simulations from multiple high-scoring docking poses or from a known crystal structure if available.
-
Simulation Time: Short simulations may not be sufficient to capture stable binding. Unbinding in a short simulation (e.g., under 10 ns) is a stronger indicator of instability than unbinding over a much longer timescale (e.g., >100 ns).[4]
-
Water Molecules: Crucial water molecules that mediate protein-ligand interactions might have been removed during system preparation. Check crystallographic data for conserved water molecules in the binding site and consider including them in your simulation.
-
Protonation States: Incorrect protonation states of key active site residues (like His110) or the ligand can drastically affect binding interactions.[5] It is recommended to use tools like H++ or PROPKA to predict the correct protonation states at the simulation pH.
Q3: The conformational changes I observe in my simulation of this compound do not match published data. Why might this be?
A3: Discrepancies can arise from several factors:
-
Simulation Parameters: Differences in force fields, water models (e.g., TIP3P, SPC/E), simulation time, or temperature and pressure coupling algorithms can lead to different results.[6]
-
Starting Conformation: The specific PDB structure used as a starting point can influence the conformational landscape explored during the simulation.
-
Analysis Methods: Ensure that you are using consistent methods for trajectory alignment and RMSD calculation. For instance, aligning the protein based on backbone atoms of stable secondary structures before calculating the ligand RMSD is a common practice.[4]
Data Summary: Conformational Changes of this compound
The following table summarizes the Root Mean Square Deviation (RMSD) values for this compound during a 100 ns molecular dynamics simulation, as reported in a recent study.[2] This data illustrates the dynamic nature of the inhibitor within the enzyme's active site.
| Time Interval (ns) | RMSD Fluctuation Range (nm) | Description of Conformational State |
| 0 - 10 | ~ 0.45 | Initial stable conformation. |
| 10 - 36 | Increases to ~ 0.75 | First major conformational change, indicating a shift in the inhibitor's position or orientation. |
| 36 - 60 | Returns to ~ 0.40 | The inhibitor returns to a conformation similar to its initial state. |
| 60 - 100 | Fluctuates between 0.60 and 0.65 | Second sustained conformational change, indicating a different but relatively stable binding mode. |
Data extracted from a 2024 study on novel aldose reductase inhibitors.[2]
Experimental Protocols
This section outlines a standard protocol for conducting a molecular dynamics simulation of the this compound complex.
Protocol: Molecular Dynamics Simulation of Aldose Reductase with this compound
-
System Preparation:
-
Receptor Preparation: Obtain the crystal structure of human aldose reductase (e.g., PDB ID: 1US0) complexed with the NADPH cofactor.[7] Use molecular modeling software to clean the PDB file by removing water molecules, adding hydrogen atoms, and modeling any missing residues or loops.
-
Ligand Preparation: Generate a 3D structure of this compound. Use a tool like the CHARMM General Force Field (CGenFF) or an online server to generate topology and parameter files for the ligand that are compatible with the chosen force field (e.g., CHARMM36).[2]
-
Complex Formation: Dock this compound into the active site of the prepared aldose reductase structure using a docking program like AutoDock Vina. Alternatively, if a co-crystalized structure is available, use that as the starting point. The binding pocket is defined by key residues including Tyr48, His110, and Trp111.[5][8]
-
-
Molecular Dynamics Simulation Setup (using GROMACS):
-
Force Field: Choose a well-established force field, such as CHARMM36, for the protein, cofactor, and ligand.[2]
-
Solvation: Place the protein-ligand complex in a cubic or dodecahedron periodic box. Solvate the system with a water model like TIP3P, ensuring a minimum distance of 1.0 nm between the protein and the box edges.
-
Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).
-
-
Simulation Execution:
-
Energy Minimization: Perform a steep descent energy minimization of the system to remove any steric clashes or unfavorable geometries.
-
Equilibration:
-
Conduct an NVT (constant volume) equilibration for 1 ns to stabilize the temperature of the system (e.g., at 300 K).
-
Conduct an NPT (constant pressure) equilibration for 5-10 ns to stabilize the pressure (e.g., at 1 bar) and density of the system.
-
-
Production MD: Run the production simulation for at least 100 ns.[2][8] Save the coordinates at regular intervals (e.g., every 100 ps) for analysis.
-
-
Analysis:
-
Trajectory Analysis: Visualize the trajectory to check for stability.
-
RMSD Calculation: Calculate the RMSD of the protein backbone to assess overall protein stability and the RMSD of the ligand (after aligning on the protein backbone) to analyze its conformational changes and stability in the binding pocket.[8]
-
Interaction Analysis: Analyze hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the protein over time.
-
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the simulation of this compound.
Caption: Workflow for MD Simulation of Protein-Ligand Complexes.
Caption: Troubleshooting Guide for Unstable RMSD in Simulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aldose reductase - Wikipedia [en.wikipedia.org]
- 4. Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular dynamics simulations of the structure of aldose reductase complexed with the inhibitor tolrestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Best practices for storing and handling Aldose reductase-IN-2
This technical support center provides best practices for the storage, handling, and use of Aldose reductase-IN-2, a potent and investigational inhibitor of aldose reductase. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent inhibitor of the enzyme aldose reductase.[1][2] Its primary application in a research setting is to investigate the role of aldose reductase in various biological processes, particularly in the context of diabetic complications. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[2] Under hyperglycemic conditions, the accumulation of sorbitol is implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy.[2]
Q2: How should I store this compound?
Proper storage is crucial to maintain the stability and activity of the inhibitor. Recommendations are based on general best practices for similar small molecule inhibitors.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | Refer to manufacturer's specifications | Keep container tightly sealed in a dry, well-ventilated area. |
| Stock Solution (in solvent) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Working Solution (diluted) | -20°C | Up to 1 month | Prepare fresh as needed and store in aliquots. |
Q3: What is the recommended solvent for dissolving this compound?
For many aldose reductase inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.
Q4: What are the general safety precautions for handling this compound?
As with any chemical compound, it is essential to follow standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powder form to avoid dust formation.[3]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[3][4]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.[3][4]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]
Troubleshooting Guide
Problem 1: Inconsistent or no inhibitory effect observed in my assay.
-
Possible Cause 1: Improper storage or handling of the inhibitor.
-
Solution: Ensure that this compound has been stored at the correct temperatures and protected from light and moisture. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
-
-
Possible Cause 2: Incorrect concentration of the inhibitor.
-
Solution: Verify the calculations for your dilutions. It is advisable to perform a dose-response curve to determine the optimal inhibitory concentration (e.g., IC50) for your specific experimental setup. A starting concentration of 10 µM has been used in enzyme inhibition assays.[2]
-
-
Possible Cause 3: Inactive enzyme.
-
Possible Cause 4: Issues with the assay buffer or substrate.
-
Solution: Check the pH and composition of your assay buffer. The optimal pH for aldose reductase activity is generally around 6.2-7.0. Ensure the substrate (e.g., DL-glyceraldehyde) is of high quality and has not degraded.
-
Problem 2: Poor solubility of this compound.
-
Possible Cause: Use of an inappropriate solvent or low temperature.
-
Solution: While DMSO is a common solvent, you may need to try other organic solvents. To improve solubility, gently warm the solution to 37°C and use sonication in an ultrasonic bath. Prepare a more diluted stock solution if precipitation occurs upon addition to aqueous assay buffers.
-
Problem 3: Suspected off-target effects in cellular assays.
-
Possible Cause: Lack of inhibitor specificity.
-
Solution: Many aldose reductase inhibitors have been reported to have off-target effects. It is crucial to include appropriate controls in your experiments. Consider using a structurally different aldose reductase inhibitor as a comparison. Additionally, performing a counterscreen against related aldo-keto reductases (e.g., ALR1) can help assess the selectivity of this compound.
-
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial.
-
To aid dissolution, gently vortex the vial and, if necessary, warm it to 37°C and sonicate in an ultrasonic bath.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
2. In Vitro Aldose Reductase Enzyme Inhibition Assay (Colorimetric)
This protocol is a general guideline adapted from commercially available kits.
-
Materials:
-
Aldose Reductase enzyme (human recombinant)
-
Aldose Reductase Assay Buffer (e.g., 0.067 M phosphate buffer, pH 6.2)
-
NADPH solution
-
Substrate solution (e.g., DL-glyceraldehyde)
-
This compound (test inhibitor)
-
Epalrestat (positive control inhibitor)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of the enzyme, NADPH, and substrate in the assay buffer. Prepare serial dilutions of this compound and the positive control inhibitor.
-
Assay Plate Setup:
-
Blank (No Enzyme): Add assay buffer, NADPH, and substrate.
-
Negative Control (No Inhibitor): Add assay buffer, enzyme, and NADPH.
-
Positive Control: Add assay buffer, enzyme, NADPH, and the positive control inhibitor.
-
Test Wells: Add assay buffer, enzyme, NADPH, and your desired concentrations of this compound.
-
-
Initiate Reaction: Add the substrate to all wells except the blank to start the reaction.
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes. The rate of decrease in absorbance at 340 nm is proportional to the aldose reductase activity.
-
Data Analysis: Calculate the rate of NADPH oxidation for each well. Determine the percent inhibition for each concentration of this compound relative to the negative control. Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: The Polyol Pathway and the inhibitory action of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.fr [fishersci.fr]
- 4. Aldose reductase-IN-1|1355612-71-3|MSDS [dcchemicals.com]
- 5. Aldose Reductase human recombinant, expressed in E. coli, 95 (SDS-PAGE) ALR2 [sigmaaldrich.com]
- 6. Aldose Reductase human recombinant, expressed in E. coli, ≥95% (SDS-PAGE) [sigmaaldrich.com]
Avoiding precipitation of Aldose reductase-IN-2 in media
Welcome to the technical support center for Aldose reductase-IN-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid precipitation of this compound in media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (also known as Compound 5f) is a potent inhibitor of the aldose reductase enzyme and is investigated for its potential in mitigating diabetic complications[1][2][3][4]. Like many small molecule inhibitors, this compound can be hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media. This can result in precipitation, which affects the actual concentration of the compound in your experiment and can lead to inaccurate and irreproducible results.
Q2: What is the recommended solvent for dissolving this compound?
Q3: What is the maximum permissible concentration of DMSO in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells[5]. It is essential to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q4: My this compound precipitates when I add it to the cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue. Please refer to the troubleshooting guide below for a step-by-step approach to resolve this problem.
Troubleshooting Guide: Preventing Precipitation
Initial Steps
-
Check the Quality of Your Compound: Ensure that the this compound you are using is of high purity and has been stored correctly at -20°C as recommended by suppliers[2][8].
-
Use Anhydrous DMSO: Water content in DMSO can affect the solubility of hydrophobic compounds. Use high-purity, anhydrous DMSO for preparing your stock solution.
Protocol for Dissolving and Diluting this compound
This protocol provides a general guideline. Optimization may be required for your specific experimental conditions.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Calculate the amount of this compound and DMSO needed to prepare a concentrated stock solution (e.g., 10 mM, 20 mM, or higher). It is advisable to prepare a small volume initially to test solubility.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powdered this compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of compound stability at higher temperatures.
-
-
Serial Dilution in DMSO (if necessary):
-
If you need to test a range of concentrations, perform serial dilutions of your high-concentration stock solution in DMSO, not in the aqueous medium[5].
-
-
Dilution into Cell Culture Medium:
-
Pre-warm your cell culture medium to 37°C.
-
To minimize precipitation, add the DMSO stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling the tube. This rapid mixing can help to keep the compound in solution.
-
Ensure the final DMSO concentration in your medium is below the toxic level for your cells (ideally ≤ 0.1%).
-
-
Final Check:
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the compound has likely precipitated.
-
Troubleshooting Precipitation Issues
If you continue to experience precipitation, consider the following strategies:
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution | The compound has very low aqueous solubility. | 1. Increase the final DMSO concentration (ensure it remains non-toxic to your cells).2. Use a different co-solvent. A mixture of solvents such as polyethylene glycol and ethanol has been used for other hydrophobic drugs[6]. Test the solubility of this compound in small volumes of alternative solvents like ethanol or acetone, and check their compatibility with your cell line.3. Complex with a carrier molecule. Cyclodextrins can be used to improve the solubility of hydrophobic compounds. |
| Cloudy medium after adding the compound | The compound is not fully dissolved in the stock solution or is precipitating at the final concentration. | 1. Ensure the stock solution is clear before diluting it.2. Lower the final concentration of this compound in the medium.3. Prepare the final solution fresh each time and use it immediately. |
| Inconsistent experimental results | Precipitation is occurring, leading to variable effective concentrations. | 1. Filter the final solution through a 0.22 µm syringe filter to remove any precipitate before adding it to the cells. Note that this will reduce the actual concentration of the inhibitor.2. Quantify the soluble concentration of this compound in your final medium using an appropriate analytical method like HPLC, if possible. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting the precipitation of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Aldose Reductase Signaling Pathway Context
Aldose reductase is a key enzyme in the polyol pathway. Under hyperglycemic conditions, its increased activity is implicated in the pathogenesis of diabetic complications through various mechanisms.
Caption: The role of Aldose reductase in the polyol pathway and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1687735-82-5|DC Chemicals [dcchemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. glpbio.com [glpbio.com]
- 8. This compound - Immunomart [immunomart.com]
Technical Support Center: Aldose Reductase-IN-2 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the cytotoxicity of Aldose reductase-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of an Aldose Reductase inhibitor like this compound?
A1: Aldose reductase (AR) is an enzyme that converts glucose to sorbitol.[1] Under normal conditions, this pathway is minor. However, under hyperglycemic conditions, its activity increases, leading to sorbitol accumulation, osmotic stress, and depletion of NADPH.[2][3] This can cause oxidative stress and apoptosis.[4][5][6] Additionally, AR is involved in reducing lipid aldehydes generated during oxidative stress, and its inhibition can potentiate their cytotoxic effects.[7][8] Therefore, the cytotoxicity of an AR inhibitor could be context-dependent. In a cancer cell model, for instance, inhibiting AR might prevent the detoxification of cytotoxic aldehydes, leading to cell death.[9] Conversely, in diabetic complications, AR inhibition is often protective against cytotoxicity.[6][10]
Q2: Which cell lines are appropriate for testing the cytotoxicity of this compound?
A2: The choice of cell line depends on the therapeutic context. For studying diabetic complications, human lens epithelial cells, retinal pigment epithelial cells, or Schwann cells are relevant.[3][6][10] For cancer research, cell lines where aldose reductase is overexpressed, such as liver, breast, or colon cancer cell lines, would be appropriate.[11]
Q3: What are the recommended positive and negative controls for a cytotoxicity assay with this compound?
A3:
-
Negative Control: Vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in the experimental wells.
-
Positive Control: A known cytotoxic agent relevant to your cell type and assay. For example, doxorubicin or staurosporine for apoptosis induction, or a high concentration of a detergent like Triton™ X-100 for inducing necrosis in an LDH assay.[12]
-
Untreated Control: Cells in culture medium without any treatment.
Q4: How can I be sure that the observed effect is due to Aldose Reductase inhibition and not off-target effects?
A4: To confirm that the cytotoxicity is mediated through aldose reductase, you can perform experiments in cells with varying levels of AR expression. This can be achieved by:
-
Using AR knockout or knockdown (siRNA) cell lines.
-
Overexpressing AR in a cell line with low endogenous expression. If the cytotoxicity of this compound is dependent on AR, you would expect to see reduced cytotoxicity in AR-deficient cells and potentially enhanced cytotoxicity in AR-overexpressing cells, depending on the specific mechanism.
Troubleshooting Guides
Here are some common issues encountered during cytotoxicity assessment and their potential solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[13] | Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes and be consistent with your technique. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. |
| No cytotoxic effect observed | The concentration of this compound is too low, the incubation time is too short, or the chosen cell line is resistant. | Perform a dose-response experiment with a wider range of concentrations and test different incubation times (e.g., 24, 48, 72 hours). Ensure the cell line expresses Aldose Reductase. |
| High background signal in the assay | Contamination of the cell culture, high intrinsic LDH activity in the serum used, or issues with the assay reagents.[14] | Regularly check cell cultures for contamination. Use heat-inactivated serum or reduce the serum percentage during the assay if possible. Run a "medium only" background control.[12] |
| Unexpected results with positive control | The positive control is not working as expected, or the cells have developed resistance. | Use a fresh stock of the positive control. Ensure the concentration and incubation time are appropriate for your cell type. Consider trying a different positive control. |
Experimental Protocols
Below are detailed methodologies for key cytotoxicity experiments.
MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells as an indicator of viability.[15][16] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and controls for the desired incubation period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[15]
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14][17][18]
Protocol:
-
Seed cells in a 96-well plate and treat them with this compound and controls.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]
-
After the incubation period, carefully transfer a small aliquot of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.[14]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[14]
-
Add 50 µL of the stop solution to each well.[14]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[19][20] The assay uses a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore (pNA) that can be quantified.[20][21]
Protocol:
-
Seed cells and treat with this compound and controls.
-
After treatment, lyse the cells using a chilled lysis buffer.[22]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[22]
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.[20]
-
Incubate the plate at 37°C for 1-2 hours.[19]
-
Measure the absorbance at 405 nm.[21] The increase in absorbance is proportional to the caspase-3 activity.
Quantitative Data Summary
The following table provides a template for summarizing cytotoxicity data for an Aldose Reductase inhibitor. Please note: The values presented here are hypothetical and should be replaced with your experimental data.
| Assay | Cell Line | Incubation Time (hours) | IC50 (µM) |
| MTT | Human Lens Epithelial Cells | 48 | 25.3 |
| LDH Release | Human Lens Epithelial Cells | 48 | 31.8 |
| Caspase-3 Activity | Human Lens Epithelial Cells | 24 | 15.7 |
Visualizations
Aldose Reductase Signaling Pathway in Cytotoxicity
Caption: Aldose Reductase pathway in stress-induced apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing.
Troubleshooting Logic for High Variability
Caption: Decision tree for troubleshooting high variability.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldose reductase induced by hyperosmotic stress mediates cardiomyocyte apoptosis: differential effects of sorbitol and mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of the aldose reductase gene induces apoptosis in pancreatic beta-cells by causing a redox imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldose reductase mediates cytotoxic signals of hyperglycemia and TNF-alpha in human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldose reductase prevents aldehyde toxicity in cultured human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Targeting Aldose Reductase for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Aldose Reductase: A Novel Therapeutic Target for Inflammatory Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. mybiosource.com [mybiosource.com]
- 18. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 19. biogot.com [biogot.com]
- 20. abcam.com [abcam.com]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. mpbio.com [mpbio.com]
Technical Support Center: Aldose Reductase-IN-2 Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with Aldose reductase-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Aldose Reductase (AR)?
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] It catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[1][2][3] Under normal glycemic conditions, this pathway is a minor route for glucose metabolism.[3] However, during hyperglycemia, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[3] This accumulation can cause osmotic stress and cellular damage in tissues that do not depend on insulin for glucose uptake, such as the lens, retina, and peripheral nerves.[4][5]
Q2: What are the downstream consequences of increased Aldose Reductase activity in hyperglycemic conditions?
The increased activity of Aldose Reductase during hyperglycemia has several downstream effects:
-
Osmotic Stress: The accumulation of intracellular sorbitol, which is poorly permeable to cell membranes, creates an osmotic imbalance, leading to cellular swelling and damage.[6]
-
Oxidative Stress: The consumption of NADPH by AR depletes the cellular pool of this crucial cofactor.[1][7] This limits the activity of other NADPH-dependent enzymes, such as glutathione reductase, which is essential for regenerating the antioxidant glutathione, leading to increased oxidative stress.[1][7]
-
Signaling Pathway Activation: AR activity can lead to the activation of protein kinase C (PKC) and the transcription factor NF-κB, contributing to inflammatory responses.[1][8]
-
Formation of Advanced Glycation End Products (AGEs): The fructose produced from sorbitol is a more potent glycating agent than glucose, contributing to the formation of AGEs, which are implicated in diabetic complications.[9]
Q3: What is the role of Aldose Reductase beyond glucose metabolism?
Aldose reductase has a broad substrate specificity and can reduce various aldehydes, not just glucose.[2][10] This includes aldehydes derived from lipid peroxidation, such as 4-hydroxy-trans-2-nonenal (HNE).[11] By metabolizing these reactive aldehydes, AR can play a role in detoxification and protection against oxidative damage.[3][8] However, the products of these reactions can also mediate inflammatory signaling.[1][11]
Q4: What are the common challenges encountered when working with Aldose Reductase inhibitors?
Researchers working with AR inhibitors often face the following challenges:
-
Lack of Specificity: Many AR inhibitors also inhibit aldehyde reductase (ALR1), a closely related enzyme.[12][13] This lack of selectivity can lead to off-target effects and potential toxicity.[12]
-
Poor Pharmacokinetics: Some classes of AR inhibitors, particularly carboxylic acid derivatives, have poor bioavailability and efficacy due to their ionization at physiological pH.[12]
-
Off-Target Effects: Besides inhibiting ALR1, some inhibitors may have other non-specific actions, such as scavenging free radicals or chelating metal ions, which can complicate the interpretation of experimental results.[14]
-
Clinical Trial Failures: Despite promising preclinical data, many AR inhibitors have failed in clinical trials due to a lack of efficacy or adverse side effects.[1][7][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in AR activity assay | Contamination of reagents with aldehydes or NADPH oxidase activity. | Use high-purity reagents. Prepare fresh buffers and solutions. Include a blank control without the enzyme or substrate to measure background NADPH oxidation. |
| Low or no AR activity detected | Inactive enzyme due to improper storage or handling. Incorrect assay conditions (pH, temperature). Presence of an unknown inhibitor in the sample. | Store the enzyme at the recommended temperature (typically -80°C). Thaw on ice and keep on ice during experiment preparation. Optimize assay pH and temperature for the specific enzyme source.[15] Screen for potential inhibitors in the sample matrix. |
| Inconsistent IC50 values for this compound | Variability in enzyme concentration or purity. Instability of the inhibitor in the assay buffer. Incorrect incubation times. | Use a consistent source and batch of purified AR. Quantify enzyme concentration accurately before each experiment. Assess the stability of this compound in your assay buffer over the experiment's duration. Optimize and standardize incubation times. |
| Precipitation of this compound in assay buffer | Low solubility of the compound in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all wells. Include a solvent control. |
| Observed cellular effects do not correlate with AR inhibition | Off-target effects of this compound. The observed phenotype is not solely dependent on AR activity. | Use a structurally unrelated AR inhibitor as a control to confirm that the effect is due to AR inhibition. Employ genetic approaches (e.g., siRNA-mediated knockdown or CRISPR-Cas9 knockout of AR) to validate the role of the enzyme.[1] |
Quantitative Data
Table 1: Inhibitory Activity (IC50) of Selected Aldose Reductase Inhibitors
| Compound | IC50 (nM) | Target | Notes |
| Epalrestat | 98 | Human Lens ALR2 | The only approved ARI for diabetic neuropathy.[16] |
| Agnuside | 22.4 | Human Lens ALR2 | Phytocompound with higher potency than Epalrestat in this study.[16] |
| Eupalitin-3-O-galactoside | 27.3 | Human Lens ALR2 | Phytocompound with higher potency than Epalrestat in this study.[16] |
| Ginsenoside Rh2 | 670 | Rat Lens AR | A ginsenoside derivative showing significant inhibitory activity.[17] |
| (20S) Ginsenoside Rg3 | 1250 | Rat Lens AR | A ginsenoside derivative showing significant inhibitory activity.[17] |
Experimental Protocols
Protocol: In Vitro Aldose Reductase Activity Assay
This protocol describes a common method for measuring the activity of Aldose Reductase by monitoring the decrease in NADPH absorbance spectrophotometrically.[16]
Materials:
-
Purified Aldose Reductase enzyme
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
This compound or other inhibitors
-
DMSO (for dissolving inhibitors)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor in DMSO to create a range of concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
This compound or DMSO (for control wells)
-
Purified Aldose Reductase enzyme
-
-
Mix gently and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add NADPH to all wells.
-
Initiate the enzymatic reaction by adding DL-glyceraldehyde to all wells.
-
-
Measure Absorbance:
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader. The temperature should be maintained (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (change in absorbance per minute) for each well.
-
Subtract the rate of the blank (no enzyme) from all other readings.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
References
- 1. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldose reductase - Wikipedia [en.wikipedia.org]
- 5. What are ALDOS inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldose Reductase Inhibition Suppresses Oxidative Stress-Induced Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aldose reductase and the importance of experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of Immobilized Aldose Reductase Isolated from Bovine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Aldose Reductase Inhibitors: Aldose Reductase-IN-2 vs. Epalrestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational aldose reductase inhibitor, Aldose reductase-IN-2, and the commercially available drug, Epalrestat. Aldose reductase is a critical enzyme in the polyol pathway, which becomes overactive during hyperglycemic conditions and is implicated in the pathogenesis of diabetic complications. This comparison aims to provide an objective overview of their respective activities based on available experimental data.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and its more potent analogue, Compound 6d, alongside Epalrestat. This allows for a direct comparison of their inhibitory efficacy against aldose reductase.
| Feature | This compound (Compound 5f) | Compound 6d | Epalrestat |
| IC50 Value | 72.7 ± 1.6 nM[1] | 22.3 ± 1.6 nM[2][3] | 10 nM (rat lens), 25 nM (human placenta)[4], 72 nM[5] |
| Enzyme Source | Not specified in abstract | Not specified in abstract | Rat lens, Human placenta |
| Selectivity Index (SI) | High selectivity over ALR1[1] | 236.2[2][3] | Not specified |
| Antioxidant Activity (EC50) | Yes (value not specified in abstract)[1] | 8.7 µM[2][3] | Not specified |
| Inhibition Type | Mixed-type[2][3] | Mixed-type[2][3] | Noncompetitive and reversible[6] |
Mechanism of Action and Signaling Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. In hyperglycemic conditions, it catalyzes the reduction of glucose to sorbitol, with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the concurrent depletion of NADPH lead to osmotic stress and increased oxidative stress, contributing to cellular damage in various tissues, which is a key factor in the development of diabetic complications such as neuropathy, retinopathy, and nephropathy.
Both this compound and Epalrestat are aldose reductase inhibitors (ARIs). They act by binding to the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects of the overactivated polyol pathway.[6] this compound and its derivative, compound 6d, have been identified as mixed-type inhibitors.[2][3] Epalrestat is classified as a noncompetitive and reversible inhibitor.[6]
Below is a diagram illustrating the polyol pathway and the point of intervention for aldose reductase inhibitors.
Experimental Protocols
The following is a representative experimental protocol for an in vitro aldose reductase inhibition assay, based on commonly used methodologies.
1. Enzyme Preparation:
-
Aldose reductase can be partially purified from sources like rat lens or can be a recombinant human enzyme.
-
For rat lens aldose reductase, lenses are homogenized in a phosphate buffer (e.g., 0.1 M, pH 6.2) and centrifuged. The resulting supernatant containing the enzyme is used for the assay.
2. Inhibition Assay:
-
The assay is typically performed in a 96-well plate.
-
The reaction mixture contains:
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
NADPH (cofactor)
-
The test inhibitor (this compound or Epalrestat) dissolved in a suitable solvent (e.g., DMSO). A range of concentrations is used to determine the IC50 value.
-
The enzyme solution.
-
-
The mixture is pre-incubated at a specific temperature (e.g., 37°C).
-
The reaction is initiated by adding the substrate, such as DL-glyceraldehyde or glucose.
-
The activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+. This is measured over time using a spectrophotometer.
3. Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Below is a diagram illustrating a typical experimental workflow for screening aldose reductase inhibitors.
Conclusion
The available data indicates that the investigational compound this compound, particularly its derivative Compound 6d, is a highly potent inhibitor of aldose reductase, with an IC50 value comparable to or even lower than that of the established drug Epalrestat.[2][3][4] Furthermore, the reported antioxidant activity of Compound 6d suggests a potential dual therapeutic benefit, which is a desirable characteristic for treating diabetic complications where oxidative stress plays a significant role.[2][3]
While Epalrestat is a well-characterized and clinically approved drug for diabetic neuropathy, the promising in vitro data for this compound and its analogues warrant further investigation. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to determine the full therapeutic potential of this new class of aldose reductase inhibitors. This guide provides a foundational comparison to aid researchers in the ongoing development of novel and more effective treatments for diabetic complications.
References
A Comparative Guide to Aldose Reductase Inhibitors: Benchmarking Aldose Reductase-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Aldose reductase-IN-2 with other prominent aldose reductase inhibitors (ARIs), supported by experimental data. The information is intended to assist researchers in evaluating the potential of these compounds in the context of diabetic complications and other inflammatory diseases.
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. By converting excess glucose to sorbitol, this pathway contributes to osmotic stress and the depletion of cellular reducing agents, leading to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. Aldose reductase inhibitors aim to mitigate these effects by blocking this enzymatic activity.
Quantitative Comparison of Aldose Reductase Inhibitors
The inhibitory potential of various compounds against aldose reductase is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
Note on this compound (Compound 5f): Publicly available data on a compound specifically and uniquely identified as "this compound" is limited. The designation "compound 5f" has been used in different studies to refer to distinct chemical entities with significantly different potencies. This guide presents the available data for both, highlighting the need for careful consideration of the specific compound when evaluating research findings.
| Inhibitor | Chemical Class | Target Enzyme | IC50 Value |
| This compound (compound 5f) | (R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide | Aldose Reductase (ALR2) | 72.7 ± 1.6 nM[1] |
| This compound (compound 5f) | 2H-1,4-benzoxazin-3(4H)-one derivative | Aldose Reductase (ALR2) | 3.24 ± 2.72 µM[2] |
| Epalrestat | Carboxylic acid derivative | Aldose Reductase | ~72 nM[3] |
| Sorbinil | Spirohydantoin | Aldose Reductase | Potent inhibitor, though specific IC50 can vary.[4] |
| Zopolrestat | Phthalazineacetic acid derivative | Aldose Reductase | 3.1 nM[5][6][7] |
| Fidarestat | Spirohydantoin | Aldose Reductase | Potent inhibitor, reported to normalize sorbitol accumulation.[8][9][10][11] |
Signaling Pathway and Mechanism of Action
Aldose reductase inhibitors act by blocking the first and rate-limiting step of the polyol pathway. Under hyperglycemic conditions, a significant portion of glucose is shunted into this pathway.
The Polyol Pathway
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
The accumulation of sorbitol leads to osmotic stress, while the consumption of NADPH, a crucial cofactor for glutathione reductase, impairs the cell's antioxidant defense mechanisms. This increased oxidative stress is a key contributor to the cellular damage observed in diabetic complications. Aldose reductase inhibitors, by blocking the conversion of glucose to sorbitol, aim to prevent these downstream pathological events.
Experimental Protocols
The following is a generalized protocol for an in vitro aldose reductase inhibition assay, based on common methodologies.
Objective: To determine the IC50 value of a test compound for aldose reductase.
Materials:
-
Purified or partially purified aldose reductase (e.g., from rat lens or recombinant human)
-
NADPH (cofactor)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reference inhibitor (e.g., Epalrestat)
-
UV-Vis spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent plates (for plate reader assays) or quartz cuvettes (for spectrophotometer assays)
Procedure:
-
Enzyme Preparation: Prepare a working solution of aldose reductase in phosphate buffer.
-
Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare the reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations. Include a control group with no inhibitor and a positive control group with the reference inhibitor.
-
Enzyme Addition: Add the aldose reductase solution to the reaction mixture to initiate the reaction.
-
Substrate Addition: Start the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for Aldose Reductase Inhibitor Screening
Caption: A generalized workflow for in vitro screening of aldose reductase inhibitors.
Conclusion
The development of potent and selective aldose reductase inhibitors remains a key strategy in the management of diabetic complications. While Zopolrestat currently stands out with a remarkably low IC50 value, the emergence of novel compounds like this compound highlights the ongoing efforts to identify new therapeutic candidates. The significant difference in reported potencies for compounds both designated as "5f" underscores the critical importance of precise chemical identification in preclinical research. Further studies are warranted to unequivocally determine the inhibitory potential and preclinical efficacy of this compound and other emerging inhibitors in relevant disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring synthetic and therapeutic prospects of new thiazoline derivatives as aldose reductase (ALR2) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01716K [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Sorbinil - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zopolrestat | Reductase | TargetMol [targetmol.com]
- 8. Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldose reductase inhibitor fidarestat counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 15-month aldose reductase inhibition with fidarestat on the experimental diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Aldose Reductase-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aldose reductase-IN-2 with other known aldose reductase inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid in the evaluation of its therapeutic potential.
Introduction to Aldose Reductase Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under normal physiological conditions, this pathway is minor. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation can cause osmotic stress and has been implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Therefore, inhibiting aldose reductase is a key therapeutic strategy for preventing or mitigating these complications.
Comparative Analysis of Aldose Reductase Inhibitors
While experimental data on the half-maximal inhibitory concentration (IC50) of this compound is not publicly available, a 2024 study highlighted its potential as a potent inhibitor based on molecular docking simulations. To provide a quantitative context, the following table compares the IC50 values of several well-characterized aldose reductase inhibitors.
| Inhibitor | IC50 (µM) | Source Organism/Enzyme |
| This compound | Not Available | - |
| Epalrestat | 0.015 - 0.29 | Human recombinant |
| Sorbinil | 0.9 - 2.5 | Rat Lens/Kidney |
| Tolrestat | 0.03 - 0.1 | Rat Lens |
| Zopolrestat | 0.02 - 0.05 | Rat Lens |
| Fidarestat | 0.008 - 0.02 | Human recombinant |
| Quercetin | 0.5 - 10 | Rat Lens/Human recombinant |
Experimental Protocols
In Vitro Aldose Reductase Activity Assay
This spectrophotometric assay measures the inhibitory effect of a compound on aldose reductase activity by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
Test compound (e.g., this compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations in the wells of a microplate.
-
Add the aldose reductase enzyme to each well to initiate the reaction.
-
Immediately after adding the enzyme, add the substrate (DL-glyceraldehyde) to start the enzymatic reaction.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at 37°C.
-
The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for Sorbitol Accumulation
This assay evaluates the ability of an inhibitor to reduce sorbitol accumulation in cells cultured under high-glucose conditions.
Materials:
-
A suitable cell line (e.g., rat lens epithelial cells, human retinal pigment epithelial cells)
-
Cell culture medium (e.g., DMEM)
-
High-glucose medium (e.g., DMEM with 30-50 mM glucose)
-
Test compound
-
Lysis buffer
-
Sorbitol assay kit (e.g., colorimetric or fluorometric)
Procedure:
-
Culture the cells to confluency in standard cell culture medium.
-
Expose the cells to high-glucose medium in the presence and absence of various concentrations of the test compound for 24-48 hours.
-
After the incubation period, wash the cells with PBS and lyse them.
-
Measure the intracellular sorbitol concentration in the cell lysates using a sorbitol assay kit according to the manufacturer's instructions.
-
Normalize the sorbitol concentration to the total protein content of each sample.
-
Calculate the percentage of inhibition of sorbitol accumulation for each concentration of the test compound compared to the high-glucose control without the inhibitor.
Visualizing Key Processes
To better understand the context and methodology of aldose reductase inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Aldose Reductase Signaling Pathway in Hyperglycemia.
Caption: Workflow for Validating Aldose Reductase Inhibitors.
Fidarestat: A Comparative Guide to its Selectivity for Aldose Reductase over Aldehyde Reductase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Fidarestat against human aldose reductase (AR) and aldehyde reductase (AHR), two closely related enzymes of the aldo-keto reductase (AKR) superfamily. Understanding the selectivity of inhibitors like Fidarestat is crucial for the development of targeted therapies, particularly for diabetic complications.
Quantitative Comparison of Inhibitory Activity
Fidarestat demonstrates a notable selectivity for aldose reductase over aldehyde reductase. This selectivity is critical for minimizing off-target effects, as aldehyde reductase plays a role in various metabolic pathways. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Enzyme | IC50 Value (Human) | Selectivity Ratio (AR vs. AHR) |
| Fidarestat | Aldose Reductase (AR) | 26 nM[1] | Fidarestat is significantly more potent against Aldose Reductase. While a precise IC50 value for human Aldehyde Reductase from a direct comparative study is not readily available in the reviewed literature, the carbamoyl group of Fidarestat is recognized as a key structural feature for its selectivity over Aldehyde Reductase.[2] |
| Aldehyde Reductase (AHR) | Not explicitly stated in direct comparative studies. |
Experimental Protocols
The determination of IC50 values for aldose and aldehyde reductase inhibitors is typically performed using in vitro enzyme activity assays. The following are generalized protocols based on common methodologies.
Aldose Reductase Inhibition Assay
This assay measures the reduction in aldose reductase activity in the presence of an inhibitor by monitoring the oxidation of the cofactor NADPH.
Materials:
-
Recombinant human aldose reductase (rhAR)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Inhibitor (Fidarestat) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer, NADPH, and the desired concentration of the inhibitor (Fidarestat). A control reaction should be prepared without the inhibitor.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a few minutes.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Record the rate of the reaction (change in absorbance per unit time).
-
Repeat the assay with a range of inhibitor concentrations.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Aldehyde Reductase Inhibition Assay
Similar to the aldose reductase assay, this protocol measures the inhibition of aldehyde reductase activity.
Materials:
-
Recombinant human aldehyde reductase (rhAHR)
-
NADPH
-
A suitable substrate for AHR (e.g., glyceraldehyde, although other aldehydes can be used)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
Inhibitor (Fidarestat) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, NADPH, and various concentrations of the inhibitor. A control reaction without the inhibitor is also prepared.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C).
-
Start the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration compared to the control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
Polyol Pathway
The polyol pathway is a two-step metabolic pathway that becomes significant during hyperglycemia. Aldose reductase is the first and rate-limiting enzyme in this pathway.
References
- 1. Aldose Reductase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. A potent aldose reductase inhibitor, (2S,4S)-6-fluoro-2', 5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide (Fidarestat): its absolute configuration and interactions with the aldose reductase by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aldose Reductase Inhibitors: Aldose Reductase-IN-2 and Ponalrestat
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two aldose reductase inhibitors: Aldose Reductase-IN-2 and Ponalrestat. This document outlines their biochemical properties, mechanisms of action, and available experimental data to assist in evaluating their potential as therapeutic agents.
Aldose reductase (AR) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions characteristic of diabetes mellitus. The conversion of glucose to sorbitol by AR, and its subsequent metabolism, can lead to osmotic stress and the generation of reactive oxygen species, contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Consequently, the inhibition of aldose reductase is a significant therapeutic strategy for mitigating these complications. This guide focuses on a comparative evaluation of two such inhibitors, the investigational compound this compound and the well-characterized Ponalrestat.
Biochemical and Pharmacological Profile
A direct quantitative comparison of the inhibitory potency of this compound and Ponalrestat is challenging due to the limited publicly available experimental data for this compound. However, based on existing information, a summary of their key characteristics is presented below.
| Parameter | This compound (Compound 5f) | Ponalrestat |
| Reported Potency | Potent inhibitor of aldose reductase | Potent inhibitor of aldose reductase (ALR2) |
| IC50 Value | Data not publicly available | ~80 nM (Rat Lens Aldose Reductase) |
| Ki Value | Data not publicly available | 7.7 nM (Bovine Lens ALR2)[1] |
| Mechanism of Action | Mixed-type inhibitor with antioxidant capacity | Pure noncompetitive inhibitor with respect to glucose[1] |
| Selectivity | Information not available | 390 to 7,800-fold selective for ALR2 over ALR1[1] |
| Key Features | Possesses antioxidant properties | High potency and specificity for aldose reductase |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate greater potency. The direct comparison of IC50 and Ki values should be done with caution as they are determined under different experimental conditions.
Mechanism of Action
Ponalrestat acts as a pure noncompetitive inhibitor of aldose reductase with respect to its substrate, glucose.[1] This means that Ponalrestat binds to a site on the enzyme that is distinct from the glucose-binding site, and its inhibitory effect is not overcome by increasing glucose concentrations. This is a significant advantage in the context of hyperglycemia.
This compound is described as a mixed-type inhibitor, suggesting it may bind to both the free enzyme and the enzyme-substrate complex, potentially at a site that overlaps with or is allosterically coupled to the substrate or cofactor binding site. A notable feature of this compound is its reported antioxidant capacity, which could provide an additional therapeutic benefit by directly mitigating oxidative stress, a key contributor to diabetic complications.
Signaling Pathway of Aldose Reductase in Diabetic Complications
The following diagram illustrates the central role of aldose reductase in the polyol pathway and its downstream consequences that contribute to cellular damage in diabetic complications.
Caption: Aldose Reductase Signaling Pathway in Diabetic Complications.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of enzyme inhibitors. Below is a generalized protocol for an in vitro aldose reductase inhibition assay, which can be adapted for specific inhibitors like this compound and Ponalrestat.
Objective: To determine the in vitro inhibitory effect of test compounds on aldose reductase activity.
Materials:
-
Recombinant human or animal aldose reductase
-
NADPH (cofactor)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.2)
-
Test compounds (this compound, Ponalrestat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds and a reference inhibitor (e.g., Epalrestat) in DMSO.
-
Prepare working solutions of the test compounds by serial dilution in the assay buffer.
-
Prepare the reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the test compound solutions at various concentrations to the respective wells.
-
Include a positive control (a known inhibitor like Epalrestat) and a negative control (solvent only).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to all wells.
-
Immediately measure the decrease in absorbance at 340 nm at regular intervals for a set duration (e.g., 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Experimental Workflow for Screening Aldose Reductase Inhibitors
The following diagram outlines a typical workflow for the screening and evaluation of potential aldose reductase inhibitors, from initial high-throughput screening to more detailed in vivo studies.
Caption: Experimental Workflow for Aldose Reductase Inhibitor Discovery.
Conclusion
Both this compound and Ponalrestat are potent inhibitors of aldose reductase and hold promise for the management of diabetic complications. Ponalrestat is a well-characterized, highly potent, and specific noncompetitive inhibitor. This compound, while less characterized in the public domain, presents an interesting profile with the added potential of antioxidant activity. Further publication of experimental data for this compound is necessary to conduct a more direct and comprehensive comparative analysis of its efficacy and potential therapeutic advantages over existing aldose reductase inhibitors. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation of these and other novel compounds in this important therapeutic area.
References
In Vivo Efficacy of Aldose Reductase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of several aldose reductase inhibitors (ARIs). As the requested compound, "Aldose reductase-IN-2," is not documented in the scientific literature, this guide focuses on established and well-researched ARIs as alternatives. The data presented is compiled from various preclinical studies, and while direct head-to-head comparisons are limited, this guide offers a structured overview to inform research and development decisions.
The Role of Aldose Reductase in Diabetic Complications
Under normal physiological conditions, the enzyme aldose reductase (AR) plays a role in various metabolic processes. However, in hyperglycemic states, such as in diabetes mellitus, AR initiates the polyol pathway, which converts excess glucose into sorbitol. This accumulation of sorbitol, along with the subsequent increase in fructose and reactive oxygen species, is a key pathogenic factor in the development of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Aldose reductase inhibitors aim to mitigate these complications by blocking this enzymatic pathway.
Comparative Efficacy of Aldose Reductase Inhibitors In Vivo
The following tables summarize the in vivo efficacy of prominent ARIs in animal models of diabetic complications. The data is extracted from multiple studies and should be interpreted with consideration of the varying experimental conditions.
Diabetic Neuropathy
Table 1: Effects of Aldose Reductase Inhibitors on Diabetic Neuropathy in Rodent Models
| Compound | Animal Model | Dosage | Duration | Key Findings |
| Ranirestat | Spontaneously Diabetic Torii (SDT) Rats | 0.1, 1.0, 10 mg/kg/day (oral) | 40 weeks | Dose-dependently and significantly reversed the decrease in motor nerve conduction velocity (MNCV). Significantly suppressed sorbitol accumulation in the sciatic nerve.[1] |
| Epalrestat | Spontaneously Diabetic Torii (SDT) Rats | 100 mg/kg/day (oral) | 40 weeks | Significantly reversed the decrease in MNCV, but was less potent than Ranirestat. Did not significantly suppress sorbitol levels in the sciatic nerve.[1] |
| Epalrestat | Streptozotocin (STZ)-induced Diabetic Rats | 100 mg/kg/day (oral) | 6 weeks | Alleviated injuries to myelinated and non-myelinated nerve fibers. Decreased the expression of aldose reductase in peripheral nerves.[2] |
| Sorbinil | Streptozotocin (STZ)-induced Diabetic Rats | Not specified | Not specified | Both in vitro and animal model studies reported efficacy in controlling the progression of diabetes.[3][4] |
| Tolrestat | Streptozotocin (STZ)-induced Diabetic Rats | 25 mg/kg/day | 6 months | Intervention with tolrestat reduced the progression of retinal basement membrane thickening.[1] |
Diabetic Nephropathy
Table 2: Effects of Aldose Reductase Inhibitors on Diabetic Nephropathy in Rodent Models
| Compound | Animal Model | Dosage | Duration | Key Findings |
| Epalrestat | db/db mice | Not specified | 8 weeks | Reversed the renal accumulation of sorbitol and fructose, and increased myo-inositol levels. Downregulated the expression of aldose reductase, fibronectin, collagen III, and TGF-β1 in the renal cortex.[5] |
| Tolrestat | Streptozotocin (STZ)-induced Diabetic Rats | 25 mg/kg/day | 6 months | Significantly reduced the urinary albumin excretion rate in rats with low initial albuminuria.[1] |
Experimental Protocols
Induction of Diabetes Mellitus in Rodents (Streptozotocin Model)
This protocol describes the induction of type 1 diabetes in rats using streptozotocin (STZ), a chemical toxic to pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Saline solution (0.9% NaCl), sterile
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Glucose meter and test strips
Procedure:
-
Fast the rats for 4-6 hours before STZ injection.
-
Freshly prepare STZ solution by dissolving it in cold, sterile citrate buffer to a final concentration of 50-65 mg/mL. Protect the solution from light.
-
Administer a single intraperitoneal (IP) injection of STZ at a dose of 50-65 mg/kg body weight.
-
Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 10% sucrose solution in their drinking water for the first 24 hours post-injection.
-
Monitor blood glucose levels 48-72 hours after STZ injection from tail vein blood. Animals with fasting blood glucose levels consistently above 250 mg/dL (13.9 mmol/L) are considered diabetic and can be used for the study.
Measurement of Motor Nerve Conduction Velocity (MNCV) in Rats
This protocol outlines the procedure for assessing peripheral nerve function by measuring the MNCV in the sciatic nerve.
Materials:
-
Anesthetized rat (e.g., with isoflurane or a ketamine/xylazine cocktail)
-
Nerve conduction recording system with stimulating and recording electrodes
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain a core body temperature of 37°C.
-
Place the stimulating electrodes percutaneously to stimulate the sciatic nerve at two points: proximally at the sciatic notch and distally at the ankle.
-
Place the recording electrodes over the plantar muscles of the hind paw to record the compound muscle action potential (CMAP).
-
Deliver a supramaximal electrical stimulus at the proximal and distal sites and record the latency of the evoked CMAP for each stimulation point.
-
Measure the distance between the two stimulation sites along the nerve.
-
Calculate the MNCV using the following formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
Assessment of Diabetic Nephropathy: 24-Hour Urinary Albumin Excretion
This protocol describes the collection of urine and measurement of albumin to assess kidney damage.
Materials:
-
Metabolic cages for individual housing
-
Urine collection tubes
-
ELISA kit for rat or mouse albumin
-
Spectrophotometer
Procedure:
-
Place individual animals in metabolic cages with free access to food and water.
-
Collect urine over a 24-hour period.
-
At the end of the collection period, measure the total volume of urine.
-
Centrifuge the urine samples to remove any debris.
-
Measure the albumin concentration in the urine samples using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the total 24-hour urinary albumin excretion rate (mg/24h) by multiplying the albumin concentration by the total urine volume.
Visualizations
Caption: Aldose reductase pathway and points of intervention.
Caption: In vivo validation workflow for ARIs.
References
- 1. Effects of Long-Term Treatment with Ranirestat, a Potent Aldose Reductase Inhibitor, on Diabetic Cataract and Neuropathy in Spontaneously Diabetic Torii Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epalrestat protects against diabetic peripheral neuropathy by alleviating oxidative stress and inhibiting polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aldose Reductase Inhibitors: Focus on Aldose Reductase-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aldose Reductase-IN-2 with other known aldose reductase inhibitors. The information presented is intended to assist researchers and drug development professionals in their evaluation of potential therapeutic agents targeting the polyol pathway. This document includes a detailed examination of inhibitory potency (IC50), experimental protocols for its determination, and an overview of the aldose reductase signaling pathway.
Introduction to Aldose Reductase and Its Role in Diabetic Complications
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. Under normoglycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased. This leads to the accumulation of sorbitol, which is subsequently converted to fructose. The accumulation of sorbitol and the subsequent increase in oxidative stress are implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Therefore, inhibition of aldose reductase is a key therapeutic strategy for the prevention and management of these complications.
Performance Comparison of Aldose Reductase Inhibitors
The inhibitory potency of a compound against aldose reductase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
For the purpose of this guide, "this compound" is represented by the potent inhibitor identified as (R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide (compound 5f) , which has a reported IC50 value of 72.7 ± 1.6 nM [1].
The following table summarizes the IC50 values of this compound and a selection of other well-characterized aldose reductase inhibitors.
| Inhibitor | Chemical Class | IC50 Value | Source Organism for Enzyme |
| This compound (compound 5f) | Acrylamide derivative | 72.7 ± 1.6 nM | Recombinant Human Aldose Reductase (ALR2) |
| Epalrestat | Carboxylic acid derivative | ~100-200 nM | Rat Lens Aldose Reductase |
| Sorbinil | Spirohydantoin | ~100-500 nM | Rat Lens Aldose Reductase |
| Tolrestat | Carboxylic acid derivative | ~30-100 nM | Rat Lens Aldose Reductase |
| Zopolrestat | Spirosuccinimide | ~20-50 nM | Rat Lens Aldose Reductase |
| Fidarestat | Spirohydantoin | ~10-30 nM | Human Aldose Reductase |
| Ranirestat (AS-3201) | Spirosuccinimide | ~5-15 nM | Rat Lens Aldose Reductase |
| Quercetin | Flavonoid | ~1-10 µM | Rat Lens Aldose Reductase |
Experimental Protocols for IC50 Determination
The determination of the IC50 value for an aldose reductase inhibitor is a critical step in its preclinical evaluation. The following is a generalized protocol for a common in vitro spectrophotometric assay.
Materials and Reagents:
-
Enzyme Source: Purified recombinant human aldose reductase (or from other sources such as rat lens).
-
Substrate: DL-Glyceraldehyde or Glucose.
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).
-
Buffer: Sodium phosphate buffer (e.g., 0.1 M, pH 6.2).
-
Inhibitor: this compound and other test compounds, dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: UV-visible spectrophotometer capable of kinetic measurements at 340 nm.
Assay Procedure:
-
Preparation of Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the sodium phosphate buffer, NADPH, and the purified aldose reductase enzyme solution.
-
Pre-incubation with Inhibitor: Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture. A control reaction without the inhibitor should also be prepared. Incubate the mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., DL-glyceraldehyde).
-
Measurement of Enzyme Activity: Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+ as the reaction proceeds. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Pathways and Processes
Aldose Reductase Signaling Pathway
The following diagram illustrates the central role of aldose reductase in the polyol pathway and its downstream consequences.
Caption: The aldose reductase signaling pathway under hyperglycemic conditions.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps involved in the experimental determination of the IC50 value for an aldose reductase inhibitor.
Caption: A typical experimental workflow for determining the IC50 value.
Conclusion
This compound, represented here by (R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide, demonstrates high potency as an aldose reductase inhibitor with an IC50 in the nanomolar range. This positions it as a promising candidate for further investigation in the development of therapeutics for diabetic complications. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of this and other potential inhibitors. The visualization of the aldose reductase pathway and the experimental workflow are intended to facilitate a deeper understanding of the target and the methods for its assessment.
References
Comparative Analysis of the Antioxidant Capacity of Aldose Reductase Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the antioxidant capacity of various compounds, with a focus on aldose reductase inhibitors. While a specific search for "Aldose reductase-IN-2" did not yield quantitative antioxidant capacity data, this guide offers a broader comparison of compounds known to inhibit aldose reductase and possess antioxidant properties, alongside standard antioxidant agents.
Executive Summary
Aldose reductase inhibitors are a class of compounds that block the enzyme aldose reductase, which is implicated in the pathogenesis of diabetic complications through the polyol pathway and its contribution to oxidative stress. Many of these inhibitors, particularly those of natural origin like flavonoids, also exhibit direct antioxidant effects by scavenging free radicals. This dual functionality makes them promising therapeutic candidates. This guide presents a comparative table of the antioxidant capacity (IC50 values from DPPH and ABTS assays) of representative aldose reductase inhibitors and standard antioxidants. Detailed experimental protocols for these assays are provided to ensure reproducibility. Furthermore, a signaling pathway diagram generated using Graphviz illustrates the central role of aldose reductase in oxidative stress.
Data Presentation: Comparative Antioxidant Capacity
The following table summarizes the 50% inhibitory concentration (IC50) values for various compounds against DPPH and ABTS radicals. A lower IC50 value indicates a higher antioxidant capacity.
| Compound Class | Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Aldose Reductase Inhibitors (Flavonoids) | Quercetin | 4.60 ± 0.3[1] | 48.0 ± 4.4[1] |
| Rutin | 5.02 ± 0.4[1] | 95.3 ± 4.5[1] | |
| Kaempferol | - | 3.70 ± 0.15 (µg/mL)[2] | |
| Standard Antioxidants | Ascorbic Acid | ~25 (µg/mL) | ~50 (µg/mL) |
| Trolox | ~4 (µg/mL) | ~3 (µg/mL) | |
| Other Phenolic Compounds | Gallic Acid | - | 1.03 ± 0.25 (µg/mL)[2] |
| Caffeic Acid | - | 1.59 ± 0.06 (µg/mL)[2] |
Note: Data for "this compound" was not available in the public domain at the time of this report.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant compound. The change in color is measured spectrophotometrically, and the extent of color change is proportional to the antioxidant's radical scavenging activity.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve the test compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.
-
Reaction mixture: In a 96-well microplate or a cuvette, add a specific volume of the test sample at different concentrations to a fixed volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is reduced, and the decolorization is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS radical cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.
-
Dilution of ABTS•+ solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: The test compound is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.
-
Reaction mixture: A specific volume of the diluted ABTS•+ solution is mixed with a small volume of the test sample at various concentrations.
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (typically 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined similarly to the DPPH assay.
Mandatory Visualization: Signaling Pathway
The following diagram illustrates the role of aldose reductase in the polyol pathway and its contribution to oxidative stress, a key factor in the development of diabetic complications.
Caption: Role of Aldose Reductase in Hyperglycemia-Induced Oxidative Stress.
References
Head-to-Head Study: Aldose Reductase-IN-2 in Comparison to Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aldose reductase-IN-2 and a selection of established aldose reductase inhibitors. The data presented is intended to offer an objective overview of their relative potencies based on available experimental data, aiding researchers in the selection of appropriate compounds for further investigation.
Quantitative Comparison of Aldose Reductase Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of various aldose reductase inhibitors. IC50 values represent the concentration of an inhibitor required to reduce the activity of the aldose reductase enzyme by 50%. Lower values indicate higher potency.
| Inhibitor Class | Inhibitor | IC50 (µM) | Source Organism of Enzyme |
| Investigational | This compound | Not Available | Not Specified |
| Acetic Acid Derivatives | Epalrestat | 0.012 - 0.021 | Not Specified |
| Tolrestat | 0.015 | Not Specified | |
| Zopolrestat | 0.041 | Not Specified | |
| Alrestatin | 1 | Not Specified | |
| Zenarestat | 0.011 | Not Specified | |
| Spirohydantoins | Sorbinil | 0.26 - 0.28 | Not Specified |
| Fidarestat | 0.018 | Not Specified | |
| Flavonoids | Quercetin | 6.92 | Rat Lens |
| Isoliquiritigenin | 0.320 | Not Specified | |
| Miscellaneous | Ponalrestat | Not Specified | Not Specified |
Note on this compound: While a specific IC50 value for this compound (also referred to as compound 5f) is not publicly available in the reviewed literature, it is described as a potent investigational inhibitor of aldose reductase[1][2][3][4]. Molecular docking studies have demonstrated a stable interaction between this compound and the enzyme, suggesting significant inhibitory potential[3][4]. Further experimental validation is required to quantify its precise inhibitory concentration.
Aldose Reductase Signaling Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, the increased flux of glucose through this pathway is implicated in the pathogenesis of diabetic complications. The pathway's mechanism is illustrated below.
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Protocols
The determination of aldose reductase inhibitory activity is crucial for the evaluation of potential therapeutic agents. A generalized in vitro experimental protocol is outlined below.
In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.
Materials:
-
Purified or recombinant aldose reductase enzyme
-
NADPH (cofactor)
-
DL-glyceraldehyde or other suitable substrate
-
Phosphate buffer (pH 6.2-7.0)
-
Test inhibitor compound (e.g., this compound)
-
Reference inhibitor (e.g., Epalrestat)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: A stock solution of aldose reductase is prepared in a suitable buffer.
-
Reaction Mixture Preparation: In a cuvette, the following are combined:
-
Phosphate buffer
-
NADPH solution
-
Aldose reductase enzyme solution
-
Varying concentrations of the test inhibitor or reference inhibitor.
-
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate (e.g., DL-glyceraldehyde).
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without any inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro aldose reductase inhibition assay.
Caption: Workflow for Aldose Reductase Inhibition Assay.
References
Benchmarking a Novel Aldose Reductase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking a novel aldose reductase inhibitor, referred to here as Aldose Reductase-IN-2, against established standard Aldose Reductase Inhibitors (ARIs). While specific experimental data for "this compound" is not publicly available, this document outlines the necessary comparisons, experimental protocols, and data presentation formats required for a thorough evaluation. By following this guide and populating it with internal experimental data for this compound, researchers can effectively assess its potential and position it within the landscape of existing ARIs.
The Role of Aldose Reductase in Diabetic Complications
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] Under normal glycemic conditions, this pathway is minor. However, in hyperglycemic states characteristic of diabetes mellitus, the flux of glucose through the polyol pathway increases significantly.[1][3] This leads to the accumulation of sorbitol, which is subsequently oxidized to fructose.[3][4] The intracellular accumulation of sorbitol is implicated in the pathogenesis of long-term diabetic complications such as retinopathy, neuropathy, and nephropathy.[4][5] Therefore, inhibiting aldose reductase is a key therapeutic strategy to prevent or mitigate these complications.[5][6]
Comparative Performance of Standard Aldose Reductase Inhibitors
A critical step in evaluating a new ARI is to compare its inhibitory potency against that of well-characterized standard inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor efficacy. The table below summarizes the reported IC50 values for several standard ARIs.
| Aldose Reductase Inhibitor | IC50 (µM) | Notes |
| This compound | [Insert Experimental Data] | |
| Epalrestat | Marketed in Japan, India, and China for diabetic neuropathy.[7] | |
| Sorbinil | Concerns about severe allergic reactions.[8] | |
| Tolrestat | Withdrawn from the market due to liver toxicity concerns.[8] | |
| Zopolrestat | ||
| Alrestatin | ||
| Fidarestat | ||
| Nifedipine | 2.5 | A calcium channel blocker with noted ARI activity.[9] |
| Cinnarizine | 5.87 - 8.77 (range for various CCBs) | Considered the most potent ARI among the tested calcium channel blockers.[10] |
| Quercetin | A flavonoid found to be a potent ARI.[10] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human, rat, bovine) and substrate concentrations.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality, comparable data.
Determination of IC50 for Aldose Reductase Inhibition
Objective: To determine the concentration of an inhibitor that reduces the activity of aldose reductase by 50%.
Materials:
-
Purified recombinant human aldose reductase (or other sources like rat lens extracts[11])
-
NADPH (cofactor)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
Test inhibitor (this compound) and standard ARIs
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor and standard ARIs in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in the assay buffer.
-
Assay Mixture: In each well of the microplate, add the following in order:
-
Phosphate buffer
-
NADPH solution
-
Aldose reductase enzyme solution
-
Inhibitor solution at various concentrations (or vehicle control)
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate (DL-glyceraldehyde) to each well to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizing Key Pathways and Workflows
Diagrams are crucial for conveying complex information concisely. Below are Graphviz DOT scripts for generating diagrams of the aldose reductase signaling pathway and a typical experimental workflow.
Aldose Reductase Signaling Pathway (Polyol Pathway)
References
- 1. Potential use of aldose reductase inhibitors to prevent diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insufficient impact of the aldose reductase inhibitor cemtirestat on the skeletal system in type 2 diabetic rat model | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy | Cochrane [cochrane.org]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Aldose Reductase-IN-2 Binding Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding stability of Aldose reductase-IN-2 with other known aldose reductase inhibitors. The information is compiled from publicly available research data to assist in the replication and further investigation of these compounds. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key pathways and workflows.
Quantitative Comparison of Aldose Reductase Inhibitors
The binding stability of an inhibitor to its target enzyme is a critical determinant of its efficacy. For aldose reductase inhibitors, this is often quantified by the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), or through computational methods such as molecular docking, which predicts the binding energy.
Below is a compilation of binding stability data for this compound and a selection of other aldose reductase inhibitors. It is important to note that the data for this compound is derived from computational molecular docking studies, while the data for other inhibitors are primarily from experimental assays. Direct comparison between these different methodologies should be approached with caution, as computational and experimental values are not directly interchangeable. A recent study identified this compound as an investigational potent inhibitor with a demonstrably stable interaction with the enzyme[1][2].
| Inhibitor | Binding Stability Metric | Value | Source |
| This compound | CDocker Energy (kcal/mol) | -50.53 | [2] |
| Epalrestat | CDocker Energy (kcal/mol) | -34.18 | [2] |
| Ponalrestat | CDocker Energy (kcal/mol) | -37.93 | [2] |
| Sorbinil | IC50 | ~0.4-1.4 µM (with glucose) | [3] |
| Fidarestat | IC50 | Low micromolar to nanomolar range | [4] |
| Tolrestat | IC50 | Potent inhibitor | [4] |
| Zopolrestat | IC50 | Data not readily available | [5] |
| Alrestatin | IC50 | Data not readily available | [5] |
| Nifedipine | IC50 | 2.5 µM | [5] |
| Compound 3c (Thiosemicarbazone derivative) | IC50 | 1.42 µM | [6] |
Experimental Protocols
To facilitate the replication of binding stability studies, detailed methodologies for key experiments are provided below.
Molecular Dynamics (MD) Simulation for Protein-Ligand Binding Stability
Molecular dynamics simulations provide insights into the dynamic interactions between a ligand and its protein target, offering a measure of binding stability over time.
Protocol:
-
System Preparation:
-
Obtain the 3D structure of human aldose reductase, typically from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Generate the 3D structure of the inhibitor (e.g., this compound) and optimize its geometry using a suitable force field.
-
Dock the inhibitor into the active site of aldose reductase using a molecular docking program.
-
-
MD Simulation Setup:
-
Place the protein-ligand complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
Employ a suitable force field (e.g., AMBER, CHARMM) to describe the atomic interactions.
-
-
Simulation Execution:
-
Perform an initial energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to ensure convergence of the properties of interest.
-
-
Analysis:
-
Analyze the trajectory of the simulation to calculate various parameters indicative of binding stability, such as:
-
Root Mean Square Deviation (RMSD): To assess the overall structural stability of the complex.
-
Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual residues.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and the ligand.
-
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To estimate the strength of the protein-ligand interaction.
-
-
Thermal Shift Assay (TSA) for Ligand Binding
Thermal shift assays, or differential scanning fluorimetry, measure the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) of the protein indicates ligand binding and stabilization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified aldose reductase enzyme in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.2).
-
Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
Prepare a series of dilutions of the inhibitor to be tested.
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, add the aldose reductase enzyme solution.
-
Add the fluorescent dye to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature gradually (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Monitor the fluorescence of the dye at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which the protein is 50% unfolded, corresponding to the midpoint of the transition in the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein without the inhibitor from the Tm of the protein with the inhibitor. A positive ΔTm indicates that the inhibitor stabilizes the protein.
-
Visualization of Key Pathways and Workflows
The Polyol Pathway and the Role of Aldose Reductase
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux of glucose through this pathway is implicated in the pathogenesis of diabetic complications. Aldose reductase inhibitors block this first step, thereby preventing the accumulation of sorbitol.
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Workflow for Assessing Binding Stability
The following diagram illustrates a typical workflow for evaluating the binding stability of a potential aldose reductase inhibitor, integrating both computational and experimental approaches.
Caption: Workflow for Inhibitor Binding Stability Assessment.
References
- 1. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of Aldose reductase-IN-2 antioxidant effects
An Independent Comparative Analysis of the Antioxidant Mechanisms of Aldose Reductase Inhibitors
This guide provides an objective comparison of the antioxidant effects of Aldose Reductase Inhibitors (ARIs), a class of compounds to which Aldose reductase-IN-2 belongs, with those of direct-acting antioxidants. While specific experimental data on the antioxidant properties of this compound are not extensively available in public literature, this comparison is based on the well-documented mechanisms of other ARIs, such as fidarestat, and established antioxidant standards like Trolox (a water-soluble analog of Vitamin E).
The primary antioxidant action of ARIs is indirect, stemming from their inhibition of the aldose reductase enzyme. This contrasts with direct antioxidants, which directly scavenge free radicals. Understanding these different mechanisms is crucial for contextualizing the potential therapeutic applications of ARIs in conditions associated with oxidative stress, particularly diabetic complications.
Comparative Antioxidant Mechanisms
Aldose reductase inhibitors exert their antioxidant effects primarily by mitigating the downstream consequences of the polyol pathway of glucose metabolism.[1][2][3] Under hyperglycemic conditions, increased activity of aldose reductase leads to oxidative stress through several mechanisms.[3][4][5][6] ARIs counter these effects. In contrast, direct antioxidants neutralize reactive oxygen species (ROS) through direct chemical interaction.
Here's a comparative summary of their mechanisms:
| Feature | Aldose Reductase Inhibitors (e.g., Fidarestat) | Direct Antioxidants (e.g., Trolox) |
| Primary Mechanism | Indirect: Inhibition of the aldose reductase enzyme. | Direct: Donation of an electron or hydrogen atom to neutralize free radicals. |
| Mode of Action | Prevents NADPH depletion, reduces sorbitol-induced osmotic stress, decreases the formation of advanced glycation end products (AGEs), and can activate the Nrf2 antioxidant response pathway.[4][5][7] | Directly scavenges various reactive oxygen species (ROS) such as peroxyl radicals. |
| Cellular Target | Primarily targets the aldose reductase enzyme within the cell cytoplasm.[1] | Interacts with free radicals in both aqueous and lipid phases of the cell. |
| Therapeutic Context | Primarily investigated for the management of diabetic complications where polyol pathway activation is a key pathological driver.[3][6] | Broad-spectrum applications in conditions associated with oxidative stress. |
Quantitative Comparison of Antioxidant Activity
Direct quantitative comparison of ARIs and direct antioxidants using standard in vitro assays can be misleading due to their different mechanisms of action. Assays like DPPH, ABTS, ORAC, and FRAP are designed to measure the capacity of a compound to directly scavenge free radicals.[8][9][10] Therefore, a direct antioxidant like Trolox will show high activity in these assays, while an ARI would be expected to show little to no activity, as it does not directly interact with the radicals used in these tests.
The true antioxidant potential of ARIs is observed in cellular and in vivo models where the polyol pathway is active and contributing to oxidative stress.
Table 1: Expected Performance in Common Antioxidant Assays
| Assay | Aldose Reductase Inhibitors | Trolox (Vitamin E analog) | Principle |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | Low to negligible activity | High activity | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[9][11] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | Low to negligible activity | High activity | Measures the ability of an antioxidant to scavenge the ABTS radical cation. |
| ORAC (Oxygen Radical Absorbance Capacity) | Low to negligible activity | High activity | Measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[8][12] |
| FRAP (Ferric Reducing Antioxidant Power) | Low to negligible activity | High activity | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11] |
| Cellular Antioxidant Activity (CAA) | Potentially high activity (in relevant cell models) | High activity | Measures the ability of compounds to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals within cells.[13] |
Experimental Protocols
Below are standardized protocols for common in vitro antioxidant assays. While ARIs may not show significant activity, these protocols are fundamental for evaluating and comparing direct-acting antioxidants.
1. DPPH Radical Scavenging Assay
-
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a decrease in absorbance at 515-517 nm.[11]
-
Reagents: DPPH solution (in methanol), test compound, and a positive control (e.g., Trolox or ascorbic acid).
-
Procedure:
-
Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol).
-
Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 515-517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity.
-
2. ABTS Radical Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a decrease in absorbance at a specific wavelength (e.g., 734 nm).
-
Reagents: ABTS solution, potassium persulfate, test compound, and a positive control.
-
Procedure:
-
Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a working solution with a specific absorbance.
-
Add a small volume of the test compound at various concentrations to the ABTS•+ working solution.
-
After a set incubation time, measure the absorbance at the specified wavelength.
-
Determine the percentage of inhibition of the ABTS•+ radical.
-
Signaling Pathways and Experimental Workflows
The Polyol Pathway and the Indirect Antioxidant Action of Aldose Reductase Inhibitors
The following diagram illustrates the polyol pathway and highlights how its inhibition by compounds like this compound can lead to an antioxidant effect.
Caption: The Polyol Pathway and Site of Action for Aldose Reductase Inhibitors.
Workflow for In Vitro Antioxidant Capacity Assessment
This diagram outlines a typical workflow for comparing the direct antioxidant activity of a test compound to a known standard.
Caption: Standard workflow for in vitro direct antioxidant assays.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aldose Reductase Inhibitor Protects against Hyperglycemic Stress by Activating Nrf2-Dependent Antioxidant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insufficient impact of the aldose reductase inhibitor cemtirestat on the skeletal system in type 2 diabetic rat model | PLOS One [journals.plos.org]
- 7. Aldose Reductase Inhibitor Protects against Hyperglycemic Stress by Activating Nrf2-Dependent Antioxidant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naturally occurring phenols - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle: Aldose Reductase-IN-2 and Flavonoid Inhibitors in the Spotlight
For researchers, scientists, and drug development professionals, the quest for potent and specific aldose reductase inhibitors is a critical frontier in the fight against diabetic complications. This guide provides an objective comparison of a promising synthetic inhibitor, Aldose Reductase-IN-2, and the well-established class of naturally derived flavonoid inhibitors. By examining key experimental data, detailed methodologies, and relevant signaling pathways, this document aims to equip researchers with the information needed to make informed decisions in their drug discovery endeavors.
Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, its increased activity leads to the accumulation of sorbitol, triggering osmotic stress and a cascade of cellular damage implicated in diabetic neuropathy, nephropathy, retinopathy, and cataracts. Both synthetic compounds and natural flavonoids have emerged as significant contenders in the effort to inhibit this enzyme and mitigate its detrimental effects.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro inhibitory activities of this compound's closely related, more potent analogue (compound 6d) and a selection of prominent flavonoid inhibitors against aldose reductase. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Synthetic Inhibitor (Analogue) | Target Enzyme | IC50 (nM) | Inhibition Type | Reference |
| Compound 6d | Aldose Reductase (AR) | 22.3 ± 1.6 | Mixed | [1] |
Note: this compound is also referred to as compound 5f. In a key study, a closely related derivative, compound 6d, was identified as the most active candidate from a series of newly synthesized compounds based on the structure of 5f. At a concentration of 0.5 μM, compound 6d demonstrated superior effects to this compound in reversing hyperglycemia-induced AR activity, sorbitol accumulation, and levels of reactive oxygen species (ROS) and malondialdehyde (MDA).[1]
| Flavonoid Inhibitor | Target Enzyme Source | IC50 (µM) | Reference |
| Quercetin | Human Lens Aldose Reductase | 5 | [2] |
| Quercitrin | Human Lens Aldose Reductase | 1 | [2] |
| Myricitrin | Lens Aldose Reductase | Potent (exact value not specified) | [3] |
| 6-Hydroxy Flavone | Recombinant Human Aldose Reductase | 2.05 | [4] |
| Syringic Acid | Recombinant Human Aldose Reductase | 2.97 | [4] |
| Diosmetin | Recombinant Human Aldose Reductase | 15.75 | [4] |
| 2',4',2,4-Tetrahydroxychalcone | Rat Lens Aldose Reductase | 0.16 | [5] |
| 2',4',2-Trihydroxychalcone | Rat Lens Aldose Reductase | 0.38 | [5] |
| Hirsutrin | Rat Lens Aldose Reductase | 4.78 |
Understanding the Aldose Reductase Signaling Pathway
Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway initiates a cascade of events leading to cellular damage. The following diagram illustrates the central role of aldose reductase in this process.
Caption: The aldose reductase signaling pathway under hyperglycemic conditions.
Experimental Methodologies
A standardized approach is crucial for the reliable evaluation of aldose reductase inhibitors. The following outlines a typical experimental workflow for screening and characterizing these compounds.
General Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for screening and characterizing aldose reductase inhibitors.
Key Experimental Protocols
1. Aldose Reductase Enzyme Inhibition Assay (In Vitro)
This assay is fundamental to determining the potency of an inhibitor.
-
Principle: The activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde).
-
Reagents:
-
Purified aldose reductase enzyme (e.g., from rat lens, human recombinant).
-
Phosphate buffer (e.g., 0.067 M, pH 6.2).
-
NADPH solution.
-
Substrate solution (e.g., DL-glyceraldehyde).
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
In a cuvette, combine the phosphate buffer, NADPH solution, and the test inhibitor at various concentrations.
-
Add the aldose reductase enzyme solution and incubate.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the decrease in absorbance at 340 nm over a set period using a spectrophotometer.
-
A control reaction without the inhibitor is run in parallel.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
2. Cell-Based Sorbitol Accumulation Assay
This assay assesses the inhibitor's efficacy in a more physiologically relevant context.
-
Principle: Cells that express aldose reductase (e.g., retinal cells, lens epithelial cells) are cultured in a high-glucose medium to induce sorbitol accumulation. The ability of the test inhibitor to reduce intracellular sorbitol levels is then quantified.
-
Procedure:
-
Culture the selected cell line to near confluency.
-
Incubate the cells in a high-glucose medium in the presence and absence of the test inhibitor at various concentrations for a specified period (e.g., 24-48 hours).
-
After incubation, lyse the cells and deproteinize the lysate.
-
Quantify the intracellular sorbitol concentration using a suitable method, such as gas chromatography-mass spectrometry (GC-MS) or an enzymatic assay involving sorbitol dehydrogenase.
-
-
Data Analysis: The reduction in sorbitol accumulation in inhibitor-treated cells is compared to that in untreated cells to determine the inhibitor's cellular efficacy.
Concluding Remarks
The data presented highlights that while the synthetic inhibitor series represented by compound 6d demonstrates exceptionally high potency in the nanomolar range, numerous flavonoids also exhibit significant, albeit generally less potent, inhibitory activity against aldose reductase. Flavonoids, with their natural origin and potential for antioxidant and other beneficial pleiotropic effects, remain a compelling class of compounds for further investigation.
The choice between pursuing synthetic inhibitors like this compound and its analogues or focusing on the development of flavonoid-based therapeutics will depend on the specific goals of the research program. Factors such as desired potency, selectivity, pharmacokinetic properties, and safety profiles will all play a crucial role. This guide provides a foundational dataset to aid in these critical early-stage decisions in the development of novel therapies for diabetic complications.
References
- 1. Enhanced antioxidation capacity endowed to a mixed type aldose reductase inhibitor leads to a promising anti-diabetic complications agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydantoin based dual inhibitors of ALR2 and PARP-1: Design, synthesis, in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Multifunctional Aldose Reductase Inhibitors Based on Quinoxalin-2(1H)-one Scaffold for Treatment of Diabetic Complications: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Aldose Reductase-IN-2: A Procedural Guide
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle Aldose reductase-IN-2 with care, adhering to standard laboratory safety protocols. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage for the powder form is at -20°C and in solvent at -80°C.[4]
Hazard Profile and Classification
Based on the data for the analogous Aldose reductase-IN-1, the following hazard classifications should be considered as a conservative measure for this compound. This information is critical for determining the appropriate disposal route.
| Hazard Category | Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
| Data derived from the Safety Data Sheet for Aldose reductase-IN-1.[4] |
Given its high aquatic toxicity, this compound must not be disposed of down the drain.[3][5][6] Improper disposal can pose a significant threat to the environment.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container designated for organic or solvent-based waste, depending on the solvent used. Do not mix with aqueous waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7][8]
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, and centrifuge tubes that have come into contact with this compound should be collected in a designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated. A common procedure is to triple rinse with a suitable solvent. The first rinseate should be collected as hazardous waste.[6][9] Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used, but it is best practice to collect all rinsates as hazardous waste.[6]
-
2. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[7]
-
The label must also include the full chemical name ("this compound") and the approximate concentration and quantity of the waste.[7]
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.[7][8]
-
Segregate waste containers based on compatibility to prevent accidental reactions.[7]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste.[10]
-
Provide them with a complete inventory of the waste, including the information from the container labels.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste materials.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability in the laboratory. Always consult your institution's specific guidelines and your Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Aldose reductase-IN-1|1355612-71-3|MSDS [dcchemicals.com]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. uottawa.ca [uottawa.ca]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. forensicresources.org [forensicresources.org]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Navigating the Safe Handling of Aldose Reductase-IN-2: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe and effective handling of potent investigational compounds like Aldose reductase-IN-2 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and procedural accuracy.
Immediate Safety and Handling Protocols
This compound is an investigational potent inhibitor of aldose reductase.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for the structurally similar compound, Aldose reductase-IN-1, provides crucial safety guidance. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and fine dust.
-
Hand Protection: Nitrile gloves are required. Ensure gloves are regularly inspected for tears or punctures and are changed immediately if contaminated.
-
Body Protection: A lab coat must be worn to protect street clothing and skin from contamination.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is necessary. All handling of powdered compounds should be performed in a certified chemical fume hood.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.
Procedural, Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Preparation of Solutions:
-
All weighing and solution preparation should be conducted within a chemical fume hood.
-
To avoid generating dust, carefully handle the powdered compound.
-
When preparing solutions, slowly add the solvent to the compound to minimize splashing.
Handling:
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[2]
Spill and Disposal Plan
Spill Response:
-
Evacuate the area and prevent unnecessary personnel from entering.
-
Wear appropriate PPE, including respiratory protection for large spills or powdered material.
-
For small spills, carefully cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).
-
Sweep up the absorbed material and place it into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable decontamination solution.
Disposal:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not release into the environment.[2]
Quantitative Data Summary
| Parameter | Information (based on Aldose reductase-IN-1) | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [2] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
